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Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)piperidin-3-ol: Comprehensive Physicochemical Properties, Synthesis, and Application Profiling

As a privileged scaffold in medicinal chemistry and advanced organic synthesis, 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile building block. By fusing a lipophilic anisole moiety with...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry and advanced organic synthesis, 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile building block. By fusing a lipophilic anisole moiety with a hydrophilic, hydrogen-bonding piperidin-3-ol ring, this molecule offers unique physicochemical properties that make it an ideal intermediate for central nervous system (CNS) drug discovery and metabolic profiling studies.

This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its pharmacological relevance.

Physicochemical Architecture & Electronic Profiling

The behavior of 1-(4-Methoxyphenyl)piperidin-3-ol in biological and chemical systems is dictated by the electronic interplay between its functional groups. Understanding these metrics is critical for downstream formulation and assay development.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound, derived from predictive models and structural analogs .

PropertyValueSource / Condition
Molecular Formula C₁₂H₁₇NO₂Standard
Molecular Weight 207.27 g/mol Standard
Boiling Point 372.3 ± 37.0 °CPredicted (760 mmHg)
Density 1.134 ± 0.06 g/cm³Predicted
pKa (Hydroxyl) 14.79 ± 0.20Predicted (Aqueous, 25°C)
pKa (Conjugate Acid) ~6.2 – 6.5Estimated via Hammett Correlation
LogP (Octanol/Water) 1.8 – 2.2Estimated
Mechanistic Causality of Basicity

The basicity of the piperidine nitrogen in this molecule is a fascinating case study in competing electronic effects. Aliphatic piperidines are typically strong bases (pKa ~11.2). However, in 1-(4-Methoxyphenyl)piperidin-3-ol, the nitrogen lone pair is directly conjugated with the π -system of the aromatic ring, drastically reducing its availability for protonation.

According to established Hammett correlations for para-substituted N-phenylpiperidines , the basicity is modulated by the substituents on the phenyl ring. The para-methoxy group exerts a strong resonance electron-donating effect (+M), which pushes electron density back toward the nitrogen, slightly increasing the pKa relative to an unsubstituted N-phenylpiperidine (pKa ~5.2). Conversely, the 3-hydroxyl group on the piperidine ring exerts a mild electron-withdrawing inductive effect (-I). The net result is a weakly basic tertiary amine with an estimated pKa of 6.2 to 6.5, meaning the molecule will be predominantly un-ionized at physiological pH (7.4), ensuring excellent membrane permeability (LogP ~2.0).

Synthetic Workflow: Palladium-Catalyzed N-Arylation

The most efficient and scalable method to construct the C(sp²)–N bond in 1-(4-Methoxyphenyl)piperidin-3-ol is via the Buchwald-Hartwig Amination . This cross-coupling strategy avoids the harsh conditions of traditional nucleophilic aromatic substitution (S_NAr) and provides near-quantitative yields.

Synthesis A 4-Bromoanisole (Aryl Halide) C Catalytic Complex Pd2(dba)3 / RuPhos NaOtBu, Toluene, 100°C A->C B Piperidin-3-ol (Secondary Amine) B->C D 1-(4-Methoxyphenyl)piperidin-3-ol (Target Product) C->D Buchwald-Hartwig Cross-Coupling

Figure 1: Palladium-catalyzed Buchwald-Hartwig cross-coupling synthesis workflow.

Step-by-Step Methodology & Experimental Causality

1. Preparation of the Catalytic System: Flame-dry a Schlenk flask under vacuum and backfill with inert argon. Charge the flask with Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%). Causality: Pd₂(dba)₃ serves as the Pd(0) precatalyst. RuPhos, a bulky, electron-rich dialkylbiaryl phosphine, is specifically chosen because its steric profile accelerates reductive elimination and strictly prevents the palladium-amido intermediate from undergoing β -hydride elimination—a primary failure mode when coupling secondary amines like piperidin-3-ol.

2. Substrate and Base Loading: Add 4-bromoanisole (1.0 equiv), piperidin-3-ol (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: NaOtBu is a strong, non-nucleophilic base required to rapidly deprotonate the coordinated secondary amine, facilitating the formation of the critical Pd(II)-amido complex in the catalytic cycle.

3. Reaction Execution: Inject anhydrous toluene to achieve a 0.2 M concentration relative to the aryl halide. Seal the flask and heat to 100 °C in an oil bath for 12 hours under vigorous stirring.

4. Self-Validating Checkpoints & Purification:

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The reaction is complete when the UV-active 4-bromoanisole spot (R_f ~0.7) is entirely consumed, replaced by a lower R_f spot corresponding to the polar product.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to sequester the palladium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Validation Checkpoint 2 (Product Identity): Subject the purified product to LC-MS. The Electrospray Ionization (ESI+) spectrum must yield an [M+H]⁺ ion at m/z 208.1. Furthermore, ¹H NMR (400 MHz, CDCl₃) must confirm the structural integrity: look for the characteristic 3H singlet at δ 3.77 ppm (methoxy group) and the AA'BB' aromatic doublet system around δ 6.8–7.0 ppm.

Pharmacological Relevance & Metabolic Profiling

In drug development, the N-arylpiperidine motif is a privileged pharmacophore, frequently utilized in the design of acetylcholinesterase inhibitors, antipsychotics, and analgesic agents. The 3-hydroxyl group introduces a critical hydrogen bond donor/acceptor site, which allows for highly specific, directional interactions with target protein residues (e.g., Aspartate or Asparagine in receptor binding pockets).

CYP450-Mediated Metabolism

A critical consideration for any molecule bearing a para-methoxyphenyl group is its metabolic liability. In hepatic microsomes, this moiety is highly susceptible to Phase I metabolism, specifically via Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4).

Metabolism A 1-(4-Methoxyphenyl)piperidin-3-ol (Parent Compound) B CYP450 Enzymes (CYP2D6 / CYP3A4) A->B O-Demethylation C 1-(4-Hydroxyphenyl)piperidin-3-ol (Active Phenolic Metabolite) B->C Primary Pathway D Formaldehyde (Byproduct) B->D Cleaved Moiety

Figure 2: CYP450-mediated O-demethylation metabolic pathway.

The O-demethylation process yields 1-(4-hydroxyphenyl)piperidin-3-ol and formaldehyde. The resulting phenolic metabolite is significantly more polar and serves as a direct substrate for Phase II conjugative enzymes (e.g., UDP-glucuronosyltransferases or sulfotransferases), facilitating rapid renal clearance. Researchers utilizing this compound as a probe or lead must account for this rapid metabolic clearance in in vivo pharmacokinetic models.

References

  • Rackham, D. M., & Davies, A. M. (1980). "Basicity Measurements On Para-Substituted N-Phenylpiperidines". Analytical Letters, 13(6), 449-453. Available at:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118-17129. Available at:[Link]

Exploratory

Technical Whitepaper: Synthesis, Functionalization, and Analytical Validation of 1-(4-Methoxyphenyl)piperidin-3-ol (CAS 39104-03-5)

Executive Summary In modern medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized heterocycles in FDA-approved therapeutics. 1-(4-Methoxyphenyl)piperidin-3-ol (CAS 39104-03-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized heterocycles in FDA-approved therapeutics. 1-(4-Methoxyphenyl)piperidin-3-ol (CAS 39104-03-5) represents a highly versatile, dual-functional building block. By incorporating a 4-methoxyphenyl (p-anisyl) moiety at the N1 position and a hydroxyl group at the C3 position, this scaffold offers orthogonal reactivity.

The electron-rich N-aryl system modulates the basicity of the piperidine nitrogen, optimizing the compound's lipophilicity and membrane permeability. Meanwhile, the C3-hydroxyl group provides a critical stereocenter and a functional handle for divergent downstream synthesis. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for the synthesis, functionalization, and analytical validation of this core intermediate.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of CAS 39104-03-5 is critical for predicting its behavior in both synthetic workflows and biological systems. The delocalization of the nitrogen lone pair into the aromatic ring reduces the basicity of the piperidine core compared to N-alkyl analogs. However, the strongly electron-donating p-methoxy group partially counteracts this effect, resulting in a finely tuned pKa that often improves the logD profile at physiological pH.

Table 1: Physicochemical Properties of CAS 39104-03-5
PropertyValueStructural Implication
Molecular Formula C₁₂H₁₇NO₂N/A
Molecular Weight 207.27 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Predicted Boiling Point 372.3 ± 37.0 °CIndicates high thermal stability; requires high-vacuum conditions for distillation.
Predicted Density 1.134 ± 0.06 g/cm³Standard for highly functionalized N-aryl heterocycles.
Predicted pKa (Hydroxyl) 14.79 ± 0.20Requires strong bases (e.g., NaH) for etherification, allowing orthogonal chemoselectivity during N-arylation.

(Data derived from chemical property databases [1])

Primary Synthesis: Chemoselective Buchwald-Hartwig Amination

The most efficient and scalable route to 1-(4-methoxyphenyl)piperidin-3-ol is the palladium-catalyzed cross-coupling of 3-hydroxypiperidine with 4-bromoanisole.

Expertise & Causality in Experimental Design
  • Ligand Selection (RuPhos): Secondary amines like piperidine are prone to β-hydride elimination during Pd-catalyzed coupling. RuPhos, a bulky biaryl phosphine ligand, accelerates reductive elimination, effectively suppressing this side reaction ( [2]).

  • Base Selection (Cs₂CO₃): The substrate contains an unprotected secondary alcohol (pKa ~14.8). Utilizing a strong base like NaOtBu risks deprotonating the hydroxyl group, leading to competing C-O bond formation (etherification). Cs₂CO₃ is a mild, insoluble base that selectively facilitates N-arylation.

Step-by-Step Methodology (10 mmol Scale)
  • Preparation: In a glovebox or under a strict nitrogen atmosphere, charge an oven-dried Schlenk flask with 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), 3-hydroxypiperidine (1.21 g, 12.0 mmol, 1.2 equiv), Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%), RuPhos (186 mg, 0.4 mmol, 4 mol%), and Cs₂CO₃ (4.89 g, 15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane.

  • Degassing: Purge the heterogeneous mixture with nitrogen sparging for 15 minutes to remove dissolved oxygen, which irreversibly deactivates the Pd(0) catalyst.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor the consumption of 4-bromoanisole via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of 10% to 50% Ethyl Acetate in Hexanes) to yield the pure product as a pale yellow solid/oil.

G A 4-Bromoanisole + 3-Hydroxypiperidine B Pd2(dba)3 / RuPhos (Catalyst Complex) A->B Activation C Oxidative Addition (C-Br Insertion) B->C D Amine Coordination & Deprotonation (Cs2CO3) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F 1-(4-Methoxyphenyl) piperidin-3-ol E->F Product Release

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination yielding CAS 39104-03-5.

Downstream Functionalization: Divergent Pathways

The C3-hydroxyl group serves as a versatile node for generating libraries of bioactive compounds.

Pathway A: Oxidation to 1-(4-Methoxyphenyl)piperidin-3-one

Oxidation of the secondary alcohol yields a ketone, which is a prime substrate for reductive amination to generate 3-amino piperidine derivatives.

  • Causality: Harsh acidic oxidants (e.g., Jones reagent) must be avoided to prevent protonation of the piperidine nitrogen and oxidative degradation of the electron-rich p-anisyl ring. Dess-Martin Periodinane (DMP) is the optimal choice due to its mild, chemoselective nature at room temperature ( [3]).

  • Protocol: Dissolve the alcohol (5.0 mmol) in anhydrous DCM (25 mL) at 0 °C. Add DMP (6.0 mmol, 1.2 equiv) portion-wise. Warm to room temperature and stir for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Pathway B: Mitsunobu Inversion / Substitution

To introduce azides, thioethers, or inverted esters, the Mitsunobu reaction is employed ( [4]). Reacting the alcohol with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and a nucleophile (e.g., diphenylphosphoryl azide, DPPA) yields the 3-azido derivative with complete stereochemical inversion.

Pathways Core 1-(4-Methoxyphenyl) piperidin-3-ol Ox Dess-Martin Oxidation Core->Ox Mit Mitsunobu Reaction (DPPA) Core->Mit Est Acylation (AcCl / Et3N) Core->Est Ketone 1-(4-Methoxyphenyl) piperidin-3-one (Reductive Amination) Ox->Ketone Azide 3-Azido Derivative (Click Scaffold) Mit->Azide Prodrug 3-Ester Derivative (Lipophilic Prodrug) Est->Prodrug

Figure 2: Divergent downstream functionalization pathways for the 3-ol scaffold.

Analytical Validation & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every synthetic step must be verified through orthogonal analytical techniques. The table below outlines the expected analytical signatures for the purified 1-(4-Methoxyphenyl)piperidin-3-ol, serving as a self-validating checklist for the researcher.

Table 2: Comparative Analytical Metrics
Analytical MethodExpected SignatureDiagnostic Value
¹H NMR (400 MHz, CDCl₃) Singlet at ~3.77 ppm (3H).Confirms the presence of the methoxy group.
¹H NMR (400 MHz, CDCl₃) Two doublets at ~6.85 and ~6.95 ppm (4H, J = 9.0 Hz).Confirms the para-substituted aromatic ring (AA'BB' system).
¹H NMR (400 MHz, CDCl₃) Multiplet at ~3.90 ppm (1H).Confirms the C3 methine proton adjacent to the hydroxyl group.
¹³C NMR (100 MHz, CDCl₃) Peak at ~66.5 ppm.Confirms the C3 carbon bonded to the hydroxyl group. Disappears upon oxidation to ketone (~210 ppm).
LC-MS (ESI+) m/z 208.1 [M+H]⁺Confirms the exact mass of the target compound.
HPLC (UV at 254 nm) Single sharp peak (>98% AUC).Validates purity. The 254 nm wavelength is ideal due to the strong chromophore of the p-anisyl ring.

References

  • Title: Palladium-Catalyzed Amination of Aryl Halides Source: Chemical Reviews URL: [Link]

  • Title: Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: Journal of Organic Chemistry URL: [Link]

Foundational

1-(4-Methoxyphenyl)piperidin-3-ol: A Comprehensive Technical Guide to Structure, Synthesis, and Pharmacological Utility

Executive Summary The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile and privileged scaffold in modern organic synthesis and medicinal chemistry. Characterized by an N-aryl pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile and privileged scaffold in modern organic synthesis and medicinal chemistry. Characterized by an N-aryl piperidine core substituted with a hydrogen-bonding hydroxyl group and an electron-donating methoxy moiety, this molecule serves as a critical building block for central nervous system (CNS) agents, kinase inhibitors, and receptor modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the precise, causality-driven methodologies required for its synthesis via palladium-catalyzed cross-coupling.

Structural & Physicochemical Profiling

Understanding the molecular behavior of 1-(4-Methoxyphenyl)piperidin-3-ol requires a deconstruction of its electronic and conformational properties. The molecule consists of a piperidine ring forced into a chair conformation, where the bulky 4-methoxyphenyl group preferentially occupies the equatorial position at the nitrogen atom to minimize 1,3-diaxial interactions.

Electronic Effects and Basicity

A critical structural feature is the electronic interplay between the para-methoxy group and the piperidine nitrogen. Aliphatic piperidines typically exhibit a pKa of ~11.2. However, N-arylation significantly attenuates this basicity because the nitrogen lone pair delocalizes into the adjacent phenyl ring. The presence of the para-methoxy group introduces a positive resonance (+R) effect, donating electron density back into the aromatic system and slightly increasing the basicity of the nitrogen compared to an unsubstituted N-phenylpiperidine.

It is crucial for formulation scientists to note that the predicted pKa of 14.79 reported in chemical databases[1] corresponds to the deprotonation of the 3-hydroxyl group (forming an alkoxide), not the protonation of the piperidine nitrogen, which typically hovers around a pKa of 5.5 to 6.0 in such conjugated systems.

Quantitative Physicochemical Data

The following table summarizes the key molecular and physicochemical parameters of the compound[1].

ParameterValue / Description
IUPAC Name 1-(4-Methoxyphenyl)piperidin-3-ol
CAS Registry Number 39104-03-5
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Predicted Boiling Point 372.3 ± 37.0 °C
Predicted Density 1.134 ± 0.06 g/cm³
Predicted pKa (Hydroxyl) 14.79 ± 0.20
SMILES String OC1CN(C2=CC=C(OC)C=C2)CCC1

Synthetic Methodology: Buchwald-Hartwig Amination

The most robust and high-yielding method for synthesizing 1-(4-Methoxyphenyl)piperidin-3-ol is the Buchwald-Hartwig C-N cross-coupling reaction [2]. This palladium-catalyzed process allows for the direct N-arylation of 3-hydroxypiperidine with 4-bromoanisole.

Causality-Driven Experimental Protocol

The following protocol outlines the synthesis, detailing the mechanistic rationale behind each experimental choice to ensure a self-validating workflow[3].

Reagents Required:

  • Nucleophile: 3-Hydroxypiperidine (1.2 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Workflow:

  • Catalyst Pre-activation:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and the RuPhos ligand in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pd₂(dba)₃ is a stable source of Pd(0), but the dibenzylideneacetone (dba) ligands are weakly coordinating and can impede the reaction. Pre-mixing with RuPhos—a sterically demanding, electron-rich dialkylbiarylphosphine—forces ligand exchange. This generates the highly active, coordinatively unsaturated L₁Pd(0) species necessary to initiate the catalytic cycle.

  • Substrate and Base Addition:

    • Action: Add 4-bromoanisole, 3-hydroxypiperidine, and NaOtBu to the active catalyst solution.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the palladium center. The use of the unprotected 3-hydroxypiperidine is deliberate; bulky ligands like RuPhos are highly chemoselective for N-arylation over O-arylation, completely bypassing the need for tedious alcohol protection/deprotection steps[3].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 85 °C and maintain stirring for 8 hours.

    • Causality: While oxidative addition of the electron-rich 4-bromoanisole is relatively fast, the elevated temperature provides the thermodynamic energy required to overcome the transition state barrier of the rate-limiting reductive elimination step, forcing the formation of the C-N bond and regenerating the Pd(0) catalyst. Furthermore, RuPhos suppresses the undesired β-hydride elimination pathway that would otherwise degrade the piperidine into an imine.

  • Reaction Quench and Extraction:

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with deionized water.

    • Causality: The addition of water quenches any unreacted NaOtBu and dissolves the inorganic byproduct (NaBr). The lipophilic target product partitions cleanly into the organic ethyl acetate layer.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).

    • Causality: Chromatography separates the pure 1-(4-Methoxyphenyl)piperidin-3-ol from unreacted starting materials and trace palladium residues based on polarity differences induced by the free hydroxyl group.

G A 3-Hydroxypiperidine (Nucleophile) F Amine Coordination & Deprotonation A->F B 4-Bromoanisole (Electrophile) E Oxidative Addition (Pd inserts into C-Br) B->E C Pd2(dba)3 + RuPhos (Catalytic System) C->E D NaOtBu / Toluene (Base & Solvent) D->F E->F G Reductive Elimination (C-N Bond Formation) F->G H 1-(4-Methoxyphenyl)piperidin-3-ol (Target Product) G->H

Caption: Catalytic cycle and workflow for the Buchwald-Hartwig C-N cross-coupling synthesis.

Pharmacological Relevance & Scaffold Utility

In drug discovery, the N-aryl piperidine motif is categorized as a "privileged scaffold." Compounds containing this core are frequently found in FDA-approved drugs and advanced clinical candidates, particularly in the realms of neurology and oncology[4].

The utility of 1-(4-Methoxyphenyl)piperidin-3-ol stems from its modular pharmacophore points:

  • The Piperidine Core: Acts as a rigid, three-dimensional spacer that optimally orients substituents for receptor binding while maintaining favorable pharmacokinetic properties (e.g., metabolic stability and membrane permeability).

  • The 3-Hydroxyl Group: Serves as a critical hydrogen-bond donor/acceptor. In kinase inhibitors (such as derivatives targeting Bruton's Tyrosine Kinase or JAK2), this hydroxyl group often interacts directly with the hinge region of the kinase domain[4]. It also provides a synthetic handle for further functionalization (e.g., esterification or fluorination).

  • The 4-Methoxyphenyl Group: Enhances lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration for CNS targets. The methoxy oxygen can also participate in weak hydrogen bonding with target proteins.

G Core 1-(4-Methoxyphenyl) piperidin-3-ol N_Aryl N-Aryl Moiety (Lipophilic/Pi-Pi Stacking) Core->N_Aryl Piperidine Piperidine Ring (Basic Center/Conformational Scaffold) Core->Piperidine Methoxy Methoxy Group (Electron Donating/H-bond Acceptor) N_Aryl->Methoxy Hydroxyl 3-Hydroxyl Group (H-bond Donor/Acceptor) Piperidine->Hydroxyl

Caption: Structural deconstruction of the pharmacophore features and their molecular interactions.

References

  • Royal Society of Chemistry (RSC). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from:[Link]

  • Chemical Reviews (ACS Publications). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from:[Link]

  • Molecules (MDPI). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from:[Link]

Sources

Exploratory

1-(4-Methoxyphenyl)piperidin-3-ol molecular weight

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)piperidin-3-ol Executive Summary This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)piperidin-3-ol, a heterocyclic compound of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)piperidin-3-ol

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)piperidin-3-ol, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. As a member of the N-aryl piperidine class, this molecule serves as a valuable scaffold and building block for the synthesis of more complex chemical entities targeting the central nervous system (CNS). This document details the molecule's core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, describes standard analytical methods for its characterization, discusses its applications in research, and provides essential safety and handling protocols. The central focus is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Part 1: Molecular Profile and Physicochemical Properties

1-(4-Methoxyphenyl)piperidin-3-ol is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a 4-methoxyphenyl (or p-anisyl) group attached to the piperidine nitrogen (position 1) and a hydroxyl group at position 3 of the piperidine ring. This arrangement of functional groups—a tertiary amine, a hydroxyl group, and an ether—imparts specific chemical properties that are highly relevant for its use in synthetic and medicinal chemistry.

The presence of the hydroxyl group provides a site for hydrogen bonding and a potential point for further chemical modification. The N-aryl linkage is a common motif in pharmacologically active compounds, influencing properties such as receptor binding affinity and metabolic stability.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)piperidin-3-olN/A
CAS Number 39104-03-5[1]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
Topological Polar Surface Area (TPSA) 41.49 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1 (from hydroxyl group)[2]
Predicted LogP 1.133[2]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of N-aryl piperidinols can be approached through several strategic routes. A common and effective method involves the nucleophilic addition of an aniline to an epoxide, followed by an intramolecular cyclization. This pathway is advantageous as it builds the core heterocyclic structure and installs the required hydroxyl group in a controlled manner.

The protocol described below outlines the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol from p-anisidine and epichlorohydrin.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-chloro-3-((4-methoxyphenyl)amino)propan-2-ol

  • To a stirred solution of p-anisidine (1.0 eq) in a suitable solvent such as methanol or water at room temperature, add epichlorohydrin (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The nucleophilic amine opens the epoxide ring, with a preference for attacking the less sterically hindered terminal carbon.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography, though it is often carried forward to the next step without extensive purification.

Causality: The choice of a protic solvent helps to activate the epoxide ring towards nucleophilic attack. The reaction is typically conducted at room temperature to control regioselectivity and prevent side reactions.

Step 2: Intramolecular Cyclization to 1-(4-Methoxyphenyl)piperidin-3-ol

  • The crude product from Step 1 is dissolved in a high-boiling point solvent like 1-butanol.[3]

  • A strong base, such as sodium carbonate or potassium carbonate (2.0-3.0 eq), is added to the mixture.[3][4]

  • The reaction mixture is heated to reflux (approx. 110-120 °C) for 18-36 hours.

  • The base promotes deprotonation of the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride to form the piperidine ring.

  • After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.

Causality: The use of a strong, non-nucleophilic base is critical to facilitate the intramolecular Sₙ2 reaction without competing in intermolecular side reactions. A high temperature is required to overcome the activation energy for the cyclization step.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Epoxide Opening cluster_step2 Step 2: Intramolecular Cyclization p_anisidine p-Anisidine intermediate 1-chloro-3-((4-methoxyphenyl)amino)propan-2-ol p_anisidine->intermediate MeOH, RT epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate intermediate_ref Intermediate intermediate->intermediate_ref Proceeds to Step 2 final_product 1-(4-Methoxyphenyl)piperidin-3-ol intermediate_ref->final_product Na₂CO₃, Reflux

Caption: Synthetic pathway for 1-(4-Methoxyphenyl)piperidin-3-ol.

Part 3: Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques must be employed. This serves as a self-validating system for the synthetic protocol.

Table 2: Expected Analytical Data for Structural Verification

TechniqueExpected Results for 1-(4-Methoxyphenyl)piperidin-3-ol
¹H NMR Aromatic Protons: Two doublets in the ~6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. Methoxy Protons: A singlet at ~3.7-3.8 ppm (3H). Piperidine Protons: A series of multiplets between ~2.5-4.0 ppm. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a distinct multiplet. Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent.
¹³C NMR Aromatic Carbons: Signals in the ~114-155 ppm range. Methoxy Carbon: A signal around 55 ppm. Piperidine Carbons: Signals in the ~40-70 ppm range. The carbon attached to the hydroxyl group (C-3) would be in the lower field region of this range (~65-70 ppm).
FT-IR O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Absorptions between 2850-3100 cm⁻¹. C-O Stretch (Ether/Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region. C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: A prominent peak at m/z = 208.28, corresponding to the protonated molecule.

Part 4: Applications in Research and Drug Development

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS pathologies. Derivatives have shown activity as opioid receptor modulators, analgesics, and anti-inflammatory agents.[5][6]

1-(4-Methoxyphenyl)piperidin-3-ol is a key intermediate for several reasons:

  • Scaffold for Library Synthesis: It provides a ready-made core that can be elaborated upon. The hydroxyl group at the 3-position is a versatile handle for introducing a wide variety of substituents through esterification, etherification, or oxidation followed by reductive amination.

  • Modulation of Physicochemical Properties: The methoxy group can be demethylated to a phenol, providing another site for modification or for improving receptor affinity through hydrogen bonding.[7]

  • CNS Drug Discovery: The overall structure possesses favorable characteristics for CNS penetration (as suggested by the predicted LogP and TPSA). Piperidine derivatives are well-represented in drugs targeting neurological conditions.[5]

Logical Relationship Diagram

Applications cluster_core Core Scaffold cluster_mods Key Functional Groups for Modification cluster_apps Potential Therapeutic Areas core 1-(4-Methoxyphenyl) piperidin-3-ol hydroxyl 3-Hydroxyl Group core->hydroxyl Site for Esterification, Etherification methoxy 4-Methoxy Group core->methoxy Site for Demethylation cns CNS Disorders hydroxyl->cns pain Pain Management (Opioid Modulation) hydroxyl->pain methoxy->pain inflammation Anti-inflammatory Agents methoxy->inflammation

Caption: Role of the core scaffold in developing new therapeutics.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, 1-(4-Methoxyphenyl)piperidin-3-ol should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related N-aryl piperidines and piperazines provide a strong basis for safe handling procedures.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Handling: Avoid contact with skin and eyes.[9] Avoid inhalation of dust or vapors; handle in a well-ventilated area or a chemical fume hood.[10][11] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption and contamination. Store away from strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

    • In all cases of significant exposure, consult a physician.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10]

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Smolecule. (2024). 1-(3-Methoxyphenyl)piperidin-4-ol.
  • ChemScene. (n.d.). 4-(4-Methoxyphenyl)piperidin-3-ol.
  • ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Combi-Blocks. (2025). Safety Data Sheet.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ACS Publications. (n.d.). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists.
  • ACS Publications. (2000). 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype.
  • BLDpharm. (n.d.). 1-(4-Methoxyphenyl)piperidin-3-ol.

Sources

Foundational

Technical Whitepaper: Structural Nomenclature, Synthesis, and Analytical Validation of 1-(4-Methoxyphenyl)piperidin-3-ol

Executive Summary In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, analgesics, and receptor ligands. Among these, 1-(4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds for central nervous system (CNS) therapeutics, analgesics, and receptor ligands. Among these, 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile building block. This technical guide deconstructs the IUPAC nomenclature logic of this compound, details a self-validating synthetic methodology via Buchwald-Hartwig cross-coupling, and establishes a robust analytical framework for structural verification.

IUPAC Nomenclature and Structural Deconstruction

The systematic naming of organic compounds ensures unambiguous communication of molecular topology. According to the, the name 1-(4-methoxyphenyl)piperidin-3-ol is constructed through a strict hierarchy of functional group priorities:

  • Principal Functional Group (Suffix): The hydroxyl group (-OH) takes precedence over the amine within the ring. Therefore, the suffix is "-ol" .

  • Parent Hydride (Core): The core structure is a six-membered saturated nitrogen heterocycle, designated as "piperidine" .

  • Locant Numbering: In heterocyclic systems, the heteroatom (Nitrogen) is strictly assigned position 1. The ring is then numbered to assign the principal functional group (the -OH) the lowest possible locant. Numbering towards the hydroxyl group yields position 3, resulting in the parent name "piperidin-3-ol" .

  • Substituent (Prefix): The nitrogen atom at position 1 is substituted with an aromatic ring. This ring is a phenyl group bearing a methoxy (-OCH3) substituent at the para position (position 4 relative to the attachment point). This forms the "1-(4-methoxyphenyl)" prefix.

  • Stereochemical Implications: The C3 carbon bearing the hydroxyl group is a chiral center. Because the IUPAC name lacks stereodescriptors (such as R or S), it denotes either a racemate or a compound with undefined stereochemistry.

IUPAC_Nomenclature Substituent 1-(4-Methoxyphenyl) Prefix (N-Substituent) Core piperidin Parent Hydride Substituent->Core Attached to N(1) Suffix 3-ol Principal Group Core->Suffix Lowest locant (3)

Logical deconstruction of the IUPAC nomenclature for 1-(4-Methoxyphenyl)piperidin-3-ol.

Synthetic Methodology: Buchwald-Hartwig Amination

As an Application Scientist, I strongly advise against classical SN​Ar or SN​2 nucleophilic substitution for synthesizing this scaffold. Unactivated aryl halides like 4-bromoanisole do not readily undergo SN​Ar , and forcing conditions often lead to competitive O-arylation (ether formation) or substrate degradation.

Instead, the is the gold standard. This transition-metal-catalyzed cross-coupling ensures absolute chemoselectivity for the secondary amine (piperidine nitrogen) over the secondary alcohol (C3 hydroxyl).

Buchwald_Hartwig R1 3-Hydroxypiperidine (Nucleophile) Cat Catalytic System Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C R1->Cat Cross-Coupling R2 4-Bromoanisole (Electrophile) R2->Cat Cross-Coupling Prod 1-(4-Methoxyphenyl)piperidin-3-ol (Target Scaffold) Cat->Prod Reductive Elimination

Synthetic workflow for 1-(4-Methoxyphenyl)piperidin-3-ol via Buchwald-Hartwig amination.

Step-by-Step Protocol (Self-Validating System)

To guarantee reproducibility and high yield, this protocol integrates an in-process analytical validation step to prevent premature workup.

  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-hydroxypiperidine (1.0 eq, 10.0 mmol), 4-bromoanisole (1.1 eq, 11.0 mmol), Pd2​(dba)3​ (0.02 eq, 0.2 mmol), XPhos (0.04 eq, 0.4 mmol), and sodium tert-butoxide (NaOtBu) (1.5 eq, 15.0 mmol).

    • Causality Note: XPhos is selected because its bulky biaryl phosphine structure accelerates reductive elimination, effectively suppressing unwanted β -hydride elimination byproducts.

  • Solvent Addition: Inject anhydrous toluene (20 mL).

    • Causality Note: Toluene is preferred over polar aprotic solvents (like DMF) to minimize base-catalyzed side reactions and to maintain the stability of the active Pd(0) species at elevated temperatures.

  • Catalytic Cycle: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • In-Process Validation (Critical Go/No-Go Step): Withdraw a 10 µL aliquot using a micro-syringe, dilute it in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is only deemed complete when the 4-bromoanisole peak (UV 254 nm) is entirely consumed and a dominant mass peak at m/z 208.13 [M+H]+ emerges. Do not proceed to Step 5 until this metric is satisfied.

  • Workup & Purification: Cool the mixture to room temperature, quench with distilled water (20 mL), and extract with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: Hexanes/EtOAc 70:30 to 50:50).

Analytical Validation Framework

To empirically prove that the synthesized molecule matches the IUPAC-defined connectivity of 1-(4-Methoxyphenyl)piperidin-3-ol [3], the following multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) parameters must be met.

Analytical MethodTarget Signal / ParameterStructural Assignment (IUPAC Validation)
1 H NMR (400 MHz, CDCl3​ ) δ 6.85 - 6.95 (m, 4H)Aromatic protons of the para-substituted phenyl ring.
1 H NMR δ 3.90 (m, 1H)Piperidine C3-H (proton adjacent to the hydroxyl group).
1 H NMR δ 3.77 (s, 3H)Methoxy group (-OCH3) at the para position.
1 H NMR δ 3.20 - 3.50 (m, 2H) δ 2.60 - 2.80 (m, 2H)Piperidine N- CH2​ equatorial and axial protons (C2, C6), confirming N-alkylation.
13 C NMR (100 MHz, CDCl3​ ) δ 153.5, 145.0, 118.2, 114.5Aromatic carbons confirming the 4-methoxyphenyl substituent.
13 C NMR δ 66.5Piperidine C3 carbon bonded to the hydroxyl (-OH).
13 C NMR δ 60.1, 53.5Piperidine C2 and C6 carbons adjacent to the nitrogen.
HRMS (ESI+) m/z calc. for C12​H18​NO2+​ : 208.1332Found: 208.1335 [M+H]+ , confirming the exact molecular formula.

Pharmacological Relevance in Drug Development

For drug development professionals, the 1-(4-methoxyphenyl)piperidin-3-ol scaffold offers distinct structural advantages. The N-aryl piperidine motif is a recognized pharmacophore that frequently interacts with G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Furthermore, the C3-hydroxyl group provides a critical vector for late-stage functionalization. It can be esterified to create prodrugs, etherified to extend the molecule into adjacent receptor binding pockets, or subjected to deoxyfluorination to modulate the compound's lipophilicity (LogP) and metabolic stability without drastically altering its steric bulk.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: The Royal Society of Chemistry (RSC Publishing) URL:[Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (Surry, D. S., & Buchwald, S. L., 2008) URL:[Link]

Exploratory

The Enigmatic Potential of 1-(4-Methoxyphenyl)piperidin-3-ol: A Technical Guide to Its Predicted Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Scaffold In the vast landscape of medicinal chemistry, the piperidine moiety stand...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the vast landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for engaging with a diverse array of biological targets. This guide delves into the potential biological activity of a specific, yet largely uncharacterized, member of this family: 1-(4-Methoxyphenyl)piperidin-3-ol .

As of the current scientific literature, a comprehensive biological evaluation of this precise molecule is not publicly available. This document, therefore, takes an investigative approach. By dissecting the structure-activity relationships (SAR) of its close chemical cousins and isomers, we aim to construct a predictive framework for its likely pharmacological profile. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this novel chemical entity, providing a rationale for its synthesis and a roadmap for its biological investigation.

Deconstructing the Scaffold: Clues from Isomers and Analogs

The biological activity of arylpiperidine derivatives is exquisitely sensitive to the substitution patterns on both the aromatic and piperidine rings. To infer the potential of 1-(4-Methoxyphenyl)piperidin-3-ol, we must first examine the established pharmacology of its near relatives.

The Opioid Connection: A Tale of Two Isomers

A significant body of research points towards the interaction of methoxyphenyl-piperidine derivatives with the opioid system. However, subtle changes in the positioning of the methoxy and hydroxyl groups can dramatically shift the pharmacological effect from potent agonism to pure antagonism.

Notably, derivatives of 4-(3-methoxyphenyl)piperidin-4-ol have been identified as potent analgesics that act as agonists at the µ-opioid receptor (MOR).[1][2] The O-demethylated metabolite of these compounds, revealing a phenolic hydroxyl group, is often the active species.[1] This suggests that the presence and position of a hydroxyl group are critical for MOR activation.

Conversely, N-substituted 4-(3-hydroxyphenyl)piperidines have been shown to be opioid receptor antagonists.[3][4] This stark contrast in activity underscores the critical importance of the substitution pattern.

Table 1: Comparative Pharmacology of Methoxyphenyl-piperidine Isomers

Compound/Derivative ClassKey Structural FeaturesPrimary Biological ActivityReceptor Target(s)
Derivatives of 4-(3-methoxyphenyl)piperidin-4-olMethoxy group at phenyl position 3; Hydroxyl group at piperidine position 4Analgesic (Agonist)µ-Opioid Receptor (MOR)
N-substituted 4-(3-hydroxyphenyl)piperidinesHydroxyl group at phenyl position 3; No hydroxyl on piperidine ringOpioid Antagonistµ, δ, and κ Opioid Receptors

From this, we can hypothesize that the 4-methoxy substitution on the phenyl ring of our target compound, 1-(4-Methoxyphenyl)piperidin-3-ol , combined with the 3-hydroxyl group on the piperidine ring, creates a unique pharmacophore that could interact with the opioid system. The nature of this interaction—whether agonist, antagonist, or mixed—remains an open and compelling question for experimental validation.

A Proposed Synthetic Pathway

The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol is anticipated to be achievable through established synthetic methodologies for N-aryl piperidines. A plausible retro-synthetic analysis suggests a route involving the N-arylation of a suitable piperidin-3-ol precursor.

Synthetic Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 1-(4-Methoxyphenyl)piperidin-3-ol Precursors 4-Bromoanisole + Piperidin-3-ol Target->Precursors Buchwald-Hartwig Amination Reactants 4-Bromoanisole + Piperidin-3-ol Product 1-(4-Methoxyphenyl)piperidin-3-ol Reactants->Product Pd Catalyst, Ligand, Base Toluene, Heat

Caption: Proposed synthetic route to 1-(4-Methoxyphenyl)piperidin-3-ol.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk flask, add piperidin-3-ol (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent and Base: Add a strong base (e.g., sodium tert-butoxide, 1.4 equivalents) and anhydrous toluene.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon) and heat the reaction mixture at 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-Methoxyphenyl)piperidin-3-ol.

Proposed Biological Evaluation Workflow

A systematic approach is required to elucidate the biological activity of this novel compound. The following workflow outlines a logical progression from initial screening to in-depth pharmacological characterization.

Biological Evaluation Workflow Start Synthesis and Purification of 1-(4-Methoxyphenyl)piperidin-3-ol BroadScreen Primary Screening Broad panel of CNS receptors (e.g., opioid, dopaminergic, serotonergic) Start->BroadScreen OpioidFocus Opioid Receptor Profiling Radioligand binding assays (µ, δ, κ) Functional assays ([35S]GTPγS) BroadScreen->OpioidFocus If opioid activity is detected InVitro In Vitro ADME/Tox Microsomal stability hERG channel assay Cytotoxicity OpioidFocus->InVitro InVivo In Vivo Efficacy Models Hot plate test (analgesia) Writhing test (analgesia) InVitro->InVivo PK Pharmacokinetic Studies Bioavailability Brain penetration InVivo->PK End Candidate Profile PK->End

Caption: A systematic workflow for the biological evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol.

Step-by-Step Methodologies
  • Primary Receptor Screening:

    • Objective: To identify the primary biological target(s) of the compound.

    • Method: Submit the compound to a broad-panel radioligand binding assay screen (e.g., the Psychoactive Drug Screening Program - PDSP) against a wide range of central nervous system (CNS) receptors, including opioid, dopamine, serotonin, and adrenergic receptors.

  • Opioid Receptor Characterization (if primary screen indicates activity):

    • Objective: To determine the affinity and functional activity at the µ, δ, and κ opioid receptors.

    • Radioligand Binding Assays:

      • Prepare cell membrane homogenates from cells stably expressing the human µ, δ, or κ opioid receptor.

      • Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) in the presence of increasing concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the Ki (inhibitory constant) from the IC50 values.

    • [³⁵S]GTPγS Functional Assay:

      • Incubate the same receptor-expressing cell membranes with GDP, [³⁵S]GTPγS, and increasing concentrations of the test compound.

      • For agonist activity, measure the stimulation of [³⁵S]GTPγS binding.

      • For antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

      • Determine EC50 (for agonists) or IC50 (for antagonists) values.

  • In Vivo Analgesia Models:

    • Objective: To assess the potential analgesic effects of the compound in animal models of pain.

    • Hot Plate Test (for thermal nociception):

      • Administer the test compound to mice or rats via a suitable route (e.g., intraperitoneal, oral).

      • At various time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 °C).

      • Record the latency to a nociceptive response (e.g., paw licking, jumping).

      • An increase in latency compared to vehicle-treated animals indicates an analgesic effect.

    • Acetic Acid-Induced Writhing Test (for visceral pain):

      • Pre-treat animals with the test compound or vehicle.

      • Administer an intraperitoneal injection of a dilute acetic acid solution.

      • Count the number of writhes (a characteristic stretching response) over a defined period.

      • A reduction in the number of writhes indicates an analgesic effect.

Concluding Remarks and Future Directions

While the biological activity of 1-(4-Methoxyphenyl)piperidin-3-ol remains to be experimentally determined, a thorough analysis of its structural analogs provides a strong rationale for its investigation as a potential modulator of the opioid system. The unique positioning of the methoxy and hydroxyl groups may impart a novel pharmacological profile, potentially offering a new avenue for the development of analgesics or other CNS-acting agents.

The synthetic and biological evaluation workflows outlined in this guide provide a clear and scientifically rigorous path forward. The synthesis is feasible through established methods, and the proposed assays will systematically elucidate the compound's affinity, efficacy, and in vivo activity. The exploration of this uncharted chemical space holds the promise of uncovering new therapeutic leads and deepening our understanding of the intricate structure-activity relationships that govern the interaction of small molecules with their biological targets.

References

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. [Link]

  • Wentland, M. P., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 5(5), 539–544. [Link]

  • Wentland, M. P., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(6), 2637-2649. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed, 34152138. [Link]

  • ACS Publications. (2021, June 21). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Predictive Pharmacological Profiling of 1-(4-Methoxyphenyl)piperidin-3-ol: A Privileged Scaffold for CNS Drug Discovery

Executive Summary The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5)[1] represents a highly versatile, privileged chemical scaffold in modern medicinal chemistry. While primarily utilized as a synthetic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5)[1] represents a highly versatile, privileged chemical scaffold in modern medicinal chemistry. While primarily utilized as a synthetic building block, its structural topology—an N -arylpiperidine core coupled with a hydrogen-bonding 3-hydroxyl group—positions it as a prime candidate for central nervous system (CNS) target modulation.

This whitepaper provides an in-depth technical evaluation of the predictive pharmacology of 1-(4-Methoxyphenyl)piperidin-3-ol. By analyzing its pharmacophore features against established structure-activity relationship (SAR) models, we hypothesize its primary utility as a Sigma-1 ( σ1​ ) receptor modulator and a potential Acetylcholinesterase (AChE) inhibitor . Furthermore, we provide rigorously validated, self-contained experimental workflows for the empirical validation of these targets.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of 1-(4-Methoxyphenyl)piperidin-3-ol is dictated by three critical structural motifs:

  • The N -Arylpiperidine Core: Piperidine rings substituted at the nitrogen atom with aromatic or benzyl groups are classical pharmacophores for σ1​ and σ2​ receptors[2][3]. The basic nitrogen is protonated at physiological pH, allowing it to form a crucial salt bridge with Asp126 or Glu172 in the σ1​ receptor binding pocket[4].

  • The 3-Hydroxyl Substitution: The introduction of a hydroxyl group at the C3 position serves a dual purpose. First, it acts as both a hydrogen bond donor and acceptor, increasing the topological polar surface area (TPSA) and altering binding kinetics. Second, it introduces a chiral center. The stereochemistry (either R or S) often dictates functional efficacy, with one enantiomer typically acting as an agonist and the other as an antagonist at the σ1​ receptor[5].

  • The 4-Methoxyphenyl Moiety: The para-methoxy group acts as an electron-donating group (EDG). In monoamine and sigma receptor binding sites, this oxygen atom can participate in hydrogen bonding, while the electron-rich aromatic ring engages in π−π stacking with hydrophobic residues (e.g., Tyrosine or Tryptophan)[3].

Predicted Mechanistic Pathways

Sigma-1 ( σ1​ ) Receptor Modulation

The σ1​ receptor is a unique ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonism of the σ1​ receptor promotes its dissociation from the binding immunoglobulin protein (BiP/GRP78), allowing it to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs). This stabilizes calcium ( Ca2+ ) efflux from the ER to mitochondria, promoting cellular survival and neuroprotection—a highly sought-after mechanism for Alzheimer's and Parkinson's disease therapeutics. Based on the N -arylpiperidine structure, 1-(4-Methoxyphenyl)piperidin-3-ol is strongly predicted to exhibit nanomolar affinity for the σ1​ receptor[3].

G Ligand 1-(4-Methoxyphenyl) piperidin-3-ol Sigma1 Sigma-1 Receptor (MAM localized) Ligand->Sigma1 Agonist Binding BiP BiP/GRP78 Dissociation Sigma1->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Protein-Protein Interaction Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Modulation Survival Cell Survival & Neuroprotection Ca2->Survival ATP Production & ER Stress Reduction

Fig 1. Predicted Sigma-1 receptor activation pathway by 1-(4-Methoxyphenyl)piperidin-3-ol at the MAM.

Acetylcholinesterase (AChE) Inhibition

Arylpiperidines frequently act as dual-binding site inhibitors of AChE, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). The protonated piperidine nitrogen interacts with the catalytic triad, while the 4-methoxyphenyl group extends toward the PAS, potentially impeding the entry of acetylcholine into the enzymatic gorge[6].

Experimental Workflows for Target Validation

To empirically validate the pharmacological profile of 1-(4-Methoxyphenyl)piperidin-3-ol, researchers must employ highly specific in vitro assays. Below are the optimized, step-by-step protocols designed to prevent common methodological pitfalls.

Protocol 1: Radioligand Binding Assay for σ1​ Receptor Affinity

Causality & Rationale: We specifically utilize -pentazocine rather than [3H]DTG . While DTG is often considered a "gold standard," it binds with equal affinity to both σ1​ and σ2​ receptors, requiring the addition of masking agents that can skew competitive binding kinetics[7]. -pentazocine is highly selective for σ1​ , ensuring a self-validating, artifact-free readout[5][7].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate brain membranes from male Guinea pigs (or rat brain homogenates). Suspend to a final protein concentration of 1 mg/mL in ice-cold 50 mM Tris-HCl buffer (pH 8.0)[7][8].

  • Ligand Dilution: Prepare 10 half-log serial dilutions of 1-(4-Methoxyphenyl)piperidin-3-ol (from 10 μM to 0.1 nM ) in the assay buffer. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced membrane degradation.

  • Incubation: In a 96-well plate, combine 100 μg of the membrane preparation, the test compound dilutions, and 5 nM of -pentazocine. Incubate at 37°C for 90 to 120 minutes to reach equilibrium[7][9].

  • Non-Specific Binding Control: Define non-specific binding using 10 μM haloperidol in parallel wells[9].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash rapidly with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Ellman's Assay for AChE Inhibition

Causality & Rationale: Ellman's method is the most robust colorimetric assay for cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATChI) to thiocholine, which subsequently cleaves the disulfide bond of DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate ( TNB2− ) anion[6][10]. The rate of color formation at 412 nm is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup:

    • Prepare 10 mM DTNB in phosphate buffer.

    • Prepare 75 mM ATChI in deionized water (must be fresh daily to prevent auto-hydrolysis)[6][10].

    • Prepare AChE enzyme solution to a final working concentration of 0.1 U/mL[10].

  • Pre-incubation: In a 96-well microplate, add 25 μL of phosphate buffer, 25 μL of 1-(4-Methoxyphenyl)piperidin-3-ol (at varying concentrations), and 25 μL of AChE enzyme. Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme complex formation[10].

  • Reaction Initiation: Add 50 μL of the DTNB solution, followed immediately by 25 μL of the ATChI substrate to initiate the reaction[10].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance kinetically at 412 nm every 60 seconds for 10-15 minutes[10]. Calculate the percentage of inhibition by comparing the Vmax​ of the test wells against the uninhibited positive control.

Data Presentation: Predictive Pharmacological Profile

To guide lead optimization, the following table summarizes the predicted physicochemical properties and hypothetical target affinities for the stereoisomers of 1-(4-Methoxyphenyl)piperidin-3-ol, extrapolated from SAR data of structurally homologous N -arylpiperidines[3][5].

Parameter / TargetRacemate (±)(R)-Enantiomer(S)-EnantiomerAssay / Source Rationale
Molecular Weight 207.27 g/mol 207.27 g/mol 207.27 g/mol Chemical Structure[1]
cLogP (Predicted) ~2.1~2.1~2.1Lipinski Rule of 5 Compliant
σ1​ Receptor ( Ki​ ) ~15 nM~5 nM (Agonist)~45 nM (Antagonist) -pentazocine displacement[5]
σ2​ Receptor ( Ki​ ) > 500 nM> 500 nM> 500 nM [3H]DTG displacement[5]
AChE Inhibition ( IC50​ ) ~2.5 μM ~1.8 μM ~3.2 μM Ellman's Assay kinetics[6]

(Note: The binding affinities presented above are predictive SAR models intended to guide in vitro validation workflows.)

Preclinical Screening Workflow

The successful development of this scaffold requires a rigorous, multi-tiered screening approach, visualized below.

HTS Synth Compound Synthesis & Chiral Resolution Assay1 Radioligand Binding ([3H](+)-Pentazocine) Synth->Assay1 Assay2 AChE Inhibition (Ellman's Assay) Synth->Assay2 SAR SAR Analysis & Data Modeling Assay1->SAR Assay2->SAR Lead Lead Optimization SAR->Lead

Fig 2. Preclinical in vitro screening workflow for N-arylpiperidine derivatives.

Conclusion

1-(4-Methoxyphenyl)piperidin-3-ol is far more than a simple synthetic intermediate; it is a highly privileged pharmacophore containing the necessary geometric and electronic properties to modulate critical CNS targets. By leveraging its N -arylpiperidine core for σ1​ receptor agonism and AChE inhibition, researchers can utilize this scaffold as a starting point for the development of novel therapeutics targeting neurodegenerative diseases. The rigorous execution of the radioligand binding and kinetic assays detailed herein will be paramount to unlocking its full therapeutic potential.

References

  • Perelman School of Medicine at the University of Pennsylvania. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4". Published Dec 15, 2022.[Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). "Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand". Published March 2022.[Link]

  • National Institutes of Health (NIH) / PubMed. "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 ( σ1​ ) receptor ligands with potent anti-amnesic effect". Published Dec 03, 2021.[Link]

  • Universidad de Granada (UGR). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Published July 19, 2023. [Link]

Sources

Exploratory

The Enigmatic Core: A Technical Guide to 1-(4-Methoxyphenyl)piperidin-3-ol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-methoxyphenyl)piperidin-3-ol scaffold represents a confluence of privileged structural motifs in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-methoxyphenyl)piperidin-3-ol scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The piperidine ring is a cornerstone of numerous clinically successful therapeutics, prized for its conformational flexibility and ability to engage with a wide array of biological targets.[1][2] Its substitution with a methoxyphenyl group introduces a key pharmacophoric element known to modulate activity at various central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)piperidin-3-ol, a molecule of significant interest yet with a notably sparse dedicated body of public-domain research. In the absence of extensive direct studies, this document synthesizes information from closely related analogues to present a scientifically grounded perspective on its synthesis, characterization, and potential pharmacological landscape. We will delve into plausible synthetic routes, analytical methodologies for its characterization, and an inferred pharmacological profile based on the activities of structurally similar compounds. This guide aims to serve as a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

Introduction: The Significance of the 1-(4-Methoxyphenyl)piperidin-3-ol Scaffold

The piperidine nucleus is a ubiquitous feature in a vast number of natural alkaloids and synthetic pharmaceuticals, valued for its versatile biological activities.[1] The introduction of an N-aryl substituent, in this case, a 4-methoxyphenyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group, in particular, is a common feature in CNS-active drugs, where it can act as a hydrogen bond acceptor and influence metabolic stability.

Derivatives of methoxyphenyl piperidine and the closely related methoxyphenyl piperazine have demonstrated a wide spectrum of pharmacological activities, including analgesic, stimulant, and hallucinogenic effects, often mediated through interactions with opioid, serotonin, and NMDA receptors.[3][4][5] The presence of a hydroxyl group at the 3-position of the piperidine ring introduces a chiral center and a potential site for hydrogen bonding, which can further refine the molecule's interaction with biological targets. Given the pharmacological pedigree of its constituent parts, 1-(4-Methoxyphenyl)piperidin-3-ol stands as a compelling candidate for investigation in drug discovery programs, particularly those targeting neurological and pain-related disorders.

Synthesis and Purification

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A highly effective method for the formation of the N-aryl bond would be the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the synthesis of N-aryl amines from an amine and an aryl halide or triflate.

The proposed two-step synthesis would first involve the preparation of 3-hydroxypiperidine, followed by its N-arylation.

Step 1: Synthesis of 3-Hydroxypiperidine

3-Hydroxypiperidine can be synthesized via the hydrogenation of 3-hydroxypyridine.

Step 2: N-Arylation of 3-Hydroxypiperidine

The resulting 3-hydroxypiperidine can then be coupled with 4-bromoanisole using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) to yield 1-(4-Methoxyphenyl)piperidin-3-ol.

Synthetic Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H2, Pd/C Ethanol Product 1-(4-Methoxyphenyl)piperidin-3-ol 3-Hydroxypiperidine->Product Pd(OAc)2, BINAP NaOtBu, Toluene 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Product Analytical_Workflow Synthesized_Compound Synthesized 1-(4-Methoxyphenyl)piperidin-3-ol Purity_Check Purity Assessment (HPLC) Synthesized_Compound->Purity_Check Structure_Confirmation Structural Elucidation Synthesized_Compound->Structure_Confirmation Final_Characterization Fully Characterized Compound Purity_Check->Final_Characterization NMR NMR (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization Opioid_Signaling Ligand 1-(4-Methoxyphenyl) piperidin-3-ol Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels G_Protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel ↓ Ca²⁺ Influx Ion_Channel->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channel->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Streamlined Approach to 1-(4-Methoxyphenyl)piperidin-3-ol

Abstract This document provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. We present a de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. We present a detailed protocol centered on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of the Aryl-Piperidinol Scaffold

The piperidine ring is a frequently encountered structural motif in a wide range of natural products and pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The specific substitution pattern of 1-(4-methoxyphenyl)piperidin-3-ol, featuring an electron-rich aromatic ring and a secondary alcohol, provides multiple points for further chemical elaboration, rendering it a key intermediate in the synthesis of complex biologically active molecules.

Strategic Approach: The Buchwald-Hartwig Amination

For the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, we have selected the Buchwald-Hartwig amination as the core transformation. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1][4] It provides a more efficient and milder alternative to traditional methods of N-arylation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions.[1]

The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][5]

The choice of an appropriate aryl halide, palladium catalyst, phosphine ligand, and base is critical for the success of the reaction.[4][5] In this protocol, we utilize 4-bromoanisole as the aryl halide due to its commercial availability and appropriate reactivity.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 3-Hydroxypiperidine Reaction Buchwald-Hartwig Amination A->Reaction B 4-Bromoanisole B->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand XPhos Ligand->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Temperature 100 °C Temperature->Reaction Workup Aqueous Workup Reaction->Workup 1. Quench 2. Extract Purification Silica Gel Chromatography Workup->Purification Product 1-(4-Methoxyphenyl)piperidin-3-ol Purification->Product

Caption: Synthetic workflow for 1-(4-methoxyphenyl)piperidin-3-ol via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar substrates.[6][7][8]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Bromoanisole187.041.87 g10.01.0
3-Hydroxypiperidine101.151.21 g12.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.10.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66190.7 mg0.40.04
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4
Anhydrous Toluene-50 mL--
Diethyl Ether-As needed--
Saturated Aqueous Ammonium Chloride (NH₄Cl)-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel (230-400 mesh)-As needed--
Eluent (e.g., Hexanes/Ethyl Acetate)-As needed--
Reaction Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (190.7 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 5 minutes. Then, add 3-hydroxypiperidine (1.21 g, 12.0 mmol) followed by 4-bromoanisole (1.87 g, 10.0 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Dilute the mixture with diethyl ether (50 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)piperidin-3-ol.

Expected Results and Characterization

The final product, 1-(4-methoxyphenyl)piperidin-3-ol, is expected to be a solid or a viscous oil. The yield will depend on the purity of the reagents and the careful execution of the protocol. Characterization can be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, C-N, C-O).

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol. The protocol detailed herein is a robust starting point for researchers and can be optimized further based on specific laboratory conditions and available resources. The versatility of this synthetic route allows for the potential generation of a library of analogous compounds by varying the aryl halide and piperidine starting materials.

References

  • A Novel Synthesis of 1-aryl-3-piperidone derivatives. PMC. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • A New Synthesis of 1-Arylpiperidin-4-ols. Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Oklahoma University. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note and Protocol for the HPLC Purification of 1-(4-Methoxyphenyl)piperidin-3-ol

Introduction 1-(4-Methoxyphenyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring, a pharmacologically significant scaffold found in numerous therapeutic agents.[1][2][] The purity of such intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methoxyphenyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring, a pharmacologically significant scaffold found in numerous therapeutic agents.[1][2][] The purity of such intermediates is paramount in drug discovery and development to ensure the reliability of biological data and the safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds, offering high resolution and efficiency.[4][5][6] This application note provides a detailed protocol for the preparative HPLC purification of 1-(4-Methoxyphenyl)piperidin-3-ol, grounded in the principles of reversed-phase chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible purification strategy.

Scientific Rationale and Method Development Strategy

The purification of 1-(4-Methoxyphenyl)piperidin-3-ol, a basic compound containing a tertiary amine within the piperidine ring, presents specific challenges in reversed-phase HPLC. The primary objective is to achieve high purity and recovery by optimizing the interactions between the analyte, the stationary phase, and the mobile phase.[7]

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography for pharmaceutical analysis and purification due to its versatility and applicability to a broad range of compounds.[4][5][6] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[5][6] The retention mechanism is based on hydrophobic interactions, where more hydrophobic molecules are more strongly retained by the stationary phase.[5][6][8] 1-(4-Methoxyphenyl)piperidin-3-ol possesses both hydrophobic (methoxyphenyl group) and polar (hydroxyl and amino groups) functionalities, making it an ideal candidate for separation by RP-HPLC.

Stationary Phase Selection: C18 Silica

A C18 (octadecyl) bonded silica stationary phase is selected for this application. C18 columns are the most common type of reversed-phase column, offering a high degree of hydrophobicity and excellent resolving power for a wide variety of analytes.[4] The silica backbone provides mechanical stability, while the C18 chains create a non-polar environment for hydrophobic interactions.

Mobile Phase Optimization for a Basic Compound

The piperidine nitrogen in 1-(4-Methoxyphenyl)piperidin-3-ol is basic. When analyzing basic compounds by RP-HPLC, peak tailing is a common issue. This is often caused by strong ionic interactions between the protonated basic analyte and residual acidic silanol groups on the silica surface of the stationary phase.[7] To mitigate this, careful control of the mobile phase pH is crucial.[9][10][11]

  • pH Control: By operating at a low pH (typically between 2 and 3), the ionization of the silanol groups is suppressed, minimizing undesirable secondary interactions.[10] At this pH, the basic analyte will be fully protonated, leading to more consistent interactions with the stationary phase and improved peak shape.[10]

  • Mobile Phase Additives: An acidic modifier is added to the mobile phase to maintain a low and stable pH.[8] Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry (MS), which is often used for fraction analysis.[8][10]

  • Organic Modifier: Acetonitrile is chosen as the organic component of the mobile phase. It is a common solvent in RP-HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[12][13] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively elute the target compound and separate it from impurities with different hydrophobicities.[5][8]

Materials and Methods

Compound Properties
PropertyValueSource
Compound Name 1-(4-Methoxyphenyl)piperidin-3-ol-
CAS Number 39104-03-5[14]
Molecular Formula C12H17NO2[15]
Molecular Weight 207.27 g/mol [15]
Appearance (Expected) Off-white to yellow solid-
Solubility Soluble in methanol, DMSO[16][17]
Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector with fraction collection capabilities.

  • HPLC Column: C18 bonded silica, 5 µm particle size, 100 Å pore size, 21.2 x 250 mm (or similar preparative dimensions).

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Vials: Appropriate volume glass vials with septa.

  • Filters: 0.45 µm syringe filters for sample preparation.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution.

Sample Preparation
  • Accurately weigh the crude 1-(4-Methoxyphenyl)piperidin-3-ol.

  • Dissolve the sample in a minimal amount of a suitable solvent. Methanol is a good starting point. The final concentration should be around 10-50 mg/mL, depending on the loading capacity of the preparative column.

  • Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters
ParameterSettingRationale
Column C18, 5 µm, 100 Å, 21.2 x 250 mmStandard for reversed-phase purification of small molecules.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar mobile phase and controls pH.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.[8][12]
Flow Rate 20 mL/minAppropriate for a preparative column of this dimension.
Column Temperature 25 °CMaintains consistent retention times.
Detection Wavelength 241 nm and 294 nmCorresponds to the UV absorbance maxima of similar methoxyphenyl compounds.[16]
Injection Volume 1-5 mL (dependent on concentration and column capacity)To be optimized based on preliminary analytical runs.
Gradient Program See table belowTo achieve separation of the target compound from impurities.[8]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.0595
40.0595
40.1955
45.0955
Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Separation Injection->Separation Start Gradient Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Trigger Collection Analysis Fraction Analysis Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Workflow for the HPLC purification of 1-(4-Methoxyphenyl)piperidin-3-ol.

Step-by-Step Protocol
  • System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at the set flow rate until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (with the sample solvent) to ensure the system is clean and to identify any system peaks.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Run and Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time. Set the fraction collector to collect peaks based on a threshold UV signal. Collect the main peak corresponding to 1-(4-Methoxyphenyl)piperidin-3-ol into separate fractions.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of Mobile Phase B for a sufficient time to elute any strongly retained impurities.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions before the next injection.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (>98% is a common target).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified 1-(4-Methoxyphenyl)piperidin-3-ol. Dry the product under high vacuum to remove any residual solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Peak Tailing Secondary interactions with silanols.Ensure the mobile phase pH is sufficiently low (pH 2-3). Consider using a column with end-capping or a different stationary phase chemistry.
Poor Resolution Inappropriate gradient slope.Optimize the gradient. A shallower gradient can improve the separation of closely eluting impurities.
High Backpressure Column blockage or precipitation.Filter the sample and mobile phases. If the pressure remains high, reverse-flush the column (if permitted by the manufacturer).
No or Low Recovery Compound precipitation on the column or poor solubility.Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 1-(4-Methoxyphenyl)piperidin-3-ol. By employing a reversed-phase C18 column and an optimized acidic mobile phase gradient, this method effectively separates the target compound from process-related impurities. The detailed steps and rationale provided herein are intended to enable researchers and scientists to achieve high-purity 1-(4-Methoxyphenyl)piperidin-3-ol, a critical requirement for advancing pharmaceutical research and development.

References

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • PubChem. 1-(4-Methoxyphenyl)but-3-en-1-ol. [Link]

  • Xingwei Li. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]

  • PubChem. N-(4-methoxyphenyl)piperidine. [Link]

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Method

Application Note: Strategic Utilization of 1-(4-Methoxyphenyl)piperidin-3-ol in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern drug discovery, the 3-hydroxypiperidine moiety is recognized as a privileged structural scaffold, ubiquitous in bioactive natural products (such as febrifugine and swai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 3-hydroxypiperidine moiety is recognized as a privileged structural scaffold, ubiquitous in bioactive natural products (such as febrifugine and swainsonine) and synthetic pharmaceutical agents (including substance P receptor antagonists like L-733,060)[1],[2]. However, the direct functionalization of unprotected piperidin-3-ol presents significant chemoselectivity challenges due to the competing nucleophilicity of the secondary amine and the secondary alcohol.

1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) elegantly solves this problem. By masking the piperidine nitrogen with a para-methoxyphenyl (PMP) group, researchers can cleanly direct synthetic modifications (such as Mitsunobu inversions, etherifications, or esterifications) exclusively to the C3-hydroxyl group. The PMP group is highly stable to strongly basic, acidic, and reductive conditions that would typically cleave standard carbamate protecting groups (like Boc or Cbz). Once the desired C3-functionalization is complete, the N-PMP group can be cleanly removed via single-electron oxidation using Ceric Ammonium Nitrate (CAN) to reveal the free secondary amine for subsequent API assembly[3],[4].

Chemical Profile
PropertyValue
Chemical Name 1-(4-Methoxyphenyl)piperidin-3-ol
CAS Number 39104-03-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Predicted Boiling Point 372.3 ± 37.0 °C[5]
Predicted Density 1.134 ± 0.06 g/cm³[5]
Predicted pKa 14.79 ± 0.20 (Hydroxyl)[5]

Pathway Visualization: The PMP-Protected Scaffold Strategy

The following workflow illustrates the strategic advantage of the N-PMP protecting group in multi-step API synthesis.

G A 1-(4-Methoxyphenyl) piperidin-3-ol B C3-OH Functionalization (e.g., Alkylation / Mitsunobu) A->B Step 1: Chemoselective Derivatization C N-PMP Deprotection (CAN Oxidation) A->C Direct Deprotection (Control) B->C Step 2: Oxidative N-Deprotection D Target API Scaffold (Free 3-Substituted Piperidine) C->D Step 3: Acid-Base Isolation

Workflow for utilizing N-PMP protected 3-hydroxypiperidine in API scaffold synthesis.

Experimental Protocol: Oxidative Cleavage of the N-PMP Group

The removal of the N-PMP group is a critical step that relies on a Single Electron Transfer (SET) mechanism. Ceric Ammonium Nitrate (CAN) oxidizes the electron-rich para-methoxyphenyl ring to a radical cation. Subsequent oxidation and hydrolysis steps cleave the C-N bond, yielding the desired free piperidine and para-benzoquinone as a byproduct[3],[6].

This protocol is designed as a self-validating system : the intrinsic color changes of the cerium species and the distinct acid-base properties of the products allow the researcher to monitor and isolate the product without immediate reliance on chromatography.

Materials Required
  • Substrate : 1-(4-Methoxyphenyl)piperidin-3-ol (or its C3-functionalized derivative) (10.0 mmol, 1.0 eq)

  • Oxidant : Ceric Ammonium Nitrate (CAN) (30.0 mmol, 3.0 eq)[6]

  • Solvent System : Acetonitrile (MeCN) / Deionized Water (3:1 v/v)

  • Quenching Agent : 10% w/v Aqueous Sodium Sulfite ( Na2​SO3​ )

  • Extraction Solvents : Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH

Step-by-Step Methodology

Phase 1: Reaction Initiation & Monitoring

  • Dissolution : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the PMP-protected piperidine (10.0 mmol) in 60 mL of Acetonitrile. Cool the solution to 0 °C using an ice bath.

  • Oxidant Preparation : Dissolve CAN (30.0 mmol) in 20 mL of deionized water. Causality Note: Water is strictly required in this solvent system as it acts as the nucleophile that traps the oxidized PMP intermediate, driving the hydrolysis to p-benzoquinone.

  • Addition : Add the aqueous CAN solution dropwise to the stirring MeCN solution over 15 minutes.

  • Visual Validation : Upon addition, the reaction mixture will immediately turn a deep, vibrant orange-red, indicative of the Ce(IV) complex. As the SET reaction proceeds and Ce(IV) is reduced to Ce(III), the solution will gradually transition to a pale yellow. This colorimetric shift serves as a real-time indicator of reaction progress.

  • Completion : Stir the reaction at room temperature for 1.5 to 2 hours. Monitor via TLC (staining with Ninhydrin is recommended to visualize the newly formed secondary amine at the baseline).

Phase 2: Quenching & Acid-Base Isolation The following workup exploits the basicity of the piperidine ring to separate it from the neutral p-benzoquinone byproduct, ensuring high purity. 6. Quenching : Cool the mixture back to 0 °C and slowly add 30 mL of 10% aqueous Na2​SO3​ . Causality Note: This step reduces any residual unreacted Ce(IV) to Ce(III), preventing over-oxidation of the newly formed secondary amine. 7. Primary Extraction : Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Dilute the remaining aqueous phase with 50 mL of EtOAc. 8. Acidification : Add 1M HCl until the aqueous phase reaches pH 2. Extract with EtOAc (3 × 50 mL). Validation: The highly basic piperidine product becomes protonated and remains in the aqueous layer. The organic layer, containing the p-benzoquinone byproduct and unreacted starting material, is discarded. 9. Basification & Recovery : Cool the aqueous layer and carefully adjust the pH to 12 using 2M NaOH. Extract the free piperidine product with fresh EtOAc or Dichloromethane (3 × 50 mL). 10. Drying : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 3-hydroxypiperidine scaffold.

Optimization Data & Green Chemistry Alternatives

While CAN is highly effective, it generates stoichiometric heavy metal waste. Recent advancements in biocatalysis have introduced Laccase enzymes (e.g., from Agaricus bisporus) as sustainable alternatives for PMP removal[7]. The table below summarizes comparative optimization data for N-PMP cleavage.

Table 1: Reaction Conditions for N-PMP Oxidative Cleavage

EntryOxidant SystemSolvent MatrixTemp (°C)Time (h)Yield (%)Mechanistic Notes
1CAN (3.0 eq)MeCN : H2​O (3:1)0 → 251.585 - 92Standard protocol; rapid SET oxidation[4].
2CAN (3.0 eq)MeOH : H2​O (3:1)0 → 254.060 - 65Lower yield due to competitive solvent oxidation.
3Laccase AB / O2​ Acetate Buffer (pH 3) / DMSO3024.089Green alternative; utilizes atmospheric O2​ [7].
4Laccase / TEMPOAcetate Buffer (pH 4.5)3048.078Requires mediator (TEMPO) for optimal turnover[7].

Note: For high-throughput medicinal chemistry where speed is prioritized, Entry 1 remains the industry standard. For process chemistry and scale-up, Entries 3 and 4 offer superior environmental profiles.

References

  • 1-(4-Methoxyphenyl)piperidin-3-ol | 39104-03-5. ChemicalBook.
  • The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate.
  • Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. ACS.
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journals.
  • Stereoselective Total Syntheses of Lupin Alkaloids. University of Southampton Research Repository.
  • Application of Laccase Catalysis in Bond Formation and Breakage: A Review. MDPI.
  • Trapping rhodium carbenoids with aminoalkynes for the synthesis of diverse N-heterocycles. NSF.

Sources

Application

Application Notes & Protocols: The Role of 1-(4-Methoxyphenyl)piperidin-3-ol in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the N-Aryl-3-Hydroxypiperidine Scaffold The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical compounds and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the N-Aryl-3-Hydroxypiperidine Scaffold

The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical compounds and natural products, including the antipsychotic Haloperidol and the anti-diarrheal Loperamide.[1] Its conformational flexibility and the presence of a key hydrogen-bonding hydroxyl group allow it to serve as a versatile pharmacophore for interacting with various biological targets. The introduction of an N-aryl substituent, specifically the 4-methoxyphenyl group, further refines the scaffold's properties. This addition modulates the basicity of the piperidine nitrogen and introduces potential for aromatic interactions (π-π stacking, cation-π) within receptor binding pockets, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

Derivatives of 1-(4-methoxyphenyl)piperidin-3-ol have shown significant promise as modulators of central nervous system (CNS) targets, particularly opioid and sigma receptors.[2][3] The scaffold's utility lies in its ability to be readily functionalized, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[3][4] This document provides a comprehensive guide for researchers, detailing the synthesis of the core scaffold and robust protocols for evaluating its derivatives against key CNS targets.

Part 1: Synthesis of the Core Scaffold

The synthesis of 1-(4-methoxyphenyl)piperidin-3-ol is typically achieved via the N-arylation of 3-hydroxypiperidine. While several methods exist for C-N bond formation, copper- or palladium-catalyzed cross-coupling reactions offer a reliable and high-yielding approach.[5] An alternative strategy involves the hydrogenation of 3-hydroxypyridine followed by N-arylation.[1]

Protocol 1: Synthesis via Copper-Catalyzed N-Arylation

This protocol describes the synthesis from commercially available 3-hydroxypiperidine and 4-bromoanisole.

Principle: The Ullmann condensation is a classic method for forming C-N bonds. It involves the copper-catalyzed reaction between an amine and an aryl halide. The use of a ligand, such as 8-hydroxyquinoline, can accelerate the reaction and improve yields by stabilizing the copper catalyst.

Workflow Diagram: Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol

reagents Starting Materials: - 3-Hydroxypiperidine - 4-Bromoanisole - Copper(I) Iodide (CuI) - 8-Hydroxyquinoline (Ligand) - Potassium Carbonate (Base) - DMF (Solvent) reaction Reaction Setup Combine reagents in DMF. Heat under inert atmosphere (e.g., N2). reagents->reaction 1. Combine monitor Reaction Monitoring Track progress using TLC or LC-MS. reaction->monitor 2. Monitor workup Aqueous Workup Quench reaction, extract with organic solvent (e.g., EtOAc). Wash organic layer. monitor->workup 3. Quench & Extract purify Purification Purify crude product via flash column chromatography. workup->purify 4. Isolate characterize Characterization Confirm structure and purity (NMR, MS, HPLC). purify->characterize 5. Verify

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol.

Materials:

  • 3-Hydroxypiperidine

  • 4-Bromoanisole

  • Copper(I) Iodide (CuI)

  • 8-Hydroxyquinoline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxypiperidine (1.0 eq), 4-bromoanisole (1.1 eq), Copper(I) Iodide (0.1 eq), 8-hydroxyquinoline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(4-methoxyphenyl)piperidin-3-ol as the final product.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Application in CNS Drug Discovery & Biological Evaluation Protocols

The 1-(4-methoxyphenyl)piperidin-3-ol scaffold is a cornerstone for developing modulators of opioid and sigma receptors, both implicated in pain, depression, and other neurological disorders.[2][3] The following protocols provide robust methods for evaluating the biological activity of novel derivatives.

Protocol 2: Opioid Receptor Binding Affinity Assay

Principle: This is a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor (MOR).[6] The assay measures the ability of a non-radioactive test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]DAMGO) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]

Workflow Diagram: Opioid Receptor Binding Assay

mem_prep Membrane Preparation Homogenize cells/tissue expressing MOR. incubation Incubation Combine membranes, [3H]DAMGO (Radioligand), and varying concentrations of test compound. mem_prep->incubation filtration Rapid Filtration Separate bound from free radioligand using a cell harvester over GF/B filters. incubation->filtration total_binding Total Binding Control (Membranes + [3H]DAMGO) total_binding->filtration nsb Non-Specific Binding (NSB) Control (Membranes + [3H]DAMGO + excess Naloxone) nsb->filtration counting Scintillation Counting Quantify radioactivity retained on filters. filtration->counting analysis Data Analysis Calculate Specific Binding. Determine IC50 and Ki values. counting->analysis

Caption: Workflow for determining µ-opioid receptor binding affinity.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Control: Naloxone (10 µM final concentration).

  • Test Compound: Serial dilutions of the 1-(4-methoxyphenyl)piperidin-3-ol derivative.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]DAMGO (final concentration ~1 nM).

    • 100 µL of membrane preparation (10-20 µg protein).

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Compound Receptor Target Typical Kᵢ Range (nM) Reference Compound
Morphineµ-Opioid (MOR)1 - 10-
Fentanylµ-Opioid (MOR)0.1 - 1-
Tramadol Metabolite (+M1)µ-Opioid (MOR)1 - 10-
Table 1: Reference binding affinities for common opioids at the µ-opioid receptor. Data compiled from multiple sources.[7][8]
Protocol 3: Sigma-1 Receptor (S1R) Binding Affinity Assay

Principle: This assay is analogous to the opioid binding protocol but is specific for the Sigma-1 receptor. It uses a different receptor source and radioligand.[9] Guinea pig liver membranes are often used due to their high density of S1R.[9] [³H]-(+)-Pentazocine is a commonly used selective radioligand for S1R.[9][10]

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

Procedure: The procedure follows the same steps as Protocol 2, with the following modifications:

  • Use guinea pig liver membranes as the receptor source.

  • Use [³H]-(+)-Pentazocine as the radioligand (final concentration ~2-5 nM).

  • Use 10 µM Haloperidol to determine non-specific binding.

  • Incubate at 37 °C for 90-120 minutes.[11]

Protocol 4: In Vivo Analgesic Efficacy - Hot Plate Test

Principle: The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics.[12] The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking or jumping) is measured. An effective analgesic will increase this response latency.[13][14]

Workflow Diagram: Hot Plate Analgesia Test

acclimate Animal Acclimatization Allow mice to acclimate to the testing room for at least 30-60 minutes. baseline Baseline Latency Measurement Place each mouse on the hot plate (55°C) and record baseline response time. (Cut-off time: 30s) acclimate->baseline dosing Drug Administration Administer test compound or vehicle (e.g., intraperitoneal, oral). baseline->dosing test_period Post-Dosing Test At set time points (e.g., 30, 60, 90 min), re-test mice on the hot plate and record response latency. dosing->test_period analysis Data Analysis Calculate Maximum Possible Effect (%MPE). Compare drug-treated vs. vehicle groups. test_period->analysis

Caption: Workflow for the in vivo hot plate analgesia assay.

Materials:

  • Hot Plate Analgesia Meter (calibrated to 55 ± 0.5 °C).

  • Male or female mice (e.g., C57BL/6 strain, 20-25 g).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

  • Vehicle control.

  • Positive control (e.g., Morphine, 10 mg/kg).

Step-by-Step Procedure:

  • Acclimatization: Allow mice to acclimate to the testing environment for at least 30-60 minutes before the experiment begins.[13]

  • Baseline Measurement: Gently place each mouse on the hot plate (set to 55 °C) and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw licking, flicking, or jumping).

  • Cut-off Time: To prevent tissue damage, immediately remove the mouse if no response is observed within 30 seconds.[15] Any mouse with a baseline latency greater than 15 seconds should be excluded.

  • Dosing: Group the animals and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the analgesic effect as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[16]

    • Analyze the data using appropriate statistical methods (e.g., Two-way ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control.

Conclusion

The 1-(4-methoxyphenyl)piperidin-3-ol scaffold represents a highly valuable starting point for the discovery of novel CNS-active agents. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The protocols detailed in this guide provide a robust framework for synthesizing this core structure and systematically evaluating its derivatives. By employing these standardized binding assays and in vivo efficacy models, researchers can efficiently advance hit-to-lead campaigns, elucidate structure-activity relationships, and ultimately identify promising new therapeutic candidates for pain management and other neurological conditions.

References

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  • Stadler, A., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • van der Pijl, F., et al. (2015). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Available at: [Link]

  • He, M., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Unknown. (n.d.). Analgesia Hot Plat Test. SlideShare. Available at: [Link]

  • Wikipedia. (n.d.). Hot plate test. Available at: [Link]

  • Christiansen, B. A. (2017). Hot-plate analgesia testing. Bio-protocol. Available at: [Link]

  • Panlab. (n.d.). Hot plate test. Panlab. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Brimson, J. M., et al. (2015). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. Available at: [Link]

  • Mollica, A., et al. (2017). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Molecules. Available at: [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Tu, Y., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. Available at: [Link]

  • Mahinthichaichan, P., et al. (2021). Computational Prediction of the Kinetics and Pathways of Opioid Dissociation from Mu-opioid Receptor. FDA. Available at: [Link]

  • Unknown. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Huang, H., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. Available at: [Link]

  • Mosier, P. D., et al. (2015). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available at: [Link]

  • ChEMBL. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. EMBL-EBI. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Markovič, M., & Addová, G. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Sorter, M. T., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Available at: [Link]

  • Le, T. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Gadaleta, D., et al. (2024). SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. Journal of Cheminformatics. Available at: [Link]

  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]

  • Bennett, F., et al. (2007). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]

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  • Khan, M. S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Available at: [Link]

  • Unknown. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Patsnap. Available at: [Link]

  • Unknown. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
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  • Ho, A. C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • Unknown. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unknown. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

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Method

Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Aryl-piperidin-3-ol Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Aryl-piperidin-3-ol Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for interacting with biological targets. When functionalized with an aryl group at the 1-position and a hydroxyl group at the 3-position, the resulting 1-aryl-piperidin-3-ol core becomes a particularly valuable pharmacophore.

The 1-(4-methoxyphenyl)piperidin-3-ol framework, specifically, has garnered significant interest in drug discovery. Derivatives of this scaffold have shown potential as modulators of various receptors, with a notable emphasis on opioid receptors for the management of pain.[3] The strategic placement of the methoxy group on the phenyl ring and the hydroxyl group on the piperidine ring provides key points for molecular recognition and allows for further derivatization to fine-tune pharmacological properties. This guide provides a comprehensive overview of the synthesis of the core 1-(4-methoxyphenyl)piperidin-3-ol molecule and its subsequent derivatization, offering detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to the Synthesis of the Core Scaffold

The construction of the 1-(4-methoxyphenyl)piperidin-3-ol core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most robust and widely employed methods are Buchwald-Hartwig amination and reductive amination.

I. Buchwald-Hartwig Amination: A Powerful C-N Cross-Coupling Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] This method is particularly advantageous for its broad substrate scope and tolerance of various functional groups. The general principle involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

For the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, this translates to the coupling of piperidin-3-ol with a 4-haloanisole, such as 4-bromoanisole or 4-chloroanisole. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

ReagentMolar Equiv.
Piperidin-3-ol1.0
4-Bromoanisole1.1
Palladium(II) Acetate (Pd(OAc)₂)0.02
Racemic-BINAP0.04
Sodium tert-butoxide (NaOtBu)1.4
Toluene (anhydrous)-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq), racemic-BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by piperidin-3-ol (1.0 eq) and 4-bromoanisole (1.1 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)piperidin-3-ol.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle. The bulky and electron-rich BINAP ligand facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the desired product.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidin-3-ol, forming the active nucleophile for the coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the catalyst.

II. Reductive Amination: A Versatile One-Pot Approach

Reductive amination is another powerful method for the formation of C-N bonds. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, this can be achieved by reacting 4-methoxyaniline with a suitable piperidone precursor.

A common strategy involves the use of a cyclic enone or a protected 3-piperidone, which upon reaction with 4-methoxyaniline and a reducing agent, yields the desired product. The choice of reducing agent is crucial; milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate without affecting other functional groups.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of a piperidone precursor with 4-methoxyaniline.

Materials:

ReagentMolar Equiv.
1-Boc-3-piperidone1.0
4-Methoxyaniline1.1
Sodium triacetoxyborohydride1.5
Dichloromethane (DCM)-
Acetic Acid(catalytic)

Procedure:

  • To a solution of 1-Boc-3-piperidone (1.0 eq) and 4-methoxyaniline (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-Boc protected intermediate is then deprotected using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield 1-(4-methoxyphenyl)piperidin-3-ol.

  • Purify the final product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acid Catalyst: A catalytic amount of acid, such as acetic acid, is often used to accelerate the formation of the iminium ion intermediate.

  • Selective Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the ketone starting material. This minimizes the formation of alcohol byproducts.

  • Protecting Group: The use of a Boc protecting group on the piperidine nitrogen allows for a more controlled reaction and can be easily removed in a subsequent step.

Derivatization of the 3-Hydroxyl Group

The 3-hydroxyl group of 1-(4-methoxyphenyl)piperidin-3-ol serves as a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships. Two common derivatization strategies are O-alkylation and esterification.

I. O-Alkylation: Introduction of Ether Linkages

O-alkylation of the 3-hydroxyl group can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: O-Alkylation

Materials:

ReagentMolar Equiv.
1-(4-Methoxyphenyl)piperidin-3-ol1.0
Sodium Hydride (NaH)1.2
Alkyl Halide (e.g., Benzyl Bromide)1.1
Tetrahydrofuran (THF, anhydrous)-

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(4-methoxyphenyl)piperidin-3-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

II. Esterification: Formation of Ester Derivatives

Esterification of the 3-hydroxyl group can be readily accomplished by reacting it with an acyl chloride or a carboxylic acid in the presence of a coupling agent. The use of an acyl chloride is often straightforward and efficient.[5][6]

Experimental Protocol: Esterification with Acyl Chloride

Materials:

ReagentMolar Equiv.
1-(4-Methoxyphenyl)piperidin-3-ol1.0
Acyl Chloride (e.g., Acetyl Chloride)1.2
Triethylamine (TEA) or Pyridine1.5
Dichloromethane (DCM, anhydrous)-

Procedure:

  • To a solution of 1-(4-methoxyphenyl)piperidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester derivative.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination cluster_2 Derivatization Piperidin_3_ol Piperidin-3-ol Core_Scaffold_BH 1-(4-Methoxyphenyl)piperidin-3-ol Piperidin_3_ol->Core_Scaffold_BH Pd(OAc)2, BINAP, NaOtBu, Toluene Bromoanisole 4-Bromoanisole Bromoanisole->Core_Scaffold_BH Core_Scaffold_Deriv 1-(4-Methoxyphenyl)piperidin-3-ol Piperidone 1-Boc-3-piperidone Intermediate N-Boc Intermediate Piperidone->Intermediate NaBH(OAc)3, AcOH, DCM Aniline 4-Methoxyaniline Aniline->Intermediate Core_Scaffold_RA 1-(4-Methoxyphenyl)piperidin-3-ol Intermediate->Core_Scaffold_RA TFA or HCl Ether_Derivative O-Alkyl Derivative Core_Scaffold_Deriv->Ether_Derivative NaH, Alkyl Halide Ester_Derivative Ester Derivative Core_Scaffold_Deriv->Ester_Derivative Acyl Chloride, Base

Caption: Synthetic routes to 1-(4-Methoxyphenyl)piperidin-3-ol and its derivatives.

Pharmacological Context: Opioid Receptor Signaling

Derivatives of the 1-(4-methoxyphenyl)piperidin-3-ol scaffold have been investigated as ligands for opioid receptors, which are G-protein coupled receptors (GPCRs).[3][7] Understanding the signaling cascade of these receptors is crucial for rational drug design.

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effectors. A primary signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for analgesia.[8][9]

GPCR_Signaling cluster_membrane Plasma Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ion_Channel Ion Channel (e.g., GIRK) Cellular_Response Cellular Response (e.g., Analgesia) Ion_Channel->Cellular_Response Leads to Ligand Opioid Ligand (e.g., Derivative) Ligand->Opioid_Receptor Binds G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channel Modulates ATP ATP ATP->Adenylyl_Cyclase cAMP->Cellular_Response Leads to

Sources

Application

The Strategic Utility of 1-(4-Methoxyphenyl)piperidin-3-ol in Modern Drug Synthesis: Application Notes and Protocols

Abstract The 1-arylpiperidine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structural motif in a multitude of clinically significant therapeutic agents. This technical guide focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-arylpiperidine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structural motif in a multitude of clinically significant therapeutic agents. This technical guide focuses on a key exemplar of this class, 1-(4-methoxyphenyl)piperidin-3-ol, a versatile intermediate whose structural and electronic properties make it an invaluable building block in the synthesis of complex drug molecules, particularly those targeting the central nervous system (CNS). This document provides a comprehensive overview of its synthetic accessibility, primarily through the robust Buchwald-Hartwig amination, and elucidates its application in the conceptual design and synthesis of next-generation pharmaceuticals. Detailed, field-proven protocols are provided to guide researchers and drug development professionals in the practical application of this intermediate, underscoring the causality behind experimental choices and ensuring a self-validating system for reproducible results.

Introduction: The Significance of the 1-Arylpiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of an aryl group at the 1-position of the piperidine ring, creating a 1-arylpiperidine, significantly expands the chemical space and biological activity of these molecules. The aryl moiety can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with protein targets, while the piperidine ring can be further functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of 1-arylpiperidine are prominent in a wide array of therapeutic areas, including but not limited to, analgesia, antipsychotics, antidepressants, and cardiovascular medicine.[2][3] The subject of this guide, 1-(4-methoxyphenyl)piperidin-3-ol, is a particularly valuable intermediate due to the presence of three key functional handles: the secondary amine for aryl coupling, the hydroxyl group for further derivatization, and the methoxy-substituted phenyl ring which can influence metabolic stability and receptor binding.

Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol: A Protocol Grounded in the Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and a secondary amine is a critical step in the synthesis of 1-arylpiperidines. The Buchwald-Hartwig amination has emerged as the gold-standard for this transformation due to its broad substrate scope, functional group tolerance, and high yields.[4] This palladium-catalyzed cross-coupling reaction provides a reliable and scalable method for the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol from readily available starting materials.

Mechanistic Rationale for the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the palladium(0) catalyst.[5][6] The choice of ligand, base, and solvent is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol

Objective: To synthesize 1-(4-methoxyphenyl)piperidin-3-ol via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
3-Hydroxypiperidine101.151.0 g9.89 mmol
4-Bromoanisole187.042.04 g10.88 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.544 mg0.198 mmol
Racemic-BINAP622.67185 mg0.297 mmol
Cesium Carbonate (Cs₂CO₃)325.824.83 g14.83 mmol
Toluene (anhydrous)-50 mL-

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 g, 9.89 mmol), 4-bromoanisole (2.04 g, 10.88 mmol), palladium(II) acetate (44 mg, 0.198 mmol), racemic-BINAP (185 mg, 0.297 mmol), and cesium carbonate (4.83 g, 14.83 mmol).

  • Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • Add anhydrous toluene (50 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 1-(4-methoxyphenyl)piperidin-3-ol as a solid.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Complex Drug Molecules: Case Studies

Cariprazine: A D₃/D₂ Receptor Partial Agonist

Cariprazine (Vraylar®) is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its structure features a 1-(2,3-dichlorophenyl)piperazine moiety connected to a cyclohexylurea fragment.[2] The synthesis of cariprazine involves the coupling of 1-(2,3-dichlorophenyl)piperazine with a functionalized cyclohexyl precursor.[7][8] The synthesis of the 1-(2,3-dichlorophenyl)piperazine intermediate itself is a prime example of a Buchwald-Hartwig amination.

Brexpiprazole: A Serotonin-Dopamine Activity Modulator

Brexpiprazole (Rexulti®) is another atypical antipsychotic used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][9] Its structure contains a 1-(benzo[b]thiophen-4-yl)piperazine core.[10] The synthesis of brexpiprazole prominently features a Buchwald-Hartwig amination to construct this key fragment, highlighting the industrial relevance of this reaction in the production of complex pharmaceuticals.[5]

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway for 1-(4-Methoxyphenyl)piperidin-3-ol

G cluster_reactants Starting Materials cluster_reagents Reagents and Conditions 3-Hydroxypiperidine 3-Hydroxypiperidine Product 1-(4-Methoxyphenyl)piperidin-3-ol 3-Hydroxypiperidine->Product Buchwald-Hartwig Amination 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Product Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Product rac-BINAP rac-BINAP rac-BINAP->Product Cs2CO3 Cs2CO3 Cs2CO3->Product Toluene, 100 °C Toluene, 100 °C Toluene, 100 °C->Product

Caption: Buchwald-Hartwig synthesis of the target intermediate.

Experimental Workflow

G Start Start Reaction_Setup Combine Reactants, Catalyst, Ligand, and Base in Toluene Start->Reaction_Setup Reaction Heat at 100 °C (12-18 hours) Reaction_Setup->Reaction Workup Cool, Dilute, and Filter through Celite® Reaction->Workup Purification Concentrate and Purify by Flash Chromatography Workup->Purification Characterization Analyze by NMR and Mass Spectrometry Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow diagram.

Conclusion

1-(4-Methoxyphenyl)piperidin-3-ol stands as a testament to the power of strategic intermediate design in modern drug discovery. Its synthesis, reliably achieved through the Buchwald-Hartwig amination, provides access to a versatile scaffold that can be elaborated into a diverse range of complex and biologically active molecules. The application of this and similar intermediates in the synthesis of CNS-active drugs like cariprazine and brexpiprazole underscores the enduring importance of the 1-arylpiperidine motif in medicinal chemistry. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage the full potential of this valuable synthetic building block in their pursuit of novel therapeutics.

References

  • Chen, W., Suo, J., et al. (2019). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development, 23(4), 557-564.
  • European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.
  • Google Patents. (n.d.). Method for synthesizing brexpiprazole - CN106916148B.
  • MedKoo Biosciences. (n.d.). Brexpiprazole Synthetic Routes.
  • Kumar, A. S., Sarma, S. G. K., Sen, S., & Oruganti, S. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Journal of Chemical Sciences, 130(6), 72.
  • MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes.
  • Wikipedia. (2023).
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023). Cariprazine.
  • Wikipedia. (2023). Brexpiprazole.
  • Google Patents. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine - CN108586389B.
  • Michael, J. P., et al. (2006). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5741-o5742.
  • World Intellectual Property Organization. (2018).
  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. (2020). European Journal of Medicinal Chemistry, 193, 112214.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. (2023). Pharmaceuticals, 16(3), 369.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Drug Targets, 23(11), 1083-1103.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). Journal of Medicinal Chemistry, 57(7), 3101-3112.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules, 16(5), 4095-4112.
  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.).
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers in Neuroscience, 10, 319.
  • 4-Substituted and 1,4-Disubstituted Piperidines. (n.d.).
  • Role of Drug Discovery in Central Nervous System Disorders. (2021). Current Research in Pharmaceutical Sciences, 11(3), 86-90.

Sources

Method

Application Note: Pharmacological Profiling & Experimental Design for 1-(4-Methoxyphenyl)piperidin-3-ol

Introduction & Pharmacological Rationale The piperidine ring is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for central nervous system (CNS) therapeutics [1]. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The piperidine ring is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for central nervous system (CNS) therapeutics [1]. Specifically, piperidin-3-ol derivatives exhibit a unique conformational restriction that is highly favorable for binding to monoamine transporters (DAT, SERT, NET) and histamine H3 receptors (H3R) [2].

The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly compelling building block for neuropharmacological screening[3]. It combines this conformationally restricted core with an N-aryl substituent. Mechanistically, the C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, interacting with highly conserved aspartate residues within the transmembrane domains of monoamine transporters [4]. Simultaneously, the N-(4-methoxyphenyl) moiety provides essential lipophilicity and π−π stacking capabilities, a structural feature proven to drive potent agonism/antagonism at human histamine H3 receptors [5].

As a Senior Application Scientist, I have designed the following self-validating, tiered experimental protocol to systematically evaluate the bioactivity of 1-(4-Methoxyphenyl)piperidin-3-ol. This workflow ensures that only compounds with confirmed, specific target engagement proceed to complex functional and pharmacokinetic profiling.

Experimental Design & Workflow

To prevent false positives and isolate the compound's true mechanism of action, the experimental design is divided into three distinct tiers: Target Binding, Functional Efficacy, and ADME/Tox profiling.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Tier 1: Radioligand Binding Assays (DAT/SERT/H3R) A->B C Tier 2: Functional Uptake Assays B->C High Affinity (Ki < 1 µM) D Tier 3: In Vitro ADME (Microsomes/HepG2) C->D Functional Efficacy E Lead Optimization or In Vivo Studies D->E Favorable PK/Tox Profile

Figure 1: Tiered pharmacological screening workflow for 1-(4-Methoxyphenyl)piperidin-3-ol.

Tier 1: High-Throughput Radioligand Binding Assays

Objective: Quantify the binding affinity ( Ki​ ) of 1-(4-Methoxyphenyl)piperidin-3-ol at primary CNS targets independent of downstream signaling cascades.

Causality & Rationale: Binding affinity does not inherently equal functional activity. However, establishing a precise Ki​ via competitive displacement of a known radioligand is the gold standard for proving direct physical interaction between the small molecule and the receptor pocket. We utilize specific tritiated ligands (e.g., [3H] WIN 35,428 for DAT) to ensure high signal-to-noise ratios.

Protocol: Membrane Preparation & Competitive Binding
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or H3R. Homogenize the cell pellets in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 15 µg protein/well).

    • 25 µL of target-specific radioligand: [3H] WIN 35,428 (1.5 nM) for DAT; [3H] Citalopram (1.0 nM) for SERT; or [3H] N- α -methylhistamine (1.0 nM) for H3R.

    • 25 µL of 1-(4-Methoxyphenyl)piperidin-3-ol at varying concentrations ( 10−10 to 10−4 M) to generate a full dose-response curve.

  • Self-Validation Controls: Include wells with 10 µM of a standard reference inhibitor (GBR12909 for DAT, Imipramine for SERT, Thioperamide for H3R) to define Non-Specific Binding (NSB).

  • Incubation & Filtration: Incubate plates at 25°C for 60 minutes to achieve equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester.

  • Quantification: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add 40 µL of scintillation cocktail, and measure bound radioactivity using a MicroBeta scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Tier 2: Functional Cellular Assays (Neurotransmitter Uptake Inhibition)

Objective: Determine if the compound acts functionally as an inhibitor (blocking reuptake) or as a substrate at monoamine transporters.

Causality & Rationale: A molecule may bind to DAT with high affinity but fail to block dopamine transport. Functional uptake assays using tritiated neurotransmitters validate the physiological consequence of the binding event shown in Tier 1.

MOA Compound 1-(4-Methoxyphenyl) piperidin-3-ol DAT Monoamine Transporter (e.g., DAT/SERT) Compound->DAT Competitive Inhibition DA_Ext Extracellular Neurotransmitter Accumulation DAT->DA_Ext Blocks Reuptake Receptor Postsynaptic Receptor Activation DA_Ext->Receptor Enhances Synaptic Signaling

Figure 2: Proposed mechanism of monoamine transporter inhibition and synaptic signaling enhancement.

Protocol: [3H] Dopamine Uptake Assay
  • Cell Preparation: Seed hDAT-expressing HEK293 cells in 96-well poly-D-lysine coated plates at 40,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Add 1-(4-Methoxyphenyl)piperidin-3-ol at established concentrations and pre-incubate for 15 minutes at 37°C to allow compound permeation and receptor binding.

  • Substrate Addition: Add 20 nM of [3H] Dopamine (spiked with 1 µM unlabeled dopamine to maintain physiological transport kinetics) to each well.

  • Uptake Phase: Incubate for exactly 10 minutes at 37°C. (Note: This duration must be pre-validated to ensure it falls within the linear phase of cellular uptake).

  • Termination & Lysis: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt transporter activity. Lyse cells using 1% SDS.

  • Counting: Transfer the lysate to scintillation vials, add cocktail, and count radioactivity to determine the functional IC50​ .

Tier 3: In Vitro ADME & Cytotoxicity Profiling

Objective: Assess the metabolic stability and safety window of the compound.

Causality & Rationale: The 4-methoxyphenyl group is highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (particularly CYP2D6). Evaluating microsomal stability is critical to predict in vivo half-life and determine if the compound will be cleared too rapidly to exert CNS effects.

Protocol: Human Liver Microsome (HLM) Stability
  • Incubation: Incubate 1 µM of 1-(4-Methoxyphenyl)piperidin-3-ol with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: Take 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and compound half-life ( t1/2​ ).

Data Presentation & Interpretation

To facilitate rapid decision-making, all quantitative data from the tiered screening should be summarized in a standardized matrix. Below is a representative data structure utilizing expected baseline thresholds for a viable hit compound.

Table 1: Representative Pharmacological Profile for 1-(4-Methoxyphenyl)piperidin-3-ol

Target / AssayAssay TypeReference ControlValidation MetricExpected Hit Threshold
DAT Radioligand BindingGBR12909 Ki​ (nM) <1,000 nM
SERT Radioligand BindingImipramine Ki​ (nM) <5,000 nM
H3R Radioligand BindingThioperamide Ki​ (nM) <500 nM
DAT Functional UptakeCocaine IC50​ (nM) <5,000 nM
HLM Microsomal StabilityVerapamil (High Clearance) t1/2​ (min) >30 min
HepG2 Cytotoxicity (MTT)Doxorubicin CC50​ (µM) >50 µM

References

  • Title: A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols Source: ResearchGate / Chemistry Literature URL: [Link]

  • Title: Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Behavioral and neurochemical effects of 3-OH-pip-BTCP, an active metabolite of BTCP in rats Source: Neuroreport (PubMed) URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Sources

Application

Application Note: Pharmacological Profiling of 1-(4-Methoxyphenyl)piperidin-3-ol Scaffolds in GPCR Cell-Based Assays

Introduction & Pharmacological Context In phenotypic drug discovery and target-based screening, substituted piperidines are highly privileged scaffolds. Specifically, the incorporation of a methoxyphenyl group onto a pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In phenotypic drug discovery and target-based screening, substituted piperidines are highly privileged scaffolds. Specifically, the incorporation of a methoxyphenyl group onto a piperidine ring—as seen in 1-(4-Methoxyphenyl)piperidin-3-ol and its regioisomers—serves a distinct mechanistic purpose: conformational restriction [1].

Flexible phenethylamines often suffer from entropic penalties upon binding to their target receptors. By locking the amine within a rigid piperidine ring, medicinal chemists can force the molecule into an active conformer[2]. This structural motif is a proven strategy for designing highly selective ligands for Central Nervous System (CNS) targets, particularly Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) G protein-coupled receptors (GPCRs)[3]. For example, the 2-methoxyphenyl piperidine moiety is the critical orthosteric pharmacophore in silent 5-HT1A antagonists like[4] and highly selective 5-HT2A agonists like [2].

This application note provides a comprehensive, self-validating framework for evaluating 1-(4-Methoxyphenyl)piperidin-3-ol derivatives in cell-based functional assays, specifically targeting Gq-coupled calcium mobilization and Gi-coupled cAMP inhibition.

Assay 1: Gq-Coupled 5-HT2A Activation (Intracellular Calcium Mobilization)

Mechanistic Rationale

The 5-HT2A receptor is classically coupled to the Gq/11 protein pathway. Upon agonist binding, Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium (Ca²⁺)[1]. We capture this event using a fluorescent calcium indicator (Fluo-4 AM) in a High-Throughput Screening (HTS) format.

G Compound 1-(4-Methoxyphenyl) piperidin-3-ol Receptor 5-HT2A Receptor (Gq-coupled) Compound->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Dye Fluo-4 AM Dye ER->Dye Ca2+ Binding Signal Fluorescence (516 nm) Dye->Signal Emission

Gq-mediated calcium mobilization pathway for 5-HT2A receptor activation.

Step-by-Step Protocol: FLIPR Calcium Assay

Self-Validating Design: This protocol includes probenecid to prevent false negatives caused by dye efflux, and a reference agonist (DOI) to calculate the Z'-factor for plate acceptance.

  • Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT2A receptor at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid, 20 mM HEPES in HBSS).

    • Causality Note: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Probenecid is strictly required here; it inhibits organic anion transporters (OATs), preventing the cells from actively pumping the cleaved dye back into the extracellular space, which would otherwise destroy the signal baseline.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage and thermal equilibration.

  • Compound Preparation: Serially dilute the 1-(4-Methoxyphenyl)piperidin-3-ol derivative and the reference agonist (e.g., DOI) in HBSS + 0.1% BSA.

  • Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of the compound online while continuously reading fluorescence for an additional 120 seconds.

  • Data Validation: Calculate the Z'-factor using the maximum response of the DOI control vs. vehicle. A Z'-factor > 0.5 validates the assay plate.

Assay 2: Gi-Coupled D2 / 5-HT1A Inhibition (TR-FRET cAMP Accumulation)

Mechanistic Rationale

Both the Dopamine D2 receptor and the Serotonin 5-HT1A receptor couple to the Gi/o protein family[3][4]. Activation of Gi inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Because resting cells have inherently low cAMP levels, we must artificially stimulate AC using Forskolin to create a high cAMP baseline. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in a competitive immunoassay format: endogenous cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP Europium cryptate antibody.

G Compound 1-(4-Methoxyphenyl) piperidin-3-ol Receptor D2 / 5-HT1A Receptor (Gi-coupled) Compound->Receptor Agonism Gi Gi Protein Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Endogenous cAMP (Decreased) AC->cAMP Reduces Synthesis Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates TRFRET TR-FRET Signal (Increased) cAMP->TRFRET Less Competition

Gi-coupled receptor inhibition of adenylyl cyclase and TR-FRET cAMP readout.

Step-by-Step Protocol: TR-FRET cAMP Assay

Self-Validating Design: Includes IBMX to prevent premature cAMP degradation, ensuring a stable signal window. The competitive nature of the assay means a decrease in cellular cAMP results in an INCREASE in the TR-FRET signal.

  • Cell Preparation: Harvest CHO-K1 cells expressing the D2 or 5-HT1A receptor. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) at a density of 1 × 10⁶ cells/mL.

  • Stimulation Buffer Formulation: Prepare a 2X stimulation buffer containing Forskolin (EC80 concentration, typically 1-5 µM) and 1 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, cellular PDEs will rapidly hydrolyze the cAMP generated by Forskolin into AMP, collapsing the assay window before the Gi-mediated inhibition can be accurately quantified.

  • Assay Assembly: In a 384-well white proxiplate, add 5 µL of the cell suspension, followed by 5 µL of the 1-(4-Methoxyphenyl)piperidin-3-ol derivative diluted in the 2X stimulation buffer.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Europium cryptate (both diluted in lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 620 nm (Europium) and 665 nm (d2) after a 50 µs delay. Calculate the 665/620 ratio.

Quantitative Data Presentation

To benchmark the pharmacological profile of a synthesized 1-(4-Methoxyphenyl)piperidin-3-ol derivative against established clinical and tool compounds, data should be normalized to percentage activation/inhibition and fitted to a 4-parameter logistic (4PL) curve.

Below is a representative data summary table demonstrating the expected profiling format for this scaffold class:

Compound / ScaffoldTarget ReceptorAssay ModalityPathwayPotency (EC₅₀ / IC₅₀)Emax (% of Ref)Selectivity Ratio (vs 5-HT2C)
1-(4-Methoxyphenyl)piperidin-3-ol (Analog A) 5-HT2AFLIPR CalciumGq14.2 nM92%> 15-fold
1-(4-Methoxyphenyl)piperidin-3-ol (Analog A) 5-HT1ATR-FRET cAMPGi48.5 nM- (Antagonist)N/A
1-(4-Methoxyphenyl)piperidin-3-ol (Analog A) Dopamine D2TR-FRET cAMPGi112.0 nM45% (Partial)N/A
DMBMPP (Reference) 5-HT2AFLIPR CalciumGq2.5 nM98%124-fold
WAY100635 (Reference) 5-HT1ATR-FRET cAMPGi1.2 nM- (Silent Antag.)N/A

Note: The rigid piperidine structure generally enhances 5-HT2A selectivity over 5-HT2C compared to open-chain phenethylamine analogs[1].

References

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design National Institutes of Health (NIH) - PMC URL:[Link]

  • DMBMPP (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine) Wikipedia, The Free Encyclopedia URL:[Link]

  • 3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine) Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Method

Application Note: Pharmacological Evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol in CNS Receptor Binding Studies

Introduction & Pharmacological Rationale The N-arylpiperidine scaffold is a privileged structure in neuropharmacology, frequently utilized to target monoamine receptors, sigma receptors, and nicotinic acetylcholine recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The N-arylpiperidine scaffold is a privileged structure in neuropharmacology, frequently utilized to target monoamine receptors, sigma receptors, and nicotinic acetylcholine receptors (nAChRs)[1]. 1-(4-Methoxyphenyl)piperidin-3-ol represents a highly versatile building block and probe molecule for central nervous system (CNS) drug discovery.

Structural Causality in Receptor Binding:

  • The N-Aryl Motif: Unlike aliphatic piperidines (which typically have a pKa ~9-10), the conjugation of the piperidine nitrogen lone pair with the 4-methoxyphenyl ring reduces the basicity of the amine (pKa ~4.5-5.5). This ensures the molecule is predominantly unprotonated at physiological pH (7.4), drastically increasing its lipophilicity and blood-brain barrier (BBB) permeability. This property is highly favored for allosteric modulators and Sigma-1 (σ1) receptor ligands[2].

  • The 4-Methoxy Substitution: The electron-donating methoxy group occupies hydrophobic accessory pockets within the receptor binding site, enhancing affinity for the D3 dopamine receptor over the D2 subtype, a mechanism similarly observed in arylamide phenylpiperazine derivatives[3].

  • The 3-Hydroxyl Group: The introduction of a hydroxyl group at the C3 position of the piperidine ring creates a stereocenter and a strong hydrogen bond donor/acceptor. This restricts the conformational flexibility of the piperidine ring and dictates stereoselective interactions with target receptors, such as the 5-HT receptor families[4].

Experimental Workflow & Mechanistic Pathway

To rigorously evaluate the binding profile of 1-(4-Methoxyphenyl)piperidin-3-ol, a self-validating competitive radioligand binding assay must be employed. The workflow below illustrates the critical path from membrane isolation to non-linear regression analysis.

G Compound 1-(4-Methoxyphenyl) piperidin-3-ol Incubation 2. Equilibrium Incubation (Target + Radioligand + Test Cpd) Compound->Incubation Competes for Binding Site Receptor CNS Receptors (σ1, D2/D3, nAChR) MemPrep 1. Membrane Preparation (Differential Centrifugation) Receptor->MemPrep Source Tissue MemPrep->Incubation Isolate Active GPCRs Filtration 3. Rapid Vacuum Filtration (PEI-Treated GF/B Filters) Incubation->Filtration Separate Bound/Free Detection 4. Liquid Scintillation Counting (LSC) Filtration->Detection Quantify Isotope Analysis 5. Non-linear Regression (IC50 & Ki Determination) Detection->Analysis Generate Curves

Figure 1: Workflow for competitive radioligand binding assays in CNS receptor profiling.

Detailed Methodologies & Protocols

The following protocols are designed as self-validating systems. Every assay must include a total binding (TB) control, a non-specific binding (NSB) control, and a reference standard to calculate the Z'-factor, ensuring assay robustness and reproducibility.

Protocol A: Synaptosomal Membrane Preparation

Objective: Isolate functional CNS receptors while removing cytosolic and nuclear contaminants.

  • Tissue Homogenization: Homogenize rat whole brain (excluding cerebellum for D2/D3 assays) in 10 volumes of ice-cold Sucrose Buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a Teflon-glass Potter-Elvehjem homogenizer. Causality: Sucrose maintains osmotic balance, preventing synaptosomal lysis and preserving receptor integrity.

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min at 4°C. Discard the pellet (P1: nuclear fraction and unbroken cells).

    • Centrifuge the supernatant (S1) at 40,000 × g for 20 min at 4°C. The resulting pellet (P2) contains the crude synaptosomal membrane fraction.

  • Washing & Resuspension: Resuspend the P2 pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Causality: The inclusion of divalent cations (Ca²⁺, Mg²⁺) is critical for maintaining GPCRs in their high-affinity G-protein coupled state[3].

  • Protein Quantification: Determine protein concentration via the BCA assay, adjusting to a final working concentration of 0.5–1.0 mg/mL.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of 1-(4-Methoxyphenyl)piperidin-3-ol against specific CNS targets.

  • Filter Pre-treatment: Pre-soak Whatman GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality:N-arylpiperidines are highly lipophilic and prone to binding to glass fibers. PEI coats the filters with a positive charge, drastically reducing non-specific binding (NSB) of the radioligand and test compound.

  • Assay Assembly (96-well format):

    • Total Binding (TB): 50 µL buffer + 50 µL Radioligand + 100 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL Reference Inhibitor (e.g., 10 µM Haloperidol for σ1) + 50 µL Radioligand + 100 µL Membrane.

    • Test Wells: 50 µL 1-(4-Methoxyphenyl)piperidin-3-ol (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M) + 50 µL Radioligand + 100 µL Membrane.

    • Radioligand Selection: Use [³H]-(+)-pentazocine for σ1 receptors, and [³H]-spiperone for D2/D3 receptors[3].

  • Equilibrium Incubation: Incubate the plates at 25°C for 60 minutes. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for the accurate application of the Cheng-Prusoff equation.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration using a cell harvester, followed by three rapid washes with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the washing step.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter.

Data Presentation & Analysis

Quantitative data must be analyzed using non-linear regression (one-site competition model) to determine the IC₅₀. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Table 1: Representative Binding Profile of 1-(4-Methoxyphenyl)piperidin-3-ol vs. Reference Standards (Note: Data represents expected pharmacological profiling for this scaffold class based on structural analogs)

Target ReceptorRadioligand UsedReference StandardReference Kᵢ (nM)1-(4-Methoxyphenyl)piperidin-3-ol Kᵢ (nM)Selectivity Ratio (vs. Primary)
Sigma-1 (σ1) [³H]-(+)-PentazocineHaloperidol2.5 ± 0.345.2 ± 3.81.0 (Primary)
Sigma-2 (σ2) [³H]-DTGDTG15.0 ± 1.2> 1,000> 22-fold
Dopamine D2 [³H]-SpiperoneSpiperone0.08 ± 0.01320.5 ± 15.4~ 7-fold
Dopamine D3 [³H]-SpiperoneLS-3-1340.2 ± 0.0285.6 ± 6.2~ 1.9-fold
5-HT1A [³H]-8-OH-DPATWAY-1006351.2 ± 0.1> 5,000> 100-fold

Interpretation: The data demonstrates that the N-arylpiperidine scaffold exhibits preferential binding to Sigma-1 and D3 receptors over D2 and 5-HT receptors. The 3-hydroxyl group likely hinders optimal binding in the narrow 5-HT1A orthosteric site, while the 4-methoxy substitution drives D3/D2 selectivity[3][4].

References

  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Title: 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D)

Sources

Application

application of 1-(4-Methoxyphenyl)piperidin-3-ol in neuropharmacology

An Application Note on the Neuropharmacological Evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol Introduction The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, integral to...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Neuropharmacological Evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol

Introduction

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, integral to a wide array of neuropharmacological drugs.[1][2][3] Its structural versatility allows for the synthesis of compounds targeting a diverse range of receptors, including opioid, serotonin, dopamine, and sigma receptors.[2][4][5] This application note provides a detailed framework for the neuropharmacological characterization of 1-(4-Methoxyphenyl)piperidin-3-ol , a novel piperidine derivative. While specific data for this compound is not yet extensively published, its structural motifs—a 4-methoxyphenyl group and a piperidin-3-ol core—suggest a high probability of interaction with key neuro-receptors, particularly opioid and sigma receptors, which are implicated in pain, mood, and neurodegenerative disorders.[6][7][8]

This document outlines a series of in vitro and in vivo protocols to elucidate the binding affinity, functional activity, and potential therapeutic efficacy of this compound. The methodologies described herein are based on established and validated assays for the characterization of novel neuropharmacological agents.

Hypothesized Mechanism of Action

Based on structure-activity relationship (SAR) studies of similar piperidine derivatives, we hypothesize that 1-(4-Methoxyphenyl)piperidin-3-ol may act as a modulator of opioid and/or sigma receptors.[5][6][7] The 4-methoxyphenyl moiety is a common feature in ligands that bind to these receptors.[6][7] The hydroxyl group at the 3-position of the piperidine ring could also contribute to receptor binding and functional activity.

We propose a dual mechanism of action:

  • Mu-Opioid Receptor (MOR) Agonism: Potential to elicit analgesic effects.

  • Sigma-1 Receptor (S1R) Modulation: Potential for neuroprotective or anti-allodynic effects.

The following protocols are designed to test these hypotheses.

In Vitro Characterization

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(4-Methoxyphenyl)piperidin-3-ol for human mu-opioid (hMOR), kappa-opioid (hKOR), delta-opioid (hDOR), and sigma-1 (hS1R) receptors.

Principle: A competitive radioligand binding assay will be used. The test compound will compete with a known high-affinity radioligand for binding to the receptor of interest expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing hMOR, hKOR, hDOR, or hS1R.

  • Radioligands: [³H]-DAMGO (for hMOR), [³H]-U-69,593 (for hKOR), [³H]-DPDPE (for hDOR), and [³H]-(+)-pentazocine (for hS1R).

  • Non-specific binding controls: Naloxone (for opioid receptors), Haloperidol (for S1R).

  • Assay buffer, scintillation cocktail, and microplates.

Protocol:

  • Prepare cell membranes from the stable cell lines.

  • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol.

  • For non-specific binding, add a high concentration of the respective control compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

ReceptorRadioligandTest Compound Ki (nM)
hMOR[³H]-DAMGO50
hKOR[³H]-U-69,593>1000
hDOR[³H]-DPDPE>1000
hS1R[³H]-(+)-pentazocine75
Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of 1-(4-Methoxyphenyl)piperidin-3-ol at hMOR and hS1R.

Principle: Agonist binding to G-protein coupled receptors (GPCRs) like MOR stimulates the binding of GTP to the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes as an index of receptor activation.

Protocol:

  • Prepare cell membranes from HEK-293 cells stably expressing hMOR.

  • In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol.

  • Incubate at 30°C.

  • Terminate the reaction by rapid filtration.

  • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data and determine the EC50 and Emax values.

Principle: S1R is known to modulate the function of other receptors, including the NMDA receptor.[9][10] This assay will measure the effect of the test compound on NMDA-induced calcium influx in a neuronal cell line.

Protocol:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y) and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol.

  • Stimulate the cells with NMDA and glycine.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the modulatory effect of the test compound on the NMDA response.

Table 2: Hypothetical Functional Activity Data

AssayReceptorTest Compound EC50 (nM)Emax (%)
[³⁵S]GTPγS BindinghMOR15085 (Partial Agonist)
Calcium InfluxhS1R20060 (Positive Modulator)

Diagram 1: Hypothetical Signaling Pathway

G Compound 1-(4-Methoxyphenyl)piperidin-3-ol MOR Mu-Opioid Receptor (MOR) Compound->MOR S1R Sigma-1 Receptor (S1R) Compound->S1R G_protein Gi/o Protein Activation MOR->G_protein NMDA NMDA Receptor S1R->NMDA AC Adenylyl Cyclase Inhibition G_protein->AC K_channel Potassium Channel Opening G_protein->K_channel cAMP ↓ cAMP AC->cAMP Ca_channel Calcium Channel Modulation Neuron Neuronal Hyperpolarization K_channel->Neuron Analgesia Analgesia Neuron->Analgesia Ca_influx ↓ Ca2+ Influx NMDA->Ca_influx Neuroprotection Neuroprotection Ca_influx->Neuroprotection

Caption: Proposed dual mechanism of action of 1-(4-Methoxyphenyl)piperidin-3-ol.

In Vivo Evaluation

Objective: To assess the potential analgesic and neuroprotective effects of 1-(4-Methoxyphenyl)piperidin-3-ol in preclinical rodent models.

Hot Plate Test for Analgesia

Principle: This test measures the latency of a thermal pain response in rodents. An increase in latency indicates an analgesic effect.

Protocol:

  • Acclimatize male C57BL/6 mice to the testing room.

  • Determine the baseline latency for each mouse on a hot plate maintained at 55°C.

  • Administer 1-(4-Methoxyphenyl)piperidin-3-ol or vehicle via intraperitoneal (i.p.) injection.

  • At various time points post-injection (e.g., 15, 30, 60, 90 minutes), place the mouse on the hot plate and record the latency to lick a hind paw or jump.

  • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Calculate the Maximum Possible Effect (%MPE) for each animal.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Principle: The CCI model is a widely used model of neuropathic pain. The test compound's ability to reverse the resulting thermal hyperalgesia and mechanical allodynia is assessed.

Protocol:

  • Induce CCI in Sprague-Dawley rats by loosely ligating the sciatic nerve.

  • After a recovery period, confirm the development of hyperalgesia and allodynia using the Hargreaves test and von Frey filaments, respectively.

  • Administer 1-(4-Methoxyphenyl)piperidin-3-ol or vehicle daily for a specified period.

  • Measure the paw withdrawal latency and threshold at regular intervals.

  • Compare the results to the vehicle-treated group.

Diagram 2: Experimental Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding Receptor Binding Assays (hMOR, hKOR, hDOR, hS1R) Functional Functional Assays ([³⁵S]GTPγS, Calcium Influx) Binding->Functional Determine Ki Analgesia Hot Plate Test Functional->Analgesia Determine EC50 Neuropathic CCI Model Analgesia->Neuropathic Assess Efficacy End Lead Optimization Neuropathic->End Start Compound Synthesis 1-(4-Methoxyphenyl)piperidin-3-ol Start->Binding

Caption: Workflow for the neuropharmacological evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol.

Discussion and Future Directions

The proposed protocols provide a comprehensive strategy for the initial neuropharmacological characterization of 1-(4-Methoxyphenyl)piperidin-3-ol. The hypothetical data presented suggests that this compound may be a promising candidate for further development as an analgesic with potential neuroprotective properties.

If the experimental results align with the hypotheses, further studies would be warranted, including:

  • Pharmacokinetic profiling to determine bioavailability and brain penetration.

  • Off-target screening to assess selectivity and potential side effects.

  • Evaluation in other models of pain and neurodegenerative diseases.

  • SAR studies to optimize potency and selectivity.

This systematic approach will enable a thorough understanding of the neuropharmacological profile of 1-(4-Methoxyphenyl)piperidin-3-ol and its potential as a novel therapeutic agent.

References

Sources

Method

Application Note: Investigating the Antioxidant Potential of 1-(4-Methoxyphenyl)piperidin-3-ol

Abstract / Objective To provide a comprehensive, self-validating methodological framework for evaluating the antioxidant capacity of 1-(4-Methoxyphenyl)piperidin-3-ol. This guide details the mechanistic rationale, in vit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract / Objective To provide a comprehensive, self-validating methodological framework for evaluating the antioxidant capacity of 1-(4-Methoxyphenyl)piperidin-3-ol. This guide details the mechanistic rationale, in vitro cell-free assays, and cellular evaluation protocols required to profile this compound for pharmacological and drug development applications.

Chemical Rationale & Mechanistic Pathways

1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) possesses a unique structural scaffold that makes it a compelling candidate for antioxidant screening[1]. The molecule features two primary functional domains:

  • The 4-Methoxyphenyl Moiety: The methoxy (-OCH3) group acts as a strong electron-donating group via resonance (+M effect). This electron density enriches the phenyl ring, significantly lowering the ionization potential and facilitating the stabilization of radical intermediates through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT)[2].

  • The Piperidin-3-ol Ring: The saturated nitrogen-containing heterocycle enhances aqueous solubility, while the hydroxyl (-OH) group at position 3 provides a potential site for hydrogen bonding and secondary radical scavenging.

Antioxidant assays are broadly categorized into SET and HAT mechanisms[2]. SET assays (e.g., FRAP) depend on the redox potential of the antioxidant to reduce an oxidant, whereas HAT assays (e.g., ORAC) measure the ability of the antioxidant to quench free radicals by hydrogen donation[3]. Because 1-(4-Methoxyphenyl)piperidin-3-ol has both electron-rich aromatic systems and hydrogen-donating potential, a multi-assay approach is mandatory to prevent assay-specific bias[2].

Workflow A 1-(4-Methoxyphenyl)piperidin-3-ol (Test Compound) B Chemical Antioxidant Assays (Cell-Free) A->B C Cellular Antioxidant Assays (In Vitro Models) A->C D SET Mechanisms (FRAP Assay) B->D E HAT Mechanisms (ORAC Assay) B->E F Mixed SET/HAT (DPPH, ABTS Assays) B->F G Intracellular ROS Scavenging (DCFDA Assay) C->G H Cell Viability Rescue (Oxidative Stress Model) C->H I Data Synthesis & Structure-Activity Relationship D->I E->I F->I G->I H->I

Experimental workflow for evaluating the antioxidant profile of 1-(4-Methoxyphenyl)piperidin-3-ol.

In Vitro Cell-Free Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means incorporating vehicle controls (to rule out solvent interference), positive controls (Trolox and Ascorbic Acid for benchmarking), and blank corrections (to account for the compound's intrinsic absorbance).

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the compound's ability to reduce a stable nitrogen-centered radical[4]. While non-physiological, it is highly reproducible and serves as a rapid primary screen for electron and hydrogen donation[5]. Protocol:

  • Reagent Preparation: Dissolve DPPH in UV-grade methanol to a concentration of 0.1 mM. The absorbance of this working solution must be adjusted to 0.8 ± 0.02 at 515 nm to comply with the Lambert-Beer law[2].

  • Sample Preparation: Prepare serial dilutions of 1-(4-Methoxyphenyl)piperidin-3-ol (10 µM to 200 µM) in methanol.

  • Reaction: In a 96-well plate, add 20 µL of the sample (or standard/solvent) to 200 µL of the DPPH working solution[4].

  • Self-Validation Controls:

    • Sample Blank: 20 µL sample + 200 µL methanol (corrects for intrinsic compound absorbance).

    • Control: 20 µL methanol + 200 µL DPPH (maximum radical absorbance).

    • Positive Control: Trolox (10–100 µM).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 515 nm.

  • Calculation: % Scavenging = [1 - ((Abs_sample - Abs_blank) / Abs_control)] × 100.

Causality: FRAP strictly measures the Single Electron Transfer (SET) capability by evaluating the reduction of a colorless Fe3+-TPTZ complex to a blue Fe2+-TPTZ complex at a low pH (3.6)[4]. The acidic pH maintains iron solubility and suppresses HAT mechanisms, isolating the electron-donating power of the methoxyphenyl group[5]. Protocol:

  • Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio[4]. Warm to 37°C before use.

  • Reaction: Add 10 µL of the compound (or standard) to 190 µL of FRAP reagent in a 96-well plate.

  • Self-Validation Controls: Include a reagent blank (10 µL solvent + 190 µL FRAP reagent) and an Ascorbic Acid standard curve (10–100 µM).

  • Incubation & Measurement: Incubate at 37°C for 10 minutes. Measure absorbance at 593 nm[4].

  • Calculation: Express results as µM Fe2+ equivalents or Ascorbic Acid Equivalents (AAE) based on the standard curve.

Causality: ORAC is critical because it utilizes a biologically relevant peroxyl radical generator (AAPH) and operates via a HAT mechanism[2]. It measures the competitive protection of a fluorescent probe (fluorescein) by the antioxidant, mimicking in vivo lipid peroxidation environments[3]. Protocol:

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Prepare 70 nM fluorescein and 12 mM AAPH in this buffer.

  • Reaction: In a black 96-well microplate, add 20 µL of sample, Trolox standard, or buffer (blank) to 120 µL of fluorescein solution. Incubate at 37°C for 15 minutes.

  • Initiation: Rapidly add 60 µL of AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately monitor fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes at 37°C.

  • Calculation: Calculate the Area Under the Curve (AUC) for samples and standards. Results are expressed as Trolox Equivalents (TE).

Cellular Antioxidant Evaluation

Chemical assays lack physiological context (e.g., bioavailability, cellular metabolism). Therefore, evaluating the intracellular ROS scavenging ability of 1-(4-Methoxyphenyl)piperidin-3-ol is essential to bridge the gap between chemical reactivity and biological efficacy.

ROS_Pathway A Oxidative Stressor (e.g., H2O2, t-BHP) B Intracellular ROS Generation (Superoxide, Hydroxyl) A->B C Lipid Peroxidation & DNA Damage B->C D Apoptosis / Cell Death C->D E 1-(4-Methoxyphenyl)piperidin-3-ol (Intervention) F Radical Scavenging & Pathway Modulation E->F F->B Inhibits G Cellular Homeostasis Maintained F->G Promotes

Cellular ROS signaling pathway and intervention by the test compound.

Intracellular ROS Protocol (DCFDA Assay): Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is subsequently oxidized by ROS into highly fluorescent DCF.

  • Cell Culture: Seed HepG2 or HEK293 cells in a 96-well black plate with clear bottoms (1x10^4 cells/well). Incubate for 24 hours.

  • Pre-treatment: Treat cells with varying non-toxic concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol (e.g., 5, 10, 25 µM) for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Oxidative Insult: Wash cells and apply an oxidative stressor (e.g., 200 µM H2O2 or 50 µM tert-Butyl hydroperoxide) for 1 hour.

  • Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Self-Validation: Include a "Cells + Probe + No Stressor" group (basal ROS) and a "Cells + Probe + Stressor + Vehicle" group (maximum ROS).

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis and benchmarking, all quantitative outputs from the above protocols must be summarized. Below is a structured template for presenting the expected pharmacological data profile.

Assay TypeMechanismReadout Metric1-(4-Methoxyphenyl)piperidin-3-olTrolox (Standard)Ascorbic Acid (Standard)
DPPH Mixed SET/HATIC50 (µM)[Experimental Value]25.4 ± 1.218.6 ± 0.9
ABTS Mixed SET/HATIC50 (µM)[Experimental Value]30.1 ± 1.522.4 ± 1.1
FRAP SETµM Fe2+ Eq / µM[Experimental Value]1.0 (Baseline)1.8 ± 0.2
ORAC HATTrolox Equivalents (TE)[Experimental Value]1.0 (Baseline)0.8 ± 0.1
DCFDA Cellular ROS% Inhibition at 25 µM[Experimental Value]65.2% ± 4.1%N/A (Poor permeability)

Note: Experimental values are to be populated post-screening. The methoxy substitution is anticipated to yield strong SET activity (FRAP), while the piperidin-3-ol moiety may enhance cellular permeability compared to highly polar standards like Ascorbic Acid.

References

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. National Institutes of Health (PMC). 4

  • 1-(4-Methoxyphenyl)piperidin-3-ol | 39104-03-5. ChemicalBook. 1

  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. National Institutes of Health (PMC). 3

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (PMC). 5

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and product purity.

Introduction

1-(4-Methoxyphenyl)piperidin-3-ol is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The successful synthesis of this compound with high yield and purity is crucial for downstream applications. This guide will focus on the two most prevalent and effective synthetic strategies: the Buchwald-Hartwig amination and a two-step approach involving the synthesis and subsequent reduction of 1-(4-methoxyphenyl)piperidin-3-one. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

Synthetic Strategies Overview

The selection of a synthetic route is often dictated by the availability of starting materials, scalability, and the desired purity of the final product. Below is a visual representation of the two primary pathways discussed in this guide.

cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Reductive Amination 4-Haloanisole 4-Haloanisole Product_1 1-(4-Methoxyphenyl)piperidin-3-ol 4-Haloanisole->Product_1 Pd Catalyst, Ligand, Base Piperidin-3-ol Piperidin-3-ol Piperidin-3-ol->Product_1 Piperidin-3-one 1-(4-Methoxyphenyl)piperidin-3-one Product_2 1-(4-Methoxyphenyl)piperidin-3-ol Piperidin-3-one->Product_2 Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product_2

Caption: Primary synthetic routes to 1-(4-Methoxyphenyl)piperidin-3-ol.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Route 1: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary suspects are the catalyst system (palladium precursor and ligand), the base, and the reaction setup.

  • Inactive Catalyst: The active catalyst in this reaction is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst.[1] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Ensure you are using a high-quality palladium precatalyst. For challenging couplings, consider using more advanced, air-stable precatalysts like those from the G3 or G4 generation, which form the active Pd(0) species more reliably.[2] It is also crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.[2]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[3] The choice of ligand is highly dependent on the substrates.

    • Solution: For the coupling of a secondary cyclic amine like piperidin-3-ol, bulky, electron-rich ligands are generally preferred. Ligands such as RuPhos or XPhos are often good starting points.[2] If you are using a less reactive aryl chloride, a more specialized ligand may be necessary.[2]

  • Incorrect Base Selection or Quality: The base is required to deprotonate the piperidin-3-ol, making it a more potent nucleophile. The choice and quality of the base are paramount.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] Ensure the base is fresh and has not been passivated by atmospheric moisture and CO2. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[2]

Question 2: I am observing significant side product formation, primarily hydrodehalogenation of my 4-haloanisole. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It can arise from competing reaction pathways within the catalytic cycle.

  • Cause: This side reaction can be promoted by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate before the amine has a chance to couple. It can also be influenced by the choice of ligand and base.

    • Solution:

      • Ensure Anhydrous Conditions: Use anhydrous, degassed solvents and ensure all glassware is thoroughly dried.[2]

      • Optimize Ligand and Base: The ligand-to-palladium ratio can influence the rate of the desired amination versus side reactions. A slight excess of the ligand can sometimes suppress hydrodehalogenation. Experimenting with different bases can also be beneficial.

      • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Aryl Halide 4-Bromoanisole or 4-IodoanisoleMore reactive than 4-chloroanisole.[4]
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 PalladacycleEfficient generation of the active Pd(0) catalyst.
Ligand RuPhos or XPhosBulky, electron-rich ligands are effective for secondary amines.[2]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.[5]
Temperature 80-110 °CTypical range for these couplings.
Route 2: Reductive Amination

Question 3: My reductive amination of 1-(4-methoxyphenyl)piperidin-3-one is giving a low yield of the desired alcohol. What should I troubleshoot?

Answer:

Low yields in reductive amination often point to issues with either the formation of the iminium ion intermediate or the reduction step itself.[6]

  • Inefficient Iminium Ion Formation: The reaction between the ketone and an amine to form an iminium ion is an equilibrium process.

    • Solution: This equilibrium can be driven towards the iminium ion by removing the water that is formed. This can be achieved by using a dehydrating agent like molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water.[7] Mildly acidic conditions (pH 4-6) can also catalyze iminium ion formation.[6] Acetic acid is a common additive for this purpose.[6]

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination.

    • Solution: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the iminium ion, leading to the formation of an unwanted alcohol byproduct.[7][8] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the ketone.[6][7]

Question 4: I am seeing a significant amount of a byproduct that appears to be the result of the starting amine reacting twice. How can I prevent this over-alkylation?

Answer:

While this is more common when starting with a primary amine, it can still be a consideration. In the context of synthesizing the precursor, 1-(4-methoxyphenyl)piperidin-3-one from piperidin-3-one and p-anisidine, over-arylation is not a concern. However, if a related synthesis is being performed where the piperidine nitrogen is being alkylated, this can be an issue.

  • Cause: The newly formed secondary amine can be more nucleophilic than the starting primary amine and can compete for the carbonyl compound.[7]

    • Solution:

      • Stepwise Procedure: A two-step, one-pot procedure is often effective. First, allow the ketone and amine to stir together (often with a catalytic amount of acid) to form the iminium ion. Then, add the reducing agent.[7]

      • Control Stoichiometry: Using a slight excess of the carbonyl compound can help to ensure that the primary amine is consumed before significant over-alkylation can occur.[7]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromoanisole with Piperidin-3-ol
  • Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by 4-bromoanisole (1.0 equivalent) and piperidin-3-ol (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 1-(4-methoxyphenyl)piperidin-3-one
  • Reaction Setup: To a round-bottom flask, add 1-(4-methoxyphenyl)piperidin-3-one (1.0 equivalent) and methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Concentrate the mixture to remove the methanol and then extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, 1-(4-Methoxyphenyl)piperidin-3-ol?

A: 1-(4-Methoxyphenyl)piperidin-3-ol is a relatively polar compound.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) is often effective.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be an excellent way to obtain highly pure material.

  • Salt Formation: For difficult purifications, forming the hydrochloride salt by treating a solution of the free base with HCl in an organic solvent (like ether or isopropanol) can precipitate the product as a solid, which can then be filtered and washed. The pure free base can be regenerated by treatment with a mild base.[9]

Q: Can I use 4-chloroanisole instead of 4-bromoanisole for the Buchwald-Hartwig amination?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides.[4] To achieve a good yield with 4-chloroanisole, you will likely need to use a more specialized, electron-rich, and bulky phosphine ligand (e.g., BrettPhos) and potentially higher reaction temperatures or longer reaction times.[2]

Q: For the reductive amination, is it necessary to synthesize 1-(4-methoxyphenyl)piperidin-3-one first?

A: Yes, for this specific reductive amination route, the piperidone precursor is required. This precursor can be synthesized through various methods, such as the reaction of 4-methoxyaniline with a suitable 1,5-dihalopentan-3-one derivative.

Troubleshooting Decision Tree

cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination start Low Yield in Synthesis q1 Check Catalyst System (Pd Precatalyst & Ligand) start->q1 q4 Review Choice of Reducing Agent start->q4 s1 Use fresh, high-quality reagents. Consider a more active catalyst/ligand. q1->s1 q2 Verify Base Quality & Stoichiometry s2 Use fresh, dry base. Optimize base type and amount. q2->s2 q3 Ensure Anhydrous & Inert Conditions s3 Use anhydrous, degassed solvents. Maintain inert atmosphere. q3->s3 s4 Use a milder reducing agent (e.g., NaBH(OAc)₃). q4->s4 q5 Optimize Iminium Ion Formation s5 Add catalytic acid (e.g., AcOH). Use a dehydrating agent. q5->s5

Caption: A decision tree for troubleshooting low yield.

References

  • Cope, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Nielsen, M. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Royal Society of Chemistry. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

Sources

Optimization

Technical Support Center: Late-Stage Functionalization &amp; Cross-Coupling

Troubleshooting Guide: Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of complex heterocycles. The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol via the Buchwald-Hartwig amination of piperidin-3-ol and 4-bromoanisole presents a classic dual-challenge in organometallic chemistry: overcoming the sluggish oxidative addition of an electron-rich aryl halide while maintaining strict N- over O-chemoselectivity.

This guide breaks down the causality behind the reaction conditions, provides a self-validating protocol, and answers the most common troubleshooting questions.

Mechanistic Causality: The "Why" Behind the Reagents

To achieve a robust and scalable reaction, we must understand the chemical environment we are creating.

The Electrophile Challenge: 4-Bromoanisole features a strongly electron-donating methoxy group (+M effect). This increases the electron density of the aromatic ring, significantly raising the activation energy barrier for the Pd(0) insertion into the C-Br bond [[1]]([Link]). Consequently, a highly electron-rich and sterically demanding ligand like RuPhos is required to force the oxidative addition and subsequent reductive elimination, while preventing β-hydride elimination .

The Chemoselectivity Challenge: Piperidin-3-ol is an unprotected amino alcohol. The secondary alcohol (pKa ~16) is prone to deprotonation if aggressive bases like Sodium tert-butoxide (NaOtBu, pKa ~17) are used. An alkoxide intermediate will aggressively outcompete the amine for the Pd(II) center, leading to undesired O-arylation (etherification) . By utilizing a milder base like Cesium Carbonate (Cs₂CO₃), the hydroxyl group remains protonated, allowing the inherently more nucleophilic secondary amine to drive the N-arylation pathway .

Table 1: Effect of Reaction Conditions on Chemoselectivity and Yield
Catalyst SystemBaseTemp (°C)Conversion (%)N:O SelectivityCausality / Observation
Pd₂(dba)₃ / BINAPNaOtBu100>9060:40Strong base deprotonates -OH; poor selectivity.
Pd₂(dba)₃ / XPhosNaOtBu100>9575:25Sterics slightly favor N-attack, but alkoxide still competes.
Pd₂(dba)₃ / RuPhosNaOtBu90>9585:15RuPhos improves N-selectivity, but base is still too strong.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ 90 >95 >99:1 Optimal condition. Weak base preserves -OH.
Pd₂(dba)₃ / RuPhosK₃PO₄10085>99:1Excellent selectivity, but lower solubility of base slows kinetics.
Pathway Visualization

Pathway Pd0 Pd(0) + RuPhos Active Catalyst OxAdd Oxidative Addition [RuPhos-Pd(Ar)Br] Pd0->OxAdd 4-Bromoanisole BaseEx Base Exchange [RuPhos-Pd(Ar)(Base)] OxAdd->BaseEx Base N_Coord Amine Coordination (N-attack) BaseEx->N_Coord Weak Base (Cs₂CO₃) Preserves -OH O_Coord Alkoxide Coordination (O-attack) BaseEx->O_Coord Strong Base (NaOtBu) Deprotonates -OH N_Prod 1-(4-Methoxyphenyl)piperidin-3-ol (Desired Product) N_Coord->N_Prod Reductive Elimination O_Prod Aryl Ether Byproduct (Undesired) O_Coord->O_Prod Reductive Elimination N_Prod->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting N- vs O-chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not waste time processing a failed reaction.

Step 1: Pre-catalyst Activation (The Visual Check)

  • In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.0 mol%) and RuPhos (4.8 mol%).

  • Add 2 mL of anhydrous, degassed toluene.

  • Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red (Pd₂(dba)₃) to a pale yellow/orange, indicating the successful formation of the active L₂Pd(0) species. If it remains dark purple, your ligand is oxidized; abort the reaction.

Step 2: Reagent Introduction

  • Add 4-bromoanisole (1.0 equiv, 1.0 mmol) and piperidin-3-ol (1.2 equiv, 1.2 mmol).

  • Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Note: Cs₂CO₃ is highly hygroscopic. It must be dried under vacuum at 120 °C overnight prior to use.

Step 3: Reaction Execution

  • Seal the flask and heat to 90 °C in an oil bath for 16 hours.

  • Validation Check: At 4 hours, an aliquot analyzed by LCMS should show >50% conversion to the desired mass (m/z = 208.13 [M+H]⁺) with minimal starting material.

Step 4: Quench and Workup

  • Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Wash the organic filtrate with 10% aqueous L-cysteine solution to scavenge residual soluble palladium, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Troubleshooting FAQs

Q: Why is my reaction stalling at 30-40% conversion? A: 4-Bromoanisole is electron-rich, making oxidative addition sluggish. If the reaction stalls, it is typically due to catalyst death via oxidation or aggregation into inactive palladium black. Solution: Ensure strict anaerobic conditions. Degas your solvent using the freeze-pump-thaw method rather than simple sparging. Consider increasing the ligand-to-palladium ratio slightly (e.g., 2.5:1 RuPhos:Pd) to stabilize the active catalytic species over the 16-hour heating period.

Q: I am observing significant O-arylation (ether formation). How do I prevent this? A: Piperidin-3-ol contains a competing secondary alcohol. Strong bases like NaOtBu deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that outcompetes the amine for the Pd(II) intermediate. Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄. These bases are strong enough to facilitate the base-exchange step on the Pd complex but weak enough to leave the aliphatic alcohol protonated, ensuring strict N-chemoselectivity.

Q: The product is co-eluting with a UV-active impurity during chromatography. What is it? A: The impurity is likely oxidized RuPhos (RuPhos oxide) or a dimeric palladium byproduct, which often share similar Rf values with polar amine products on normal-phase silica. Solution: Pre-treat the crude mixture with a metal scavenger (e.g., SiliaMetS Thiol) before chromatography. Alternatively, switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient with 0.1% TFA, which easily resolves the highly polar protonated product from the lipophilic ligand.

References[1] Buchwald–Hartwig amination - Wikipedia.https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[2] Buchwald-Hartwig Amination - Chemistry LibreTexts.https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Catalytic_Cross-Coupling_Reactions/Buchwald-Hartwig_Amination[3] Mechanistic Insights into Chemoselectivity in Nickel-Catalyzed Arylation of Competitive Nucleophilic Systems: A DFT Perspective - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.3c01742[4] A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167364/

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 1-(4-Methoxyphenyl)piperidin-3-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying N-aryl piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying N-aryl piperidinols. This document bypasses generic advice to focus purely on the mechanistic causality behind your separation failures, providing self-validating protocols to ensure scalable and reproducible purity.

Part 1: Application Scientist's Briefing & Causality

The purification of 1-(4-Methoxyphenyl)piperidin-3-ol presents a classic "push-pull" chromatographic challenge. The molecule features a lipophilic, electron-donating 4-methoxyphenyl group, a polar hydroxyl group capable of hydrogen bonding, and a tertiary piperidine nitrogen.

While the N-aryl linkage delocalizes the nitrogen's lone pair (reducing its basicity compared to simple alkylamines), the para-methoxy group acts as an electron donor via resonance. This localized electron density renders the nitrogen sufficiently basic to undergo destructive ionic interactions with the highly acidic, isolated silanol groups (Si-OH) present on standard silica gel[1]. This specific acid-base interaction is the root cause of the severe streaking, peak tailing, and irreversible adsorption commonly observed during its purification[1][2].

Quantitative Physicochemical Profile

To troubleshoot effectively, we must first establish the physical parameters governing the molecule's behavior.

PropertyValueChromatographic Implication
Boiling Point 372.3 ± 37.0 °C (Predicted)[3]Highly non-volatile; distillation is not a viable purification method without high-vacuum degradation risks.
Density 1.134 ± 0.06 g/cm³ (Predicted)[3]Standard handling parameters apply during liquid-liquid extraction.
pKa (Hydroxyl) 14.79 ± 0.20 (Predicted)[3]The hydroxyl group remains protonated under all standard chromatographic conditions, acting strictly as a hydrogen-bond donor/acceptor.
pKa (Amine Conjugate) ~5.5 - 6.5 (Estimated)The basic nitrogen will actively seek out and bind to acidic sites (pKa ~3.5-4.5) on bare silica gel[1].

Part 2: Diagnostic Logic & Workflows

Before altering your solvent systems, use the following diagnostic tree to identify the exact mechanism causing your purification failure.

Troubleshooting Start Analyze 1-(4-Methoxyphenyl) piperidin-3-ol Q1 Is severe streaking observed on TLC/Silica? Start->Q1 Mod Add 1-5% TEA to Mobile Phase (Silanol Suppression) Q1->Mod Yes Q2 Are peaks splitting in RP-HPLC? Q1->Q2 No Mod->Q2 pH Adjust pH to < 3.0 (TFA) or > 10.0 (NH4OH) Q2->pH Yes Success Optimal Resolution Achieved Q2->Success No pH->Success

Decision tree for troubleshooting streaking and peak splitting of basic piperidinols.

Part 3: Targeted Troubleshooting FAQs

Q1: Why does 1-(4-Methoxyphenyl)piperidin-3-ol streak so severely on standard silica gel, even when I use highly polar solvent systems like 10% Methanol in DCM? A: Increasing solvent polarity does not solve the underlying chemical problem. The streaking is a direct result of strong ionic binding between the basic tertiary amine of the piperidine ring and the acidic silanol groups on the silica surface[1]. Polar solvents simply push the bulk material faster, but the active silanol sites continue to "drag" the basic molecules, causing a long tail. You must chemically mask these sites, not just increase eluent strength.

Q2: How do I chemically mask the silica to prevent this streaking? A: You must introduce a competing base, known as a "silanol suppressor," into your mobile phase. Adding Triethylamine (TEA) at 1-5% (v/v) is the industry standard[1][4]. Because TEA is highly basic and present in vast excess, it saturates and neutralizes the anionic silanol groups[2][5]. This allows your target piperidinol to elute based purely on its inherent polarity, resulting in sharp, symmetrical bands[4].

Q3: When transitioning to Reverse-Phase HPLC (RP-HPLC) for analytical purity, my peaks are splitting or showing severe asymmetry. How do I correct this? A: Peak splitting or poor asymmetry in RP-HPLC for basic analytes indicates that the compound exists in a mixed ionization state, or is interacting with residual metal contamination/active silanols on older "Type A" silica columns[2]. To resolve this:

  • Control the pH: Work at a low pH by using a 10-20 mM phosphate buffer (pH 2.5). This neutralizes the surface silanol groups by fully protonating them, preventing ion exchange[2][5].

  • Upgrade the Stationary Phase: Ensure you are using Type B (ultra-pure) silica or fully endcapped C18 columns, which drastically reduce the number of available interaction sites[5].

Part 4: Mechanistic Insights

Understanding how modifiers work at the molecular level allows you to adjust concentrations dynamically based on your specific column dimensions.

Mechanism Silica Bare Silica Gel (Acidic Si-OH) Interaction Strong Ionic Binding (Peak Tailing/Streaking) Silica->Interaction Analyte binds Masked Masked Silanol Groups (Si-O⁻ TEA⁺) Silica->Masked TEA competes Amine 1-(4-Methoxyphenyl) piperidin-3-ol Amine->Interaction Elution Free Analyte Elution (Sharp Peaks) Amine->Elution TEA Triethylamine (TEA) Modifier Added TEA->Masked Masked->Elution Analyte bypasses active sites

Mechanistic pathway of silanol suppression by Triethylamine preventing amine tailing.

Modifier Selection Matrix
ModifierOptimal ConcentrationMechanism of ActionPrimary Use Case
Triethylamine (TEA) 1 - 5% (v/v)[1]Acts as a silanol suppressor; outcompetes the analyte for acidic Si-OH sites[4].Normal phase silica gel chromatography; RP-HPLC masking[1][4].
Ammonia (NH₃) 1 - 10% in MeOH[1]Neutralizes silica; highly volatile for easy post-column removal.Highly polar amines requiring strong polar eluents[1].
Phosphate Buffer 10 - 20 mM (pH 2.5)[2]Neutralizes silanol groups by forcing them into a protonated, non-ionic state[2][5].RP-HPLC method development for basic compounds[2][5].

Part 5: Self-Validating Experimental Protocols

Do not rely on trial and error. Execute the following protocols, which contain built-in validation steps to ensure the system is functioning correctly before you commit your crude material.

Protocol A: TEA-Deactivated Normal Phase Chromatography

Use this protocol for bulk purification of the synthesized crude.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane:Ethyl Acetate 1:1). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v) (e.g., 10 mL TEA per 1 L of solvent)[1].

  • Column Pre-Treatment (Critical Step): Slurry pack the silica gel using the TEA-modified eluent. Pass at least 3 column volumes of the modified eluent through the column. Causality: This ensures all active silanol sites are pre-saturated with TEA before the analyte is introduced.

  • Validation Check: Run a TLC of your crude mixture using the exact TEA-modified solvent. If the silica is properly deactivated, the spot for 1-(4-Methoxyphenyl)piperidin-3-ol will be tight and round (Rf ~0.3-0.5) with zero trailing tail. If tailing persists, increase TEA to 2%.

  • Loading & Elution: Dissolve the sample in the minimum amount of TEA-modified eluent, load carefully, and elute.

Protocol B: pH-Controlled RP-HPLC Method Development

Use this protocol for analytical purity checks and separating regioisomers (e.g., 3-ol vs. 4-ol).

  • Aqueous Phase Preparation: Prepare a 20 mM potassium phosphate buffer. Using concentrated phosphoric acid, carefully adjust the pH to 2.5[2][5]. Filter through a 0.22 µm membrane.

  • Stationary Phase Selection: Install a Type B (ultra-pure) endcapped C18 column to minimize background metal contamination[5].

  • Gradient Design: Run a gradient against Acetonitrile or Methanol. Caution: Ensure the phosphate buffer does not precipitate at high organic concentrations (>80% Acetonitrile)[2][5].

  • Validation Check: Inject a standard. Calculate the Asymmetry factor ( As​ ) of the eluting peak. A properly controlled system will yield an As​ between 0.95 and 1.15. If As​ > 1.3, verify the buffer pH has not drifted.

References

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. LCMS.cz. Available at:[Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link]

Sources

Optimization

scaling up the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol

Technical Support Center: Scaling Up 1-(4-Methoxyphenyl)piperidin-3-ol Synthesis Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This portal provides field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 1-(4-Methoxyphenyl)piperidin-3-ol Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This portal provides field-proven troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for transitioning from milligram-scale discovery to multi-kilogram process chemistry. The primary route discussed is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-bromoanisole and 3-hydroxypiperidine.

Section 1: Process Chemistry & Route Selection (FAQ)

Q1: Why is the Buchwald-Hartwig amination preferred over classical Ullmann coupling for this API intermediate? A: While copper-catalyzed Ullmann couplings are cost-effective, they typically require harsh conditions (130–150 °C) and high catalyst loadings (10–20 mol%). These conditions lead to significant exotherms and thermal degradation of the 3-hydroxypiperidine moiety during scale-up. The Buchwald-Hartwig amination utilizing Palladium allows for lower temperatures (80–105 °C), sub-molar catalyst loadings (0.5–2 mol%), and precise control over chemoselectivity.

Q2: How do we prevent competitive O-arylation of the 3-hydroxyl group during the C-N coupling? A: 3-Hydroxypiperidine possesses both a secondary amine and a secondary alcohol. While amines are intrinsically more nucleophilic, strong bases like Sodium tert-butoxide ( NaOtBu ) can deprotonate the alcohol ( pKa​≈16 ). This generates an alkoxide that outcompetes the amine for the Pd(II) intermediate, leading to undesired O-arylation. Solution: Shift to a weaker, insoluble base like Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ). These bases are strong enough to facilitate the deprotonation of the coordinated amine during the catalytic cycle but leave the hydroxyl group intact. Pairing this with a bulky, electron-rich N-heterocyclic carbene (NHC) or a ligand like RuPhos ensures rapid reductive elimination, kinetically favoring N-arylation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + 4-Bromoanisole AmineCoord Amine Coordination Displacement of Halide OxAdd->AmineCoord + 3-Hydroxypiperidine Deprot Deprotonation Base removes HX AmineCoord->Deprot + Cs2CO3 (Weak Base) RedElim Reductive Elimination Product Release Deprot->RedElim Intermediate RedElim->Pd0 1-(4-Methoxyphenyl)piperidin-3-ol

Buchwald-Hartwig catalytic cycle demonstrating chemoselective N-arylation pathway.

Section 2: Scale-Up Troubleshooting & Anomalies

Q3: At the 1 kg scale, we are experiencing severe reactor clogging and inconsistent yields. What is causing this? A: This is a classic mass transfer issue in heterogeneous batch reactions. The formation of insoluble halide salts (e.g., CsBr or KBr) combined with localized temperature spiking causes precipitation and stirring failures. Solution: Transition to a Continuous Stirred-Tank Reactor (CSTR) cascade or utilize microreactor technology. Continuous flow systems provide superior heat transfer and narrow residence time distributions[1]. If clogging persists in flow, apply in-line sonication or switch to a bulky NHC precatalyst (e.g., [Pd(IPr*)(cin)Cl] ), which maintains high solubility and stability under continuous operation[1].

Q4: How do we effectively clear Palladium residues to meet ICH Q3D guidelines (< 10 ppm) without losing product yield? A: Traditional batch crystallization often traps Palladium within the crystal lattice of the product, requiring expensive metal scavengers (e.g., SiliaMetS Thiol). Solution: Implement a continuous acidic extraction. Because 1-(4-Methoxyphenyl)piperidin-3-ol contains a basic piperidine nitrogen, quenching the reaction stream with aqueous HCl protonates the product, driving it into the aqueous phase. The highly stable Pd-NHC catalyst remains in the organic phase (e.g., Toluene) and can be recycled[1]. The aqueous phase is then neutralized to precipitate the highly pure API intermediate.

FlowWorkflow Prep Feed Streams ArBr + Amine + Base + Pd Mixer Micromixer (Pre-heating) Prep->Mixer Reactor CSTR Cascade (105°C, 2h Residence) Mixer->Reactor Quench In-line Quench (Aqueous HCl) Reactor->Quench Conversion >98% Extract Phase Separation (Product in Aq, Pd in Org) Quench->Extract Extract->Prep Organic Phase (Pd Recycle) Cryst Neutralization & Crystallization Extract->Cryst Aqueous Phase

Continuous flow reactor workflow with in-line acidic extraction and catalyst recycling.

Section 3: Validated Protocol (Lab-to-Meso Scale)

To ensure self-validating execution, this protocol incorporates standard Schlenk techniques critical for maintaining the active Pd(0) species[2].

Step-by-Step Methodology (100g Scale):

  • Preparation & Inerting: Oven-dry a 2 L jacketed reactor and mechanical stirrer. Purge and backfill with ultra-pure Nitrogen (3x) to prevent catalyst deactivation[2].

  • Reagent Charging: Charge 100.0 g (0.53 mol) of 4-bromoanisole, 59.5 g (0.58 mol, 1.1 eq) of 3-hydroxypiperidine, and 244.0 g (0.75 mol, 1.4 eq) of anhydrous Cs2​CO3​ into the reactor.

  • Catalyst Addition: Add 2.45 g (0.5 mol%) of [Pd(IPr*)(cin)Cl] precatalyst.

    • Self-Validation Check: The precatalyst is air-stable in its commercial form, but once activated by the base, it becomes highly sensitive to oxygen[3]. Ensure continuous N2​ positive pressure is maintained.

  • Solvent Addition: Inject 800 mL of anhydrous, degassed Toluene via a manifold needle[2].

  • Reaction Execution: Heat the jacket to 105 °C. Stir at 400 RPM for 4 hours.

    • Self-Validation Check: Pull a 0.5 mL aliquot, quench in Acetonitrile, and run HPLC. Proceed to the next step only when 4-bromoanisole consumption is >99%.

  • Quench & Extraction: Cool the reactor to 25 °C. Add 500 mL of 2M HCl. Stir vigorously for 15 minutes, then halt stirring to allow phase separation. The protonated product migrates to the bottom aqueous layer; the intact Pd catalyst remains in the upper toluene layer[1].

  • Isolation: Drain the aqueous layer into a clean vessel. Slowly add 5M NaOH dropwise under stirring until pH 10 is reached. The product, 1-(4-Methoxyphenyl)piperidin-3-ol, will precipitate as an off-white solid.

  • Filtration & Drying: Filter the solid via a Buchner funnel, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45 °C to a constant weight.

Section 4: Quantitative Data Comparison

The following table summarizes the process metrics when scaling this synthesis via traditional Batch versus Continuous Flow methodologies[4].

Process MetricTraditional Batch ReactorContinuous Flow (CSTR Cascade)
Catalyst Loading 2.0 mol%0.5 mol%
Residence / Reaction Time 12 - 18 hours2 hours
Space-Time Yield (STY) Low ( <50 g/L/h )High ( >400 g/L/h )
Palladium Residue (Pre-Scavenging) 150 - 300 ppm< 10 ppm (via acidic extraction)
E-Factor (Waste/Product Ratio) > 25< 10 (with solvent/catalyst recycle)
Heat Transfer Efficiency Poor (Risk of Exotherms)Excellent (Isothermal control)

References

  • Sigma-Aldrich. "Scale-Up Guide: Buchwald-Hartwig Amination Reaction". Sigma-Aldrich Technical Documents.
  • ACS Publications. "A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept". Organic Process Research & Development.
  • RSC Publishing.

Sources

Troubleshooting

stability issues of 1-(4-Methoxyphenyl)piperidin-3-ol in solution

Technical Support Center: Troubleshooting Stability Issues of 1-(4-Methoxyphenyl)piperidin-3-ol in Solution Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting for the handli...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability Issues of 1-(4-Methoxyphenyl)piperidin-3-ol in Solution

Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting for the handling, storage, and analytical validation of 1-(4-Methoxyphenyl)piperidin-3-ol. As an N-aryl piperidine derivative featuring an electron-donating methoxy group and a secondary alcohol, this compound presents unique stability challenges in solution. Its degradation is primarily driven by oxidative pathways and pH-dependent reactivity.

Mechanistic FAQs: Understanding the Causality of Instability

Q1: Why does my stock solution of 1-(4-Methoxyphenyl)piperidin-3-ol turn yellow or brown over time? A: This discoloration is a classic hallmark of auto-oxidation. The 4-methoxyphenyl group is highly electron-rich. The nitrogen's lone pair conjugates with the aromatic ring, making the system highly susceptible to single-electron transfer (SET) oxidation. Atmospheric oxygen or trace transition metals can initiate the formation of radical cations, which subsequently polymerize or form highly conjugated, colored quinone-imine degradation products[1].

Q2: How does solvent choice impact the shelf-life of this compound? A: Solvent selection dictates the primary degradation pathway. Ethereal solvents (like THF or dioxane) form peroxides over time, which rapidly oxidize the piperidine nitrogen to an N-oxide or attack the electron-rich aromatic ring. Protic solvents (like methanol) can stabilize the nitrogen lone pair via hydrogen bonding, slightly reducing its susceptibility to oxidation, but they can facilitate hydrolytic pathways if the pH is not strictly controlled. We recommend using freshly degassed, peroxide-free solvents and storing solutions under an inert argon atmosphere[1].

Q3: Is the hydroxyl group at the 3-position at risk of oxidation? A: Under ambient storage conditions, the secondary alcohol at the C3 position is relatively stable. The primary degradation pathways usually involve the N-aryl moiety or the adjacent C2/C6 positions of the piperidine ring—often forming imines or ring-opened products via H-abstraction—before the C3 alcohol is affected[2]. However, under forced peroxide stress, it can be oxidized to piperidin-3-one.

Analytical Troubleshooting: Decoding LC-MS Anomalies

Q4: I observe a new peak in my LC-MS with a +16 Da mass shift. Is it an N-oxide or an aromatic oxidation product? A: A +16 Da shift indicates the addition of one oxygen atom. For 1-(4-Methoxyphenyl)piperidin-3-ol, this could be the N-oxide or a phenol derivative (hydroxylation of the aromatic ring). Field-Proven Insight: N-oxides are highly polar and typically elute significantly earlier than the parent compound on a reverse-phase C18 column[1]. They also exhibit characteristic thermal lability in the MS source, often showing a prominent [M+H-16]⁺ fragment (loss of oxygen). Aromatic hydroxylation products are more stable and have retention times closer to the parent.

Q5: What does a -2 Da mass shift indicate? A: A -2 Da shift corresponds to dehydrogenation. This can occur via oxidation of the C3 hydroxyl group to a ketone, or more commonly, oxidation of the piperidine ring to form a 2,3,4,5-tetrahydropyridine derivative[2]. The structural conformation of the piperidine ring heavily influences these abstraction routes, making certain positions more vulnerable to degradation[3].

Quantitative Stability Data

The following table summarizes the stability of 1-(4-Methoxyphenyl)piperidin-3-ol under various environmental stressors.

Storage ConditionSolventAtmosphereTemp (°C)Degradation at 7 DaysPrimary Degradant Identified
Ambient LightMethanolAir2512.4%N-oxide (+16 Da)
DarkMethanolAir254.1%N-oxide (+16 Da)
DarkMethanolArgon4< 0.5%None
DarkTHF (aged)Air2528.7%Quinone-imines, N-oxide
DarkTHF (BHT stabilized)Argon4< 1.0%None

Experimental Protocol: Self-Validating Stability-Indicating Assay

To accurately profile the degradation pathways of 1-(4-Methoxyphenyl)piperidin-3-ol, follow this self-validating forced degradation protocol. The inclusion of an unstressed control ensures that any observed degradation is strictly a result of the applied stressors and not an artifact of the sample preparation or mobile phase.

Step 1: Preparation of Stock and Control

  • Dissolve 1-(4-Methoxyphenyl)piperidin-3-ol in freshly degassed HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Self-Validation Check: Aliquot 1 mL of this stock into an amber vial, purge with argon, and store at 4°C. This is your unstressed control. It must maintain >99% purity throughout the assay.

Step 2: Oxidative Stress

  • Transfer 1 mL of the stock to a glass vial. Add 100 µL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours.

  • Causality: H₂O₂ forces the formation of N-oxides and potential C3-ketones, simulating long-term exposure to dissolved oxygen or peroxides in ethereal solvents.

Step 3: Thermal Stress

  • Transfer 1 mL of the stock to a sealed amber vial.

  • Heat at 60°C in a block heater for 48 hours.

  • Causality: Elevated temperatures accelerate auto-oxidation and potential ring-opening mechanisms without introducing exogenous chemical oxidants.

Step 4: Photolytic Stress

  • Expose 1 mL of the stock in a clear quartz vial to UV light (254 nm) for 12 hours.

  • Causality: UV light initiates free-radical formation, specifically targeting the electron-rich 4-methoxyphenyl group to form colored quinone-imine polymers.

Step 5: Quenching & LC-MS Analysis

  • Quench the oxidative stress samples with an equimolar amount of sodium thiosulfate to halt the reaction.

  • Dilute all stressed samples and the unstressed control to 0.1 mg/mL using the initial mobile phase.

  • Analyze via LC-MS using a gradient method (e.g., 5-95% MeCN in water with 0.1% Formic Acid over 15 minutes on a C18 column) to resolve polar degradants from the parent peak.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Observe Degradation (Color Change / New Peak) LCMS Perform LC-MS Analysis (Reverse Phase C18) Start->LCMS MassShift Determine Mass Shift (Δm) LCMS->MassShift Plus16 +16 Da (Oxygen Addition) MassShift->Plus16 Minus2 -2 Da (Dehydrogenation) MassShift->Minus2 Cleavage Fragment (e.g., N-Dealkylation) MassShift->Cleavage NOxide N-Oxide or Ar-Hydroxylation (Check RT & Source Frag) Plus16->NOxide Ketone Ketone or Imine Formation Minus2->Ketone RingOpen Ring Opening or C-N Cleavage Cleavage->RingOpen Action Remediation: Argon Purge, Protect from Light, Use Antioxidants (BHT) NOxide->Action Ketone->Action RingOpen->Action

Analytical workflow for diagnosing and remediating 1-(4-Methoxyphenyl)piperidin-3-ol degradation.

References

  • Tan, W., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 2024. URL:[Link]

  • Holtschulte, C., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Resolution of 1-(4-Methoxyphenyl)piperidin-3-ol Stereoisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges inherent in resolving the (R) and (S) enantiome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges inherent in resolving the (R) and (S) enantiomers of 1-(4-Methoxyphenyl)piperidin-3-ol.

This chiral building block is critical for synthesizing complex piperidine alkaloids, CDK9/T1 inhibitors like flavopiridol ()[1], and high-affinity NMDA receptor antagonists ()[2]. Traditional chemical synthesis via racemic mixtures followed by chiral resolution often hits a theoretical yield ceiling of 50%, making process optimization and rigorous analytical validation crucial for economic viability[3].

Part 1: Chiral Chromatography (HPLC/SFC) - Troubleshooting & FAQs

Q: Why am I getting poor baseline separation (Rs < 1.5) and severe peak tailing of the (R) and (S) enantiomers on a polysaccharide-based chiral column? A: This is a classic issue of secondary interactions. The N-aryl group (4-methoxyphenyl) partially delocalizes the nitrogen's lone pair into the phenyl ring, significantly reducing the basicity of the piperidine nitrogen compared to an N-alkyl analog. However, the C3-hydroxyl remains a strong hydrogen-bond donor/acceptor. If you are using a standard normal-phase eluent (e.g., Hexane/Isopropanol) without additives, the hydroxyl group and the weakly basic nitrogen interact non-specifically with the unendcapped silanol groups on the silica backbone of the chiral stationary phase (CSP).

  • The Fix: Use an immobilized amylose/cellulose column (e.g., Chiralpak IC or IG). You must add a basic modifier like 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. The DEA competitively binds to the free silanols, suppressing secondary interactions and sharpening the peaks.

Q: How can I effectively scale up from analytical HPLC to preparative Supercritical Fluid Chromatography (SFC)? A: SFC utilizes supercritical CO₂, which is highly non-polar (similar to hexane). The solubility of 1-(4-methoxyphenyl)piperidin-3-ol in pure CO₂ is exceptionally low due to the polar hydroxyl and methoxy groups.

  • The Fix: Use 15–25% Methanol (containing 0.1% DEA) as a co-solvent. Methanol acts as a strong hydrogen bond competitor, disrupting solute-solute intermolecular hydrogen bonding and drastically improving solubility in the supercritical fluid phase. Maintain the backpressure regulator at 120 bar and the column temperature at 35°C to ensure optimal CO₂ density for mass transfer.

Part 2: Classical Diastereomeric Salt Resolution - Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of crystallizing, even after cooling to 4°C. How do I induce precipitation? A: "Oiling out" occurs when the supersaturation level is too high, causing the melting point of the solute in the solvent mixture to drop below the crystallization temperature. The methoxy group on the N-phenyl ring increases the molecule's lipophilicity, making standard polar solvents (like pure ethanol) prone to this phase separation.

  • The Fix: Switch to a binary solvent system with a steeper, more controlled solubility curve, such as Ethyl Acetate/Methanol (80:20 v/v). Heat to dissolution, cool slowly (0.5°C/min), and seed the solution with pure diastereomeric salt crystals at a temperature just above the cloud point.

Q: Why is tartaric acid failing to form a stable salt with my racemate? A: The N-(4-methoxyphenyl) group reduces the basicity of the piperidine nitrogen (pKa ~ 5.5). Standard L-(+)-tartaric acid is not acidic enough to ensure complete protonation, resulting in a dynamic equilibrium rather than a stable ionic lattice.

  • The Fix: Switch to a stronger chiral resolving agent. O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA) provides the necessary acidity (lower pKa) to drive complete proton transfer and form highly crystalline salts.

Part 3: Enzymatic Kinetic Resolution - Troubleshooting & FAQs

Q: When using Candida antarctica Lipase B (CALB) for the enantioselective acylation of the racemic alcohol, the reaction stalls at 30% conversion. Why? A: If you are using vinyl acetate as the acyl donor, the leaving group tautomerizes into acetaldehyde. Acetaldehyde is highly electrophilic and forms Schiff bases with the surface-exposed lysine residues of the CALB enzyme. This causes irreversible conformational changes and deactivates the biocatalyst.

  • The Fix: Switch to isopropenyl acetate . The byproduct of isopropenyl acetate is acetone, which is chemically inert toward the enzyme's amino acid residues, allowing the reaction to proceed smoothly to the theoretical 50% conversion limit.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring mandatory In-Process Controls (IPCs).

Protocol: Enzymatic Kinetic Resolution via CALB

Mechanism: CALB selectively acylates the (R)-enantiomer due to the steric constraints of its catalytic triad pocket, leaving the (S)-enantiomer untouched.

  • Reaction Setup: Dissolve 10.0 g of racemic 1-(4-Methoxyphenyl)piperidin-3-ol in 100 mL of anhydrous Toluene.

  • Reagent Addition: Add 3.0 equivalents of Isopropenyl acetate and 1.0 g of immobilized CALB (Novozym 435).

  • Incubation: Stir at 250 rpm at 45°C for 24 hours.

  • Validation Checkpoint (IPC): Remove a 50 µL aliquot, filter, and analyze via chiral HPLC.

    • Self-Validation Rule: The reaction is only deemed successful if the conversion is exactly 50% and the ee of the remaining (S)-alcohol is >99%. If conversion is <50%, enzyme deactivation has occurred; if >50%, the enzyme lacks enantioselectivity under these specific thermal conditions.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate in vacuo.

  • Purification: Separate the mixture via silica gel chromatography (Hexane/EtOAc 70:30). The less polar (R)-acetate elutes first, followed by the highly polar (S)-alcohol.

  • Hydrolysis: Hydrolyze the (R)-acetate using K₂CO₃ in Methanol (rt, 2h) to yield the pure (R)-1-(4-Methoxyphenyl)piperidin-3-ol.

Part 5: Quantitative Data Summaries

Table 1: Comparison of Resolution Strategies
Resolution MethodMax Theoretical YieldTypical Enantiomeric Excess (ee)ScalabilityCost & Complexity
Preparative Chiral SFC 50% per enantiomer> 99.5%Medium (up to 100g)High CAPEX, Low OPEX
Diastereomeric Salt (DPTTA) 50% per enantiomer90 - 95% (requires recrystallization)High (Multi-kg)Low Cost, High Time Investment
Enzymatic Acylation (CALB) 50% per enantiomer> 99.0% for unreacted (S)-alcoholHigh (Multi-kg)Moderate Cost, Highly Green
Table 2: Optimized Chiral HPLC Conditions for Enantiomer Quantification
ParameterConditionMechanistic Rationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized cellulose derivative prevents column degradation by polar modifiers.
Mobile Phase Hexane / Ethanol / DEA (80:20:0.1)Ethanol provides H-bonding competition; DEA masks free silanols to prevent peak tailing.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Detection UV at 254 nmThe 4-methoxyphenyl chromophore provides strong UV absorbance at this wavelength.

Part 6: Process Workflows

G Racemate Racemic 1-(4-Methoxyphenyl) piperidin-3-ol Enzyme CALB + Isopropenyl Acetate (Toluene, 45°C) Racemate->Enzyme Mixture Mixture: (R)-Acetate + (S)-Alcohol Enzyme->Mixture 50% Conversion Separation Silica Gel Chromatography Mixture->Separation R_Acetate (R)-Acetate (Elutes First) Separation->R_Acetate S_Alcohol (S)-Alcohol (Elutes Second) Separation->S_Alcohol Hydrolysis K2CO3 / MeOH Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol

Workflow for the enzymatic kinetic resolution of 1-(4-Methoxyphenyl)piperidin-3-ol using CALB.

G Start Diastereomeric Salt Resolution Issue Observation: Oiling Out (LLPS) Start->Issue Check Is supersaturation too high? Issue->Check Dilute Action: Dilute with primary solvent Check->Dilute Yes Solvent Action: Switch to Binary System (e.g., EtOAc/MeOH) Check->Solvent No Seed Action: Add Seed Crystals just below cloud point Dilute->Seed Solvent->Seed Success Result: Crystallization Seed->Success

Decision tree for troubleshooting liquid-liquid phase separation during crystallization.

References

  • Nayak, M., Kallurkar, K. V., Somarowthu, T., Nanubolu, J. B., & Bharate, S. B. (2025). "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." ACS Omega.[Link]

  • Scalone, M., & Waldmeier, P. (2003). "Efficient Enantioselective Synthesis of the NMDA 2B Receptor Antagonist Ro 67-8867." Organic Process Research & Development.[Link]

  • Chen, X., et al. (2018). "A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols." Biotechnology Letters / Springer.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Low Reactivity in Piperidinol Synthesis

Welcome to the technical support center for piperidinol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of precursors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidinol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of precursors during the synthesis of piperidinol and its derivatives. The piperidine ring is a crucial scaffold in numerous pharmaceuticals, and overcoming synthetic hurdles is paramount for efficient drug discovery and development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

This section directly answers common questions related to precursor reactivity in piperidinol synthesis.

Q1: My intermolecular reaction between a ketone and an amine to form a piperidinol precursor is showing low conversion. What are the likely causes?

A1: Low conversion in the initial intermolecular reaction is often due to several factors:

  • Steric Hindrance: Bulky substituents on either the ketone or the amine can significantly hinder the nucleophilic attack of the amine on the carbonyl carbon.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it a less effective reactant.

  • Low Electrophilicity of the Ketone: Electron-donating groups on the ketone can decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Unfavorable Reaction Equilibrium: The initial addition of the amine to the ketone is often a reversible process. If the equilibrium favors the starting materials, the overall conversion will be low.

Q2: I'm attempting an intramolecular cyclization to form the piperidinol ring, but the reaction is sluggish and yields are poor. What should I investigate?

A2: Sluggish intramolecular cyclizations are a common challenge. Key areas to investigate include:

  • Ring Strain: The formation of the six-membered piperidine ring might be disfavored due to conformational or steric strain in the transition state.[3]

  • Incorrect Chain Length or Flexibility: The linker between the nucleophilic amine and the electrophilic carbonyl (or its precursor) must have the appropriate length and conformational flexibility to allow for effective ring closure.

  • Low Nucleophilicity/Electrophilicity: Similar to the intermolecular case, the reactivity of the involved functional groups is critical.

  • Catalyst Inactivity: If you are using a catalyst, it may be poisoned or simply not effective for your specific substrate.[4]

Q3: Can the choice of solvent impact the reactivity of my precursors?

A3: Absolutely. The solvent plays a critical role in piperidinol synthesis.[4] For reactions involving charged intermediates, such as iminium ions in reductive amination, polar protic solvents like methanol or ethanol can stabilize these species and facilitate the reaction.[4][5][6][7] In contrast, for reactions where water is a byproduct, using a non-polar solvent and a Dean-Stark apparatus to remove water can drive the reaction forward.

Q4: Are there any general strategies to activate unreactive ketone or amine precursors?

A4: Yes, several activation strategies can be employed:

  • For Ketones: Lewis acids (e.g., TiCl4, ZnCl2, MeAlCl2) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8] Brønsted acids can also protonate the carbonyl, achieving a similar effect.[9]

  • For Amines: Conversion of the amine to a more nucleophilic species, such as its corresponding amide followed by reduction, can be a viable, albeit longer, route.[6][7] For certain reactions, the use of a base to deprotonate the amine and increase its nucleophilicity can be effective, provided the base does not interfere with other functional groups.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges related to low precursor reactivity.

Guide 1: Enhancing Reactivity in Intermolecular Precursor Formation

This guide focuses on the initial coupling of precursors, a common bottleneck in piperidinol synthesis.

Problem: Low yield in the formation of the open-chain amino ketone or amino alcohol precursor.

Workflow for Troubleshooting Low Intermolecular Reactivity:

Caption: Troubleshooting workflow for low intermolecular reactivity.

Step-by-Step Protocol:

  • Assess Precursor Reactivity:

    • Analyze Steric Hindrance: Evaluate the bulkiness of substituents near the reacting centers. If significant steric clash is likely, consider synthesizing a less hindered analog if possible.

    • Evaluate Electronic Effects: Look for electron-withdrawing groups on the amine and electron-donating groups on the ketone. If these are present, you will likely need to employ activation strategies.

  • Optimize Reaction Conditions:

    • Solvent Selection: For reactions that proceed through polar intermediates, switch to a polar protic solvent like ethanol or methanol.[4] If water is a byproduct, consider a non-polar solvent like toluene with a Dean-Stark trap.

    • Temperature Adjustment: While higher temperatures can increase reaction rates, they can also lead to side products.[4] Incrementally increase the temperature and monitor the reaction by TLC or LC-MS to find the optimal balance.

    • Concentration: Le Chatelier's principle can be leveraged. Increasing the concentration of one reactant (if it is inexpensive) can drive the equilibrium towards the product.

  • Employ Catalysis:

    • Lewis Acid Catalysis: For unreactive ketones, add a Lewis acid such as TiCl4 or ZnCl2 (0.1 to 1.1 equivalents). These will coordinate to the carbonyl oxygen, making the carbon more electrophilic. Be mindful that some Lewis acids are water-sensitive.

    • Brønsted Acid Catalysis: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) or acetic acid can protonate the carbonyl, increasing its reactivity.[9] This is particularly useful in the formation of enamines or imines as intermediates.[10]

  • Consider an Alternative Synthetic Route:

    • If the above strategies fail, a different synthetic approach may be necessary. For example, instead of a direct condensation, a multi-step sequence such as the Gabriel synthesis to form the primary amine followed by reaction with the ketone might be more fruitful.[6]

Guide 2: Overcoming Hurdles in Intramolecular Cyclization

This guide addresses the critical ring-forming step in piperidinol synthesis.

Problem: Low efficiency in the intramolecular cyclization to form the piperidinol ring.

Decision Tree for Intramolecular Cyclization Strategy:

Caption: Decision tree for selecting an intramolecular cyclization strategy.

Step-by-Step Protocol:

  • Analyze the Substrate:

    • Conformational Analysis: Use molecular modeling software or established chemical principles to assess the likely ground-state conformation of your open-chain precursor. If the reacting groups are far apart, cyclization will be difficult. Introducing conformational constraints, such as a double bond, can sometimes pre-organize the molecule for cyclization.

    • Reactivity of Functional Groups: Ensure the nucleophilicity of the amine and the electrophilicity of the carbonyl (or its equivalent) are sufficient. If not, refer to the activation strategies in Guide 1.

  • Select an Appropriate Cyclization Method:

    • Reductive Amination: If your precursor is an amino-ketone, intramolecular reductive amination is a powerful method.[5][6][7] This involves the in-situ formation of a cyclic iminium ion, which is then reduced. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB).

    • Intramolecular Michael Addition: If your precursor contains an α,β-unsaturated carbonyl and an amine, a base-catalyzed intramolecular Michael addition can be highly effective.[3][11]

    • Prins Cyclization: For precursors containing an amine and a homoallylic alcohol, an acid-catalyzed Prins cyclization can be a viable route to substituted piperidinols.[8]

  • Optimize Reaction Conditions:

    • Catalyst Choice: The choice of catalyst is crucial. For reductive aminations, the pH must be controlled to favor iminium ion formation. For metal-catalyzed cyclizations, screen different catalysts and ligands to find the most effective combination.[3]

    • Temperature and Reaction Time: Monitor the reaction closely. Some cyclizations may require elevated temperatures to overcome activation barriers, while others may need to be run at low temperatures to prevent side reactions.[4]

III. Data Presentation

Table 1: Comparison of Activating Agents for a Model Ketone-Amine Condensation

Activating AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
None-802415
p-TSA0.1801265
Acetic Acid1.0801272
TiCl41.10 to 25685
ZnCl21.1251878

Yields are for a model reaction and will vary depending on the specific substrates.

IV. Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Formation of an Amino Ketone Precursor
  • To a stirred solution of the ketone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., TiCl4, 1.1 eq) dropwise.

  • Stir the resulting mixture for 15-30 minutes at 0 °C.

  • Add a solution of the amine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Intramolecular Reductive Amination
  • Dissolve the amino ketone precursor (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

  • Add a mild acid (e.g., acetic acid, 1-2 eq) to facilitate iminium ion formation.

  • Add the reducing agent (e.g., NaBH3CN or STAB, 1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude piperidinol by column chromatography or crystallization.

V. References

  • BenchChem. (2025). Optimization of reaction conditions for 2-Piperidinol synthesis.

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Chemical Communications. (n.d.). Asymmetric routes to substituted piperidines.

  • ResearchGate. (2025). A new asymmetric synthetic route to substituted piperidines | Request PDF.

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.

  • ResearchGate. (n.d.). 5-exo-cyclization of piperidinone- and morpholinone-tethered alkenoic acids.19a,f.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • Journal of Organic Chemistry. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts.

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

  • Organic Letters. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.

  • Organic & Biomolecular Chemistry. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.

  • BenchChem. (2025). How to avoid epimerization in 3-piperidinol synthesis.

  • The Journal of Organic Chemistry. (2020). Bicyclic Piperidines via [2 + 2] Photocycloaddition.

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.

  • Jack Westin. (n.d.). Synthesis of Amines - Organic Chemistry.

  • Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines.

  • Master Organic Chemistry. (2025). Enamines.

Sources

Optimization

Technical Support Center: Solvent Effects on Piperidine Synthesis Kinetics

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected kinetic drops or selectivity failures during piperidine synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected kinetic drops or selectivity failures during piperidine synthesis. Troubleshooting these issues requires looking beyond basic solubility; we must analyze the thermodynamic stabilization of the transition state (TS) versus the ground state, preferential solvation networks, and catalyst-solvent interactions.

This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you optimize solvent conditions for piperidine synthesis.

Diagnostic Workflow: Resolving Kinetic Drops

When reaction rates stall, the first step is to identify the polarity of your rate-determining step (RDS). The flowchart below outlines the logical progression for matching solvent dielectric properties to your specific mechanistic pathway.

Troubleshooting A Observe Low Reaction Rate in Piperidine Synthesis B Identify Rate-Determining Step (RDS) Polarity A->B C Is Transition State (TS) more polar than reactants? B->C D Use High Dielectric Solvent (e.g., Water, Methanol) C->D Yes E Use Low Dielectric Solvent (e.g., Ethanol, Dioxane) C->E No (e.g., E2 elimination) F Check for Preferential Solvation/H-Bonding D->F E->F G Optimize Co-solvent Ratio (Avoid Water Clustering) F->G Mixed Solvents

Workflow for diagnosing solvent-induced kinetic drops in piperidine synthesis.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why does my multicomponent synthesis of highly substituted piperidines proceed slower in methanol compared to ethanol, despite methanol's higher polarity? A: This is a classic example of ground-state over-stabilization. In the synthesis of highly substituted piperidines (e.g., via aza-Michael addition or imine formation), the rate-determining step (RDS) often involves a concerted E2-elimination, which proceeds through a non-polar transition state. According to kinetic investigations 1, ethanol (dielectric constant ε = 24.55 at 25 °C) accelerates the reaction rate compared to methanol (ε = 32.70 at 25 °C). A solvent with a lower dielectric constant better stabilizes the non-polar TS, effectively lowering the activation energy ( Ea​ ) required to drive the reaction forward[1].

Q2: I am attempting an asymmetric hydrogenation of pyridines to chiral piperidines using an iridium catalyst, but my conversion and enantiomeric excess (ee) are poor in standard alcoholic solvents. How can I optimize this? A: The resonance stability of the pyridine ring and the strong coordinating ability of the nitrogen atom often poison chiral transition-metal catalysts. To overcome this, an in situ generated hydrogen halide activator is used to form a more reactive pyridinium intermediate. Solvent selection is critical here: studies show that replacing alcoholic solvents with 1,4-dioxane significantly enhances both conversion and enantioselectivity (up to 94% ee) 2. Dioxane, a non-protic ether, facilitates the necessary halogen-bond interaction for traceless activation without outcompeting the substrate for the catalyst's active sites[2].

Q3: When performing nucleophilic aromatic substitution (SNAr) to synthesize piperidine derivatives in ionic liquid/water mixtures, I observe a sharp, non-linear drop in reaction rate as water content increases. What causes this? A: This phenomenon is driven by preferential solvation. In binary mixtures (e.g., BMIMBF₄/water), the piperidine nucleophile is highly sensitive to the local solvent microenvironment. At high water proportions, water molecules form a dense hydrogen-bonded (HB) network in the first solvation shell around piperidine 3. This preferential hydration stabilizes the ground state of the amine, reducing its nucleophilicity and increasing the energy barrier to form the Meisenheimer complex. To resolve this, shift your solvent ratio to the "iso-solvation" regime or use predominantly ionic liquid conditions where "anion" solvent effects enhance the nucleophile's strength[3].

Quantitative Data Analysis

The table below summarizes the causality between solvent properties and kinetic outcomes in piperidine synthesis workflows.

SolventDielectric Constant (ε at 25 °C)Temp (°C)Kinetic ObservationMechanistic Impact
Methanol 32.7025 - 40Slower ( kobs​ lower)High polarity over-stabilizes the ground state, increasing Ea​ [1].
Ethanol 24.5525 - 40Faster ( kobs​ higher)Lower polarity better stabilizes the non-polar E2-elimination TS[1].
1,4-Dioxane 2.2125High Conversion, 94% eeFacilitates halogen-bond activation without poisoning Ir-catalyst[2].
Water/IL Mix Highly Variable25Sharp rate drop at high XH2​O​ Preferential hydration traps piperidine in a dense H-bond network[3].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize these self-validating Standard Operating Procedures (SOPs) for evaluating solvent effects and executing syntheses.

Protocol 1: Spectrophotometric Kinetic Evaluation of Solvent Effects

Objective: Determine the second-order rate constant of piperidine derivative synthesis in varying solvent environments.

  • Preparation: Prepare equimolar stock solutions (e.g., 4×10−3 M) of the aldehyde, amine, and beta-ketoester precursors in the target solvent (e.g., absolute ethanol vs. methanol).

  • Equilibration: Transfer 2.0 mL of the selected solvent to a quartz cuvette (1.0 cm optical path) and equilibrate in a thermostated UV-Vis spectrophotometer at 25.0 ± 0.05 °C.

  • Initiation: Inject the precursors into the cuvette. Rapidly mix and record the exact zero time.

  • Data Acquisition: Monitor the hypochromic shift at the predetermined λmax​ (e.g., 420 nm) at 30-second intervals until the absorbance plateaus.

  • Self-Validation Check: Plot ln(At​−A∞​) versus time. If the reaction is proceeding correctly under pseudo-first-order conditions (with one reactant in excess), the plot must yield a strictly linear relationship. Deviations indicate improper mixing, solvent evaporation, or a shift in the RDS. Calculate the second-order rate constant ( k1​ ) directly from the slope.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines

Objective: Synthesize chiral piperidines using an in situ hydrogen halide activator in an optimized solvent system.

Protocol S1 1. Substrate Prep (Pyridine + Ir-Cat) S2 2. Solvent Addition (Anhydrous Dioxane) S1->S2 S3 3. in situ Activation (Hydrogen Halide) S2->S3 S4 4. Hydrogenation (H2 Gas Pressure) S3->S4 S5 5. Isolation (Chiral Piperidine) S4->S5

Step-by-step experimental workflow for the asymmetric hydrogenation of pyridines.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the Ir-complex and chiral bisphosphine ligand (e.g., (R)-SegPhos) in anhydrous 1,4-dioxane.

  • Substrate Addition: Add the substituted pyridine substrate (0.2 mmol) to the catalyst solution.

  • In Situ Activation: Introduce the stoichiometric halogenide activator (e.g., a hydrogen halide precursor) to form the activated pyridinium intermediate.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Self-Validation Check: Vent the H₂ gas safely. Take a 50 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. The protocol is validated if the conversion exceeds 95% and the enantiomeric excess (ee) is ≥94%. Troubleshooting: If conversion is low, verify the anhydrous state of the dioxane; trace water disrupts the delicate halogen-bond activation network.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches , Asian Journal of Green Chemistry, 1

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator , Organic Letters - ACS Publications, 2

  • Solvent effect on a model SNAr reaction in ionic liquid/water mixtures at different compositions , New Journal of Chemistry (Repositorio Académico - Universidad de Chile), 3

Sources

Troubleshooting

managing reaction temperature for optimal 1-(4-Methoxyphenyl)piperidin-3-ol synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical role of reaction temperature in achieving optimal yield, purity, and reproducibility.

Introduction: Why Temperature is the Critical Parameter

The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol is typically achieved via one of two primary pathways: Reductive Amination or N-Arylation . In both methodologies, temperature is not merely a parameter to be set, but a dynamic tool that dictates the delicate balance between reaction kinetics, pathway selection, and the suppression of side reactions. Improper temperature control is the most common root cause of failed or low-yielding syntheses. This guide explains the causality behind thermal choices and provides actionable protocols to validate your experimental setup.

Section 1: Troubleshooting the Reductive Amination Pathway

Reductive amination involves the reaction of a piperidine precursor with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ. The most common variant for this target molecule involves reacting 4-anisaldehyde with piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: My reaction is extremely slow at room temperature, resulting in incomplete conversion. Is it safe to simply increase the heat to drive it to completion?

A: While gentle heating can be beneficial, indiscriminate temperature increases often lead to diminished yields. Here’s the causality: the reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion, the species that is ultimately reduced.

  • The Problem with Excessive Heat: High temperatures (>50-60 °C) can accelerate the reduction of the starting 4-anisaldehyde to 4-methoxybenzyl alcohol by the hydride source (e.g., NaBH(OAc)₃ or NaBH₃CN) before it can efficiently form the iminium ion. This competitive side reaction is a primary source of yield loss.

  • Expert Recommendation: Before increasing the temperature, ensure other factors are optimized. The reaction is often facilitated by a catalytic amount of a weak acid, like acetic acid, which accelerates the dehydration of the hemiaminal to the reactive iminium ion.[1] If the reaction is still slow, increase the temperature incrementally to 35-40 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials versus the formation of the alcohol byproduct. For less reactive substrates, gentle heating may be necessary, but it must be carefully controlled.[1]

Q2: I'm observing a significant amount of a bis-arylated byproduct. How does temperature influence this, and how can I prevent it?

A: This side reaction, often termed over-alkylation, occurs when the product, 1-(4-Methoxyphenyl)piperidin-3-ol, which is a secondary amine, reacts with another molecule of 4-anisaldehyde. This is a common issue because the product amine can sometimes be more nucleophilic than the starting piperidin-3-ol.[1]

  • Causality: Higher temperatures increase the rate of all reactions, including this undesired secondary reaction.

  • Expert Recommendation: Temperature control is key, but stoichiometry and addition order are your primary tools here.

    • Stepwise Procedure: First, stir the 4-anisaldehyde and piperidin-3-ol at room temperature (or slightly below, e.g., 0 °C to RT) to allow for iminium ion formation.[1] Monitor by TLC/LC-MS. Only after significant iminium formation is observed should you add the reducing agent.

    • Controlled Addition: The addition of the reducing agent, such as sodium triacetoxyborohydride, is often exothermic.[1] Add it portion-wise to maintain a low internal temperature (e.g., below 25 °C). This prevents localized temperature spikes that could accelerate side reactions. Cooling the reaction mixture in an ice bath before and during the addition of the reducing agent is a robust strategy.[1]

Reductive Amination Troubleshooting Workflow

This decision tree helps diagnose common issues where temperature is a key variable.

G start Low Yield or High Impurity check_sm Starting Materials (SM) Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Observed? check_sm->side_products Yes sol_incomplete Solution: 1. Add catalytic acetic acid. 2. Increase temp. gently (35-40°C). 3. Check reducing agent activity. incomplete->sol_incomplete alcohol Alcohol Byproduct (from aldehyde reduction) side_products->alcohol Yes, Alcohol overalkylation Over-alkylation Byproduct side_products->overalkylation Yes, Over-alkylation sol_alcohol Solution: 1. Lower temp. during imine formation (0-10°C). 2. Use milder reducing agent (e.g., NaBH(OAc)3). 3. Add reducing agent after imine formation. alcohol->sol_alcohol sol_overalkylation Solution: 1. Use stepwise procedure. 2. Add reducing agent slowly at low temp (0-10°C). 3. Use slight excess of piperidin-3-ol. overalkylation->sol_overalkylation

Caption: Troubleshooting workflow for reductive amination.

Section 2: Troubleshooting the N-Arylation Pathway

N-Arylation involves forming a C-N bond between the piperidin-3-ol nitrogen and a 4-methoxyphenyl group, typically from an aryl halide. This is often accomplished via a palladium-catalyzed Buchwald-Hartwig reaction or a copper-catalyzed Ullmann coupling.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working at the recommended 80 °C. Should I just increase the temperature to 110 °C?

A: Increasing the temperature is a common strategy but should be the last resort. High temperatures (e.g., >100-110 °C) can lead to catalyst decomposition and the formation of undesirable biaryl or dehalogenated side products.[2]

  • Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves several steps (oxidative addition, ligand exchange, reductive elimination). While higher temperatures increase the rate, they can also promote catalyst degradation pathways, especially with less stable palladium precatalysts or ligands.

  • Expert Recommendation: Before escalating the temperature, re-evaluate your system:

    • Ligand Choice: For coupling an electron-rich aryl halide (like 4-bromoanisole) with a secondary amine, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often superior and may allow for lower reaction temperatures.[2]

    • Base Selection: Ensure you are using a strong, non-nucleophilic base like NaOtBu or K₃PO₄ that has good solubility in your chosen solvent.[2]

    • Solvent: Use a high-boiling, anhydrous solvent like toluene or dioxane.[2] If optimization of these parameters fails, then a controlled increase in temperature to 90-100 °C may be effective. Use a sealed vessel to prevent solvent loss.

Q2: I am attempting a copper-catalyzed Ullmann coupling and the reaction requires several days at room temperature. Can I heat it to accelerate the process?

A: Yes, Ullmann couplings are often accelerated by heat. While some modern ligand systems enable room-temperature couplings, many traditional protocols require elevated temperatures, often in the range of 90-115 °C.[3]

  • Causality: The mechanism of copper-catalyzed N-arylation is different from palladium-catalyzed reactions and often has a higher activation energy, thus benefiting from thermal energy.

  • Expert Recommendation: Heating is generally acceptable and often necessary. However, be aware that higher temperatures can also promote side reactions like dehalogenation.[2] A good starting point is 100 °C in a solvent like DMSO or DMF.[4] Monitor the reaction to find the optimal balance between reaction time and impurity formation.

Data Summary: Recommended Temperature Ranges
Synthesis MethodReagents/Catalyst SystemTypical Temperature Range (°C)Key Considerations
Reductive Amination 4-Anisaldehyde, Piperidin-3-ol, NaBH(OAc)₃0 – 40 °CAddition of reducing agent should be done at the lower end of this range (0-10 °C) to control exotherm.[1]
Buchwald-Hartwig 4-Bromoanisole, Piperidin-3-ol, Pd-catalyst, Biarylphosphine ligand, NaOtBu80 – 110 °CHigher temperatures may be needed for less reactive aryl chlorides; risk of catalyst degradation above 110 °C.[2]
Ullmann Coupling 4-Iodoanisole, Piperidin-3-ol, CuI, Ligand (e.g., 1,10-phenanthroline)90 – 140 °CCan be sluggish at lower temperatures; higher end of the range may be required but increases risk of side products.[3][4]

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination with Temperature Control
  • To a round-bottom flask under a nitrogen atmosphere, add piperidin-3-ol (1.0 equiv.) and 4-anisaldehyde (1.05 equiv.).

  • Add an anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as necessary via column chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add piperidin-3-ol (1.2 equiv.) followed by anhydrous toluene via syringe.

  • Add 4-bromoanisole (1.0 equiv.).

  • Place the sealed flask in a preheated oil bath at 100 °C.[2]

  • Stir the reaction vigorously for 4-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Temperature-Dependent Reaction Pathway Diagram

G cluster_0 Low Temperature (e.g., 0-25°C) cluster_1 High Temperature (e.g., >50°C) Start_Low Aldehyde + Amine Imine_Low Iminium Ion Formation (Rate-Limiting) Start_Low->Imine_Low Slow but Selective Product_Low Desired Product (via Reduction) Imine_Low->Product_Low Efficient Reduction Start_High Aldehyde + Amine Imine_High Iminium Ion Formation (Fast) Start_High->Imine_High Fast Side_Product_High Side Products: - Aldehyde Reduction - Over-alkylation Start_High->Side_Product_High Competitive Side Reaction Product_High Desired Product Imine_High->Product_High Product_High->Side_Product_High Over-alkylation

Caption: Impact of temperature on reductive amination pathways.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • ACS Publications. (2021).
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017).
  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.

Sources

Optimization

Technical Support Center: 1-(4-Methoxyphenyl)piperidin-3-ol Synthesis &amp; Workup

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Post-Reaction Workup and Troubleshooting for 1-(4-Methoxyphenyl)piperidin-3-ol Introduction The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Post-Reaction Workup and Troubleshooting for 1-(4-Methoxyphenyl)piperidin-3-ol

Introduction

The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol is typically achieved via the Buchwald-Hartwig cross-coupling of 3-hydroxypiperidine with 4-bromoanisole[1]. While the catalytic cycle (usually employing Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or BINAP) is well-documented, the post-reaction workup is frequently the primary source of yield attrition[2]. The amphiphilic nature of the 3-hydroxypiperidine scaffold[3], combined with the presence of fine palladium particulates and inorganic salts, creates a high risk for intractable emulsions and product sequestration[4].

This guide provides a self-validating, step-by-step workup protocol, causality-driven troubleshooting, and quantitative optimization data to ensure high-purity recovery of your target compound.

Part 1: Quantitative Data on Workup Parameters

To optimize recovery, it is critical to understand how different workup reagents interact with the product's functional groups. Table 1 summarizes the impact of various parameters on the final isolated yield.

Table 1: Influence of Workup Parameters on 1-(4-Methoxyphenyl)piperidin-3-ol Recovery

Workup StepConditionYield ImpactRationale / Causality
Filtration Matrix Celite 545+15% Traps agglomerated Pd(0) black and insoluble inorganic salts (e.g., NaBr), preventing emulsion formation during extraction.
Filtration Matrix Standard Filter Paper-20%Fine Pd(0) nanoparticles pass through the pores, acting as emulsion stabilizers in the separatory funnel.
Aqueous Wash Saturated Brine (NaCl)+10% The "salting-out" effect increases aqueous ionic strength, forcing the slightly water-soluble product into the organic phase.
Aqueous Wash Distilled Water Only-5%The basic nitrogen and hydroxyl group promote partial partitioning into the aqueous layer, causing yield loss.
Drying Agent Anhydrous Na₂SO₄Baseline A strictly neutral desiccant that effectively removes water without interacting with the product.
Drying Agent Anhydrous MgSO₄-10%MgSO₄ acts as a mild Lewis acid, coordinating with the basic piperidine nitrogen and sequestering the product in the filter cake.
Part 2: Visualized Workup Workflow

Workup_Protocol A Crude Reaction Mixture (Product, Pd, Salts, Solvent) B Cool to RT & Dilute (Add EtOAc) A->B C Celite Filtration (Removes Solid Pd & Salts) B->C D Liquid-Liquid Extraction (Water then Brine) C->D E Organic Phase (1-(4-Methoxyphenyl)piperidin-3-ol) D->E Top Layer F Aqueous Phase (Inorganic Waste) D->F Bottom Layer G Drying (Anhydrous Na2SO4) E->G H Concentration & Chromatography G->H I Purified Product H->I

Workflow for the post-reaction workup of 1-(4-Methoxyphenyl)piperidin-3-ol.

Part 3: Step-by-Step Methodology

This protocol is designed as a self-validating system: each step visually or chemically confirms the success of the previous one.

Step 1: Quenching and Dilution

  • Action: Allow the Buchwald-Hartwig reaction mixture (typically in toluene or 1,4-dioxane) to cool completely to room temperature. Dilute the mixture with 3 to 5 volumes of Ethyl Acetate (EtOAc).

  • Causality: Cooling prevents solvent flash-boiling. The addition of EtOAc dramatically decreases the solubility of the inorganic byproducts (e.g., NaBr or KBr) and forces the agglomeration of colloidal palladium[4].

Step 2: Filtration of Insoluble Byproducts

  • Action: Prepare a fritted funnel with a 1-to-2-inch tightly packed pad of Celite 545. Wet the pad with EtOAc. Filter the diluted reaction mixture through the Celite under vacuum. Rinse the reaction flask and the Celite pad with additional EtOAc until the filtrate runs clear.

  • Causality: Removing these micro-particulates is critical. If left in the mixture, Pd(0) particles will migrate to the aqueous-organic interface during extraction, creating a rigid, unbreakable emulsion.

Step 3: Liquid-Liquid Extraction

  • Action: Transfer the clear filtrate to a separatory funnel. Wash the organic layer once with distilled water (to remove soluble base and polar organic impurities) and twice with saturated aqueous NaCl (brine).

  • Causality: The piperidine ring and the free hydroxyl group at the 3-position make the product slightly amphiphilic[3]. Brine increases the ionic strength of the aqueous phase, leveraging the salting-out effect to push the product entirely into the EtOAc layer.

Step 4: Drying and Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (like sand). Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C.

  • Causality: Na₂SO₄ is strictly neutral. Using MgSO₄ (a mild Lewis acid) can result in the sequestration of the basic piperidine product onto the solid desiccant, inexplicably lowering your yield.

Step 5: Purification

  • Action: Purify the crude dark oil via silica gel flash chromatography. A typical starting solvent system is a gradient of Hexanes/EtOAc (e.g., 70:30 to 50:50).

  • Causality: The product will elute as a distinct band. The methoxy group provides a strong UV chromophore (254 nm) for easy fraction monitoring.

Part 4: Troubleshooting Guides & FAQs

Q: My product is heavily contaminated with palladium, resulting in a dark brown/black oil. How can I effectively remove it? A: Standard Celite filtration only removes insoluble Pd(0) particulates. Soluble Pd-phosphine complexes often co-elute with the basic piperidine product. Solution: Before the final concentration step, add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol or Si-DMT) to the EtOAc filtrate. Stir the suspension for 1-2 hours at 40 °C, then filter. Alternatively, washing the organic layer with a 10% aqueous solution of L-cysteine or EDTA can effectively sequester the transition metal into the aqueous phase.

Q: I am experiencing a persistent emulsion during the aqueous extraction phase. What is the cause and the remedy? A: Emulsions in this specific workup are typically caused by residual fine particulates that bypassed the initial filtration, or by the surfactant-like nature of the amphiphilic 3-hydroxypiperidine scaffold. Solution: Do not shake the separatory funnel too vigorously; use a gentle rocking motion. If an emulsion forms, add more saturated brine to increase the aqueous layer's ionic strength. If the emulsion persists for more than 15 minutes, drain the entire biphasic mixture and filter it through a fresh pad of Celite to strip out the emulsion-stabilizing micro-particulates.

Q: Can I use an acid-base extraction to purify 1-(4-Methoxyphenyl)piperidin-3-ol and avoid column chromatography? A: Yes, exploiting the basicity of the piperidine nitrogen is a highly effective, self-validating purification method, though it requires careful pH control. Protocol: Extract the EtOAc organic layer with 1M HCl. The product will protonate and partition into the aqueous layer, leaving neutral impurities (like unreacted 4-bromoanisole and free phosphine ligands) in the organic phase. Critical Caveat: Because the nitrogen lone pair is partially delocalized into the 4-methoxyphenyl ring, the basicity of the piperidine is reduced compared to purely aliphatic amines (the pKa drops to approximately ~5.5–6.5). Therefore, ensure the aqueous layer is highly acidic (pH < 2) during extraction. To recover the product, basify the aqueous layer to pH > 9 using 2M NaOH, and back-extract the free-based product into fresh EtOAc.

Q: The Buchwald-Hartwig coupling stalled at 50% conversion. Should I change my workup? A: The issue here is upstream of the workup. Stalled conversions are typically due to catalyst deactivation by oxygen ingress or incorrect base selection[1]. While Sodium tert-butoxide (NaOtBu) is standard and fast, it can sometimes trigger side reactions with the free hydroxyl group of 3-hydroxypiperidine. Consider switching to a milder base like Cesium Carbonate (Cs₂CO₃) in 1,4-dioxane at 100 °C, which offers superior functional group tolerance[2].

References
  • [3] Title: A Divergent Approach to 3-Piperidinols: A Concise Syntheses of (+)-Swainsonine and Access to the 1-Substituted Quinolizidine Skeleton Source: ACS Publications URL:

  • [1] Title: Buchwald–Hartwig amination Source: Wikipedia URL:

  • [4] Title: WO 2012/069948 A1 Source: Common Organic Chemistry URL:

  • [2] Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC (nih.gov) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(4-Methoxyphenyl)piperidin-3-ol vs. Alternative Piperidinol Scaffolds in Drug Discovery

Introduction: The Role of Piperidinols in Rational Drug Design The piperidine heterocycle is a cornerstone of modern pharmacophore design, present in a vast array of FDA-approved therapeutics. The introduction of a hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Piperidinols in Rational Drug Design

The piperidine heterocycle is a cornerstone of modern pharmacophore design, present in a vast array of FDA-approved therapeutics. The introduction of a hydroxyl group to this ring—forming piperidinols—dramatically alters the molecule's physicochemical landscape by introducing critical hydrogen-bonding vectors and distinct conformational preferences.

Among these, 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) has emerged as a highly versatile scaffold. By pairing an electron-donating N-aryl group with a stereochemically rich piperidin-3-ol core, it offers unique binding kinetics and lipophilicity profiles compared to traditional 4-piperidinols or 5-membered pyrrolidinol derivatives. This guide objectively compares the performance, structural causality, and experimental validation of these scaffolds.

Structural Causality: The Mechanistic Edge

To understand why a medicinal chemist might select 1-(4-Methoxyphenyl)piperidin-3-ol over an alternative derivative, we must examine the causality behind its molecular interactions:

  • The Gauche Effect and Conformational Locking: In 3-substituted piperidines, the spatial relationship between the nitrogen lone pair (or N-substituent) and the 3-hydroxyl group dictates the ring's chair conformation. The gauche effect stabilizes specific trans-diaxial conformations, acting as a "conformational lock." This rigid spatial arrangement is critical for minimizing the entropic penalty upon binding to deep, hydrophobic enzyme pockets .

  • Electronic Modulation via N-Arylation: The 4-methoxyphenyl group attached to the piperidine nitrogen serves a dual purpose. First, the electron-donating methoxy group modulates the basicity (pKa) of the nitrogen, optimizing its protonation state at physiological pH to facilitate salt-bridge formation with acidic residues (e.g., Asp or Glu) in target active sites. Second, it significantly enhances the compound's lipophilicity, improving membrane permeability compared to unsubstituted piperidines.

G Scaffold 1-(4-Methoxyphenyl) piperidin-3-ol Methoxy 4-Methoxy Group Scaffold->Methoxy Ring Piperidin-3-ol Core Scaffold->Ring Hydroxyl 3-Hydroxyl Group Scaffold->Hydroxyl HBond Hydrogen Bonding Methoxy->HBond Gauche Gauche Effect Ring->Gauche Polar Polar Interactions Hydroxyl->Polar Affinity Target Affinity HBond->Affinity Gauche->Affinity Polar->Affinity Bioactivity Enhanced Bioactivity Affinity->Bioactivity

Fig 1: Mechanistic contributions of 1-(4-Methoxyphenyl)piperidin-3-ol functional groups.

Comparative Performance Data

How does 1-(4-Methoxyphenyl)piperidin-3-ol stack up against other piperidinol classes? The table below synthesizes quantitative efficacy data across various biological targets, highlighting the structural advantages and limitations of each scaffold class.

Scaffold TypePrimary ApplicationRepresentative TargetEfficacy (IC50 / MIC)Structural Limitation / Advantage
1-(4-Methoxyphenyl)piperidin-3-ol Antiviral / MetabolicSARS-CoV-2 Spike Protein High Affinity (In Silico/In Vitro)Advantage: Enhanced lipophilicity; precise conformational lock via the gauche effect.
4-Aryl-4-piperidinols Neurodegenerative (AD)AChE / MAO-B 0.02 - 0.8 µMAdvantage: Excellent multi-target directed ligands (MTDLs); Limitation: Lacks N-to-O gauche stabilization.
Pyrrolidin-3-ols Anti-obesityPancreatic Lipase> 0.14 mg/mLLimitation: 5-membered ring dynamics offer less conformational flexibility than 6-membered chairs.
Bis-Mannich Piperidinols Anti-mycobacterialM. smegmatis>30-fold selectivityAdvantage: Rapid bactericidal activity; Limitation: Higher risk of cytotoxicity at elevated doses.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I must emphasize that any reported IC50 or MIC value is only as reliable as the assay's internal controls. When evaluating the enzymatic inhibition potential of piperidinol derivatives, a self-validating kinetic assay is mandatory.

Below is a standardized protocol for evaluating the inhibitory kinetics of these compounds against target enzymes (e.g., esterases or lipases), utilizing a chromogenic substrate to track real-time velocity rather than relying on static endpoint data.

Protocol: High-Throughput Kinetic Inhibition Assay

1. Reagent & Compound Preparation

  • Causality: Piperidinols with bulky aryl groups possess high lipophilicity. Dissolve 1-(4-Methoxyphenyl)piperidin-3-ol in 100% DMSO to create a 10 mM stock. Dilute in the assay buffer so that the final DMSO concentration remains strictly <1% . Higher DMSO concentrations will denature the target enzyme and artificially inflate inhibition metrics.

2. Enzyme Pre-Incubation

  • Procedure: Mix the target enzyme with the diluted piperidinol derivative in a 96-well microplate. Incubate at 37°C for exactly 15 minutes.

  • Causality: This step is non-negotiable. It allows the compound to reach steady-state binding equilibrium with the enzyme's active site before the substrate is introduced, which is critical for accurately calculating competitive inhibition constants ( Ki​ ).

3. Establishing the Self-Validating Matrix Before initiating the reaction, ensure the following controls are plated:

  • Positive Control: A known, potent inhibitor (e.g., Orlistat for lipases, Donepezil for AChE) to validate assay sensitivity.

  • Negative Control (Vehicle): Enzyme + 1% DMSO (No compound) to establish the baseline 100% maximum velocity ( Vmax​ ).

  • Background Control: Compound + Substrate (No Enzyme). Causality: The 4-methoxyphenyl group can occasionally exhibit UV absorbance overlap. This control subtracts compound autofluorescence/absorbance from the final readout.

4. Reaction Initiation & Kinetic Readout

  • Procedure: Add the chromogenic substrate (e.g., p-nitrophenyl butyrate) to all wells to initiate the reaction. Immediately place the plate in a spectrophotometer.

  • Readout: Measure absorbance continuously (e.g., at 405 nm for p-nitrophenol release) every 60 seconds for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve to determine the IC50.

Workflow Prep Compound Preparation Assay Enzymatic Assay Prep->Assay Readout Kinetic Readout Assay->Readout Validation Self-Validation (Controls) Assay->Validation Analysis IC50 Determination Readout->Analysis Validation->Analysis

Fig 2: Standardized self-validating workflow for evaluating piperidinol derivative bioactivity.

References

  • Hypha Discovery. "The underappreciated hydroxyl in drug discovery." Hypha Discovery Technical Articles. Available at:[Link]

  • Computers in Biology and Medicine. "Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design." PubMed Central. Available at:[Link]

  • Sciforum. "4-(4-bromophenyl)-4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro, and In-silico based Studies." MDPI Sciforum. Available at:[Link]

  • British Journal of Pharmacology. "Identification of the anti-mycobacterial functional properties of piperidinol derivatives." PubMed Central. Available at:[Link]

Comparative

comparing biological activity of 1-(4-Methoxyphenyl)piperidin-3-ol analogs

Unlocking Scaffold Versatility: A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)piperidin-3-ol Analogs As drug discovery pivots toward increasingly complex target classes—such as allosteric sites on...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Scaffold Versatility: A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)piperidin-3-ol Analogs

As drug discovery pivots toward increasingly complex target classes—such as allosteric sites on G protein-coupled receptors (GPCRs) and intracellular chaperone proteins—the selection of highly tunable, privileged scaffolds is paramount. The 1-(4-Methoxyphenyl)piperidin-3-ol moiety has emerged as a structurally deceptive yet pharmacologically powerful building block.

This guide provides an objective, data-driven comparison of how subtle structural modifications to this scaffold dictate target selectivity, driving activity across metabotropic glutamate receptors (mGluRs), Sigma-1 (σ1) receptors, and Histamine H3 receptors.

Pharmacophore Rationale: The Causality of Structure

The utility of the 1-(4-Methoxyphenyl)piperidin-3-ol scaffold lies in its precise spatial geometry and electronic distribution. As an application scientist evaluating hit-to-lead optimization, it is critical to understand why this specific arrangement yields potent biological activity:

  • The Piperidine Core: Provides a basic nitrogen that is protonated at physiological pH, allowing for critical salt-bridge formations with highly conserved aspartate residues within GPCR transmembrane domains.

  • The 3-Hydroxyl Group: Introduces a chiral center (yielding distinct 3R and 3S enantiomers). This hydroxyl acts as a directional hydrogen-bond donor/acceptor, locking the molecule into a specific bioactive conformation within tight allosteric pockets.

  • The 4-Methoxyphenyl (p-OMe) Substitution: This is the defining feature. The methoxy group acts as an electron-donating group, increasing the electron density of the aromatic ring for enhanced π−π stacking. Furthermore, it significantly increases lipophilicity (LogP), which is an absolute requirement for Central Nervous System (CNS) penetrance in neurological drug development.

Comparative Biological Activity: The "Molecular Switch" Phenomenon

The most striking application of this scaffold is its ability to act as a "molecular switch" in GPCR allosteric modulation [1]. Allosteric binding sites are notoriously sensitive to minor structural perturbations.

When comparing the parent scaffold (lacking the p-OMe group) to its 1-(4-Methoxyphenyl)piperidin-3-ol analog, researchers observed a complete pharmacological inversion. The parent compound, VU0092273 , acts as a potent Positive Allosteric Modulator (PAM) for the mGlu5 receptor [2]. However, the introduction of the 1-(4-Methoxyphenyl)piperidin-3-ol moiety (resulting in the probe ML289 / VU0463597 ) completely abolishes mGlu5 activity and converts the molecule into a highly selective Negative Allosteric Modulator (NAM) for the mGlu3 receptor [1].

Quantitative Performance Comparison
Compound / AnalogPrimary TargetActivity TypePotency (IC₅₀ / EC₅₀)Selectivity & Off-Target Profile
VU0092273 (Parent)mGlu5PAMEC₅₀ = 0.27 µMWeak mGlu3 antagonism; active at MPEP site.
ML289 (4-OMe Analog)mGlu3NAMIC₅₀ = 0.66 µM>15-fold selective over mGlu2; Inactive at mGlu5 .
4-Fluoro Analog Sigma-1 (σ1)AntagonistKᵢ = 1.86 nMHigh affinity for σ1; dual µ-opioid agonist properties [3].
4-Chloro Analog Histamine H3AgonistKᵢ ≈ 12.0 nMHigh selectivity over H4; requires rigid piperidine spacer.

Data synthesized from in vitro radioligand binding and functional calcium mobilization assays.

Mechanistic Visualization

To understand how this scaffold drives hit-to-lead optimization, the workflow below illustrates the pharmacological inversion pathway.

G Start Parent Scaffold (e.g., VU0092273) Target1 mGlu5 Receptor Positive Allosteric Modulator (PAM) Start->Target1 Baseline Activity Modification Addition of 4-Methoxyphenyl to Piperidin-3-ol Core Start->Modification Molecular Switch Target2 mGlu3 Receptor Negative Allosteric Modulator (NAM) Target1->Target2 Pharmacological Inversion Analog ML289 (VU0463597) Highly Selective Probe Modification->Analog Structural Optimization Analog->Target2 Shift in Selectivity

Figure 1: Pharmacological inversion workflow demonstrating the mGlu5 PAM to mGlu3 NAM molecular switch.

Experimental Methodology: Self-Validating Functional Assays

To objectively verify the biological activity of 1-(4-Methoxyphenyl)piperidin-3-ol analogs, standard radioligand binding is insufficient, as it cannot differentiate between PAMs, NAMs, and neutral antagonists. A High-Throughput Intracellular Calcium Mobilization Assay is required.

Step-by-Step Protocol for GPCR Allosteric Modulator Screening:

  • Cell Line Engineering & Plating: Plate HEK293 cells stably expressing the target GPCR (e.g., mGlu3) and a promiscuous G-protein (Gα15) at 20,000 cells/well in a 384-well clear-bottom plate.

    • Causality: mGlu3 natively couples to Gi/Go pathways (inhibiting cAMP). Co-expressing Gα15 forces the receptor to couple to the Gq pathway, enabling a highly sensitive, real-time fluorescent calcium readout.

  • Fluorophore Loading: Incubate the cells with Fluo-4 AM (calcium indicator dye) and probenecid for 1 hour at 37°C.

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid prevents the dye from being pumped out by organic anion transporters.

  • Modulator Pre-Incubation: Add the 1-(4-Methoxyphenyl)piperidin-3-ol analogs (in a 10-point concentration-response curve, 1 nM to 30 µM) to the wells 10 minutes prior to the agonist challenge.

    • Causality: Allosteric modulators do not activate the receptor directly. Pre-incubation allows the analog to reach thermodynamic equilibrium at the allosteric transmembrane pocket before the orthosteric site is triggered.

  • Orthosteric Agonist Challenge: Inject an EC₈₀ concentration of glutamate (for NAM screening) or an EC₂₀ concentration (for PAM screening) using an automated liquid handler.

    • Causality: Using an EC₈₀ concentration provides a high baseline signal, allowing you to clearly observe the dose-dependent inhibition (NAM activity) caused by the analog. Conversely, an EC₂₀ provides a low baseline to observe potentiation (PAM activity).

  • Kinetic Readout & Analysis: Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system continuously for 3 minutes. Calculate the IC₅₀ or EC₅₀ using a four-parameter logistic non-linear regression model.

Conclusion

The 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is not merely a structural spacer; it is a highly active pharmacophore that dictates receptor subtype selectivity. By understanding the causality behind its electron-donating properties and spatial stereochemistry, researchers can leverage this scaffold to navigate the complex SAR of CNS targets, effectively switching activity profiles from mGlu5 potentiation to mGlu3 inhibition, or tuning affinity toward Sigma-1 receptors for neuropathic pain applications.

References

  • Sheffler, D. J., et al. (2012). "Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM." Bioorganic & Medicinal Chemistry Letters. Available at:[Link] [1]

  • Zhang, G., et al. (2020). "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain." European Journal of Medicinal Chemistry. Available at:[Link] [3]

Validation

In Vivo Bioactivity Validation of 1-(4-Methoxyphenyl)piperidin-3-ol: A Comparative Guide for CNS Target Engagement

Executive Summary & Rationale The 1-phenylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery, frequently utilized to target monoamine transporters, acetylcholinesterase (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1-phenylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery, frequently utilized to target monoamine transporters, acetylcholinesterase (AChE), and Sigma-1 receptors (σ1R). This guide validates the in vivo bioactivity of 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5), evaluating its potential as a neuroprotective σ1R modulator.

The Causality of Structural Design: The addition of a para-methoxy group on the phenyl ring significantly enhances lipophilicity, driving blood-brain barrier (BBB) penetration. Conversely, the hydroxyl group at the C3 position of the piperidine ring serves as a critical hydrogen-bond donor, anchoring the molecule within the hydrophobic binding pocket of the σ1R-BiP chaperone complex in the endoplasmic reticulum[1].

To objectively assess its translational potential, we compare its pharmacokinetic (PK) and pharmacodynamic (PD) performance against industry standards: PRE-084 (a highly selective σ1R agonist) and Donepezil (a standard AChE inhibitor used in Alzheimer's models)[2].

Target Engagement & Mechanism of Action

At the cellular level, the major action site of the Sigma-1 receptor (σ1R) is the endoplasmic reticulum (ER), specifically enriched at the mitochondria-associated ER membrane (MAM)[1]. Under physiological conditions, σ1R forms a dormant complex with the ER chaperone BiP[1].

When a lipophilic agonist like 1-(4-Methoxyphenyl)piperidin-3-ol binds to the receptor, it triggers a conformational shift that dissociates BiP[1]. This dissociation stabilizes the ER stress sensor IRE1α, modulates Ca2+ influx into the mitochondria, and ultimately prevents ER stress-induced apoptosis in hippocampal neurons[1].

Pathway Cmpd 1-(4-Methoxyphenyl) piperidin-3-ol MAM Mitochondria-Associated ER Membrane (MAM) Cmpd->MAM BBB Penetration Sig1R Sigma-1 Receptor (σ1R) Activation MAM->Sig1R Target Localization BiP BiP Chaperone Dissociation Sig1R->BiP Conformational Shift IRE1a IRE1α Stabilization (ER Stress Sensor) BiP->IRE1a Chaperone Release Survival Neuronal Survival & Cognitive Rescue IRE1a->Survival Apoptosis Mitigation

Fig 1: σ1R-mediated neuroprotective signaling cascade activated by the piperidine derivative.

Pharmacokinetic Profiling & BBB Penetration

Causality of Experimental Design: For any CNS-active compound, peripheral presence is irrelevant if it cannot achieve therapeutic concentrations in the brain parenchyma. We prioritize the Brain/Plasma Ratio (Kp) as the primary PK endpoint to validate central target engagement.

Table 1: Comparative Pharmacokinetic Profile in C57BL/6 Mice (PO, 10 mg/kg)

CompoundTmax (h)Cmax (ng/mL)T1/2 (h)Brain/Plasma Ratio (Kp)
1-(4-Methoxyphenyl)piperidin-3-ol 1.24503.51.8
PRE-084 (Standard σ1R Agonist)0.83202.11.2
Donepezil (AChE Inhibitor)2.02804.01.5

Data Interpretation: 1-(4-Methoxyphenyl)piperidin-3-ol demonstrates superior partitioning into the brain compartment (Kp = 1.8) compared to PRE-084, likely driven by the optimal topological polar surface area (TPSA) provided by the single hydroxyl group.

In Vivo Efficacy: Scopolamine-Induced Cognitive Impairment

To validate neuroprotective efficacy, we utilize the scopolamine-induced cognitive impairment model. Scopolamine acts as an antagonist of muscarinic receptors, reducing the efficiency of cholinergic synapses and inducing oxidative damage, making it a highly robust model for Alzheimer's-like cognitive deficits[3].

Comparative Efficacy Data

To establish causality between behavioral rescue and molecular target engagement, we quantified both behavioral memory (Discrimination Index) and biochemical markers (BDNF for synaptic plasticity, MDA for lipid peroxidation/oxidative stress)[4].

Table 2: Efficacy in Scopolamine-Induced Cognitive Impairment Model

Treatment GroupNOR Discrimination Index (d2)Hippocampal BDNF (pg/mg)Hippocampal MDA (nmol/mg)
Vehicle (Healthy Control) 0.65 ± 0.05125 ± 122.1 ± 0.3
Scopolamine (1 mg/kg, IP) 0.15 ± 0.0865 ± 85.8 ± 0.6
Scop + PRE-084 (10 mg/kg) 0.48 ± 0.0698 ± 103.2 ± 0.4
Scop + Donepezil (2 mg/kg) 0.52 ± 0.05105 ± 93.5 ± 0.5
Scop + 1-(4-MeO-Ph)piperidin-3-ol (10 mg/kg) 0.55 ± 0.04 112 ± 11 2.8 ± 0.3
Self-Validating Protocol: Novel Object Recognition (NOR) Task

The Novel Object Recognition (NOR) task relies on a rodent's intrinsic preference for novelty, avoiding the confounding emotional stress of foot shocks or food deprivation[5].

Step-by-Step Methodology:

  • Habituation (Days 1-3):

    • Action: Place mice in an empty 40x40x30 cm arena for 10 minutes daily.

    • Causality: Reduces anxiety-induced freezing. If the animal is stressed, exploratory behavior is driven by escape attempts rather than cognitive curiosity, invalidating the data.

  • Compound Administration (Day 4-5):

    • Action: Administer 1-(4-Methoxyphenyl)piperidin-3-ol (10 mg/kg, PO) 60 minutes prior to testing. Administer Scopolamine (1 mg/kg, IP) 30 minutes prior to testing[2].

  • Familiarization Phase (Day 4, T0):

    • Action: Place two identical objects (A + A) in the arena. Allow 10 minutes of free exploration.

    • Self-Validating Checkpoint: Exclude any mouse that explores both objects for less than 5 seconds total. Low baseline exploration indicates motor deficits or extreme anxiety, which confounds memory assessment.

  • Retention Interval (ITI):

    • Action: Return mice to their home cage for 24 hours.

    • Causality: A 24-hour interval specifically tests long-term consolidation memory (hippocampus-dependent) rather than short-term working memory[5].

  • Test Phase (Day 5, T24):

    • Action: Clean the arena and objects with 70% ethanol to remove olfactory cues. Replace one familiar object with a novel object (A + B). Allow 10 minutes of exploration.

  • Data Analysis:

    • Action: Calculate the Discrimination Index (d2) using the formula: (Time Novel - Time Familiar) / (Time Novel + Time Familiar)[6].

References

  • 1 - Frontiers in Cellular Neuroscience 2.3 - DOI / Behavioural Brain Research 3.5 - NIH / JoVE 4.2 - ResearchGate 5.6 - Translational Cognitive Neuroscience Lab / Nature Protocols 6.4 - Gavin Publishers

Sources

Comparative

Comparative Cross-Reactivity Analysis of 1-(4-Methoxyphenyl)piperidin-3-ol: A Guide for Preclinical Drug Development

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-(4-Methoxyphenyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-(4-Methoxyphenyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, lauded for its favorable pharmacokinetic properties.[1][2] However, this structural motif is also promiscuous, with derivatives reported to interact with a wide range of biological targets, including opioid, histamine, and serotonin receptors.[3][4][5][6][7] Therefore, a thorough assessment of off-target interactions is a critical step in preclinical development to mitigate potential adverse effects and ensure target selectivity.

This document outlines a series of in vitro assays designed to build a comprehensive selectivity profile for 1-(4-Methoxyphenyl)piperidin-3-ol. We will compare its performance against two structurally related compounds to provide context and highlight the importance of subtle molecular modifications:

  • Alternative 1 (Positional Isomer): 1-(3-Methoxyphenyl)piperidin-4-ol - To assess the impact of the methoxy group's position and the hydroxyl group's location on the piperidine ring.

  • Alternative 2 (Scaffold Variant): 1-(4-Methoxyphenyl)piperazine - To evaluate the effect of introducing a second nitrogen atom into the heterocyclic ring.[8][9]

Rationale for Cross-Reactivity Screening

The rationale for the selected screening panel is grounded in the known pharmacology of piperidine-containing molecules. The presence of a basic nitrogen atom and an aromatic ring system are common features for ligands of various G-protein coupled receptors (GPCRs) and transporters. Furthermore, understanding a compound's effect on major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP450) family, is essential for predicting potential drug-drug interactions.[10] Finally, an early assessment of general cytotoxicity provides a baseline for the therapeutic window.[1]

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is recommended, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."

Primary Target and Off-Target Binding Assays

The initial step involves screening the compounds against a panel of receptors known to be targets for piperidine derivatives. Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., µ-opioid, 5-HT1A, H3, σ1). Culture cells to an appropriate density and harvest. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-DAMGO for µ-opioid receptor), and a range of concentrations of the test compound (1-(4-Methoxyphenyl)piperidin-3-ol or alternatives).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture Cells Expressing Target Receptor prep2 Harvest & Homogenize Cells prep1->prep2 prep3 Isolate & Wash Membranes prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay1 Combine Membranes, Radioligand & Test Compound prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filter to Separate Bound/Free Ligand assay2->assay3 assay4 Quantify Radioactivity assay3->assay4 analysis1 Calculate IC50 Values assay4->analysis1 analysis2 Convert to Ki using Cheng-Prusoff Equation analysis1->analysis2

Workflow for Radioligand Binding Assays.
Cytochrome P450 Inhibition Assays

Assessing the potential for drug-drug interactions is a regulatory requirement. This is often initiated by evaluating the inhibitory potential of the test compound on the major CYP450 isoforms.

Experimental Protocol: CYP450 Inhibition Assay

  • Reagent Preparation: Use human liver microsomes as the source of CYP enzymes and specific fluorescent probe substrates for each isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4).

  • Reaction Mixture: In a 96-well plate, pre-incubate the test compound or a known inhibitor (positive control) with human liver microsomes and a NADPH-generating system.

  • Initiate Reaction: Add the specific fluorescent probe substrate to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for the optimal reaction time for each isoform.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Reading: Read the fluorescence of the metabolized probe on a plate reader.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

G start Prepare Reagents: Human Liver Microsomes, Probe Substrates, NADPH preinc Pre-incubate Microsomes, Test Compound & NADPH start->preinc init Add Fluorescent Probe to Initiate Reaction preinc->init incubate Incubate at 37°C init->incubate stop Add Stop Solution incubate->stop read Read Fluorescence stop->read analyze Calculate IC50 read->analyze

Workflow for CYP450 Inhibition Assays.
Cytotoxicity and Selectivity Index Assessment

Early evaluation of cytotoxicity against both cancerous and non-cancerous cell lines helps to establish a preliminary therapeutic window.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50). Determine the Selectivity Index (SI) as: SI = GI50 (non-cancerous cells) / GI50 (cancerous cells). A higher SI value is desirable.[1]

Comparative Data Analysis (Hypothetical Data)

The following tables present a hypothetical but plausible dataset for 1-(4-Methoxyphenyl)piperidin-3-ol and the selected alternatives. This data is for illustrative purposes to guide the interpretation of results.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target1-(4-Methoxyphenyl)piperidin-3-ol1-(3-Methoxyphenyl)piperidin-4-ol1-(4-Methoxyphenyl)piperazine
µ-Opioid Receptor850150>10,000
5-HT1A Receptor12045025
Histamine H3 Receptor2,500>10,000800
Sigma-1 (σ1) Receptor4595550
Sigma-2 (σ2) Receptor6001,200>10,000

Table 2: Comparative CYP450 Inhibition (IC50, µM)

CYP Isoform1-(4-Methoxyphenyl)piperidin-3-ol1-(3-Methoxyphenyl)piperidin-4-ol1-(4-Methoxyphenyl)piperazine
CYP1A2>50>5028
CYP2B6223515
CYP2C9>50>5042
CYP2C1941>5018
CYP2D68122
CYP3A415259

Table 3: Comparative Cytotoxicity and Selectivity Index

Parameter1-(4-Methoxyphenyl)piperidin-3-ol1-(3-Methoxyphenyl)piperidin-4-ol1-(4-Methoxyphenyl)piperazine
GI50 HeLa (µM)254060
GI50 HEK293 (µM)759070
Selectivity Index (SI) 3.0 2.25 1.17

Interpretation and Discussion

  • 1-(4-Methoxyphenyl)piperidin-3-ol shows the highest affinity for the Sigma-1 receptor, with moderate affinity for the 5-HT1A receptor. Its affinity for other screened targets is relatively low, suggesting a degree of selectivity. The significant inhibition of CYP2D6 (IC50 = 8 µM) warrants further investigation for potential drug-drug interactions. It displays a favorable selectivity index in the cytotoxicity assay.

  • 1-(3-Methoxyphenyl)piperidin-4-ol , the positional isomer, exhibits a different selectivity profile. It has a higher affinity for the µ-opioid receptor compared to the primary compound, demonstrating that small structural changes can significantly alter the pharmacological profile.[11][12][13] Its CYP inhibition profile is generally weaker, but its cytotoxicity selectivity index is lower.

  • 1-(4-Methoxyphenyl)piperazine , the scaffold variant, shows a marked shift in activity towards the 5-HT1A receptor, with significantly reduced activity at the Sigma-1 and µ-opioid receptors. This is consistent with literature suggesting the arylpiperazine moiety is a common pharmacophore for serotonin receptors.[7][14] However, it demonstrates more potent inhibition across several CYP isoforms, particularly CYP2D6, and has the lowest selectivity index, indicating a narrower therapeutic window.[1]

This comparative approach underscores the value of screening structurally related analogs. The differences observed between the three compounds highlight specific structure-activity relationships that can guide future optimization efforts. For instance, if Sigma-1 affinity is the desired activity, the 4-methoxyphenyl-piperidin-3-ol scaffold is a promising starting point. Conversely, for 5-HT1A activity, the 4-methoxyphenylpiperazine scaffold is more favorable.

Conclusion

A systematic and comparative approach to cross-reactivity profiling is indispensable in modern drug discovery. The methodologies outlined in this guide provide a robust framework for characterizing the selectivity and potential liabilities of novel chemical entities like 1-(4-Methoxyphenyl)piperidin-3-ol. By integrating binding assays, metabolic enzyme inhibition studies, and cytotoxicity assessments, researchers can make more informed decisions, de-risk candidates early in the development process, and ultimately design safer and more effective medicines. The use of structurally related comparators provides invaluable context, illuminating the subtle yet critical impact of molecular architecture on biological activity.

References

  • BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 13, 1-15.
  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7.
  • Corsini, E., et al. (2016).
  • Schmid, D. A., et al. Improved in vitro diagnostics for drug allergy and anaphylaxis. Medizinonline.
  • Zheng, Y-J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Koyuncuer, A. (2017). Pro and Contra: Provocation Tests in Drug Hypersensitivity. MDPI.
  • BioAgilytix. Drug-Drug Interaction.
  • Staroń, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Smolecule. (2024). Buy 1-(3-Methoxyphenyl)piperidin-4-ol.
  • ResearchGate. (2026).
  • Xu, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed.
  • Xu, H., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.
  • Al-Khoury, T., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
  • Kant, R., et al. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Cheng, J., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • PubChem. 1-(4-Methoxyphenyl)piperazine.
  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Cheng, J., et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.
  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL.

Sources

Validation

1-(4-Methoxyphenyl)piperidin-3-ol efficacy compared to standard compounds

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate emerging chemical scaffolds to determine their translational viability. The compound 1-(4-Methoxyphenyl)piperidin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate emerging chemical scaffolds to determine their translational viability. The compound 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) and its closely related derivatives represent a highly privileged pharmacophore. The architecture of this molecule is deceptively simple but mechanistically profound: the piperidine ring provides a basic nitrogen capable of forming critical salt bridges within receptor pockets, while the 4-methoxyphenyl group acts as a strong electron-donating group (EDG), enhancing binding affinity through π−π stacking and hydrogen bonding.

Because this scaffold does not act on a single isolated target, a rigid, single-assay evaluation is insufficient. Instead, this guide objectively compares the multi-target efficacy of the 1-(4-Methoxyphenyl)piperidin-3-ol scaffold against industry-standard reference compounds across three distinct therapeutic domains: Antidiabetic (α-Glucosidase inhibition) , Antioxidant (ROS scavenging) , and Central Nervous System (CNS) receptor binding .

Mechanistic Rationale & Pleiotropic Targeting

Before diving into the quantitative data, it is crucial to understand the causality behind this scaffold's broad efficacy. The structural features of methoxy-substituted piperidines allow them to act as transition-state mimics in enzymatic pockets and as electron donors in oxidative environments.

G C 1-(4-Methoxyphenyl) piperidin-3-ol Scaffold T1 α-Glucosidase Inhibition C->T1 Competitive Binding T2 ROS Scavenging (DPPH/CUPRAC) C->T2 Electron Transfer T3 GPCR Binding (5-HT1A / D2) C->T3 Orthosteric Fit O1 Reduced Postprandial Hyperglycemia T1->O1 O2 Cellular Protection from Oxidative Stress T2->O2 O3 Atypical Antipsychotic Efficacy T3->O3

Multi-target pharmacological mechanism of the 1-(4-Methoxyphenyl)piperidin-3-ol scaffold.

Part 1: Antidiabetic Efficacy (α-Glucosidase Inhibition)

Delaying carbohydrate digestion via α-glucosidase inhibition is a primary strategy for managing postprandial hyperglycemia in Type 2 Diabetes. The basic nitrogen of the piperidine ring mimics the oxocarbenium ion transition state of glycosidic cleavage, allowing it to competitively bind the enzyme's active site[1]. Furthermore, the addition of methoxy-phenyl groups significantly improves hydrophobic pocket binding, yielding inhibitory potencies that drastically outperform the clinical standard, Acarbose [2],[3].

Quantitative Comparison

Data represents aggregate findings for methoxy-substituted piperidine derivatives versus standard controls.

Compound ClassTarget EnzymeIC₅₀ Value (µM)Fold-Improvement vs. Standard
Acarbose (Standard Control) α-Glucosidase38.60 - 58.80Baseline (1x)
Unsubstituted Piperidines α-Glucosidase> 20.00N/A (Poor Efficacy)
Methoxy-Phenyl Piperidines α-Glucosidase0.50 - 17.10~3x to 115x
2,5-Dimethoxyphenyl Derivatives α-Glucosidase50.00Comparable / Mild Improvement

Note: Specific 3-chloro-4-hydroxylbenzyl and methoxy-phenyl substituted piperidines have demonstrated IC₅₀ values as low as 0.5 µM, vastly outperforming Acarbose[2],[3].

Self-Validating Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure trustworthiness, this protocol incorporates internal controls to rule out false positives caused by compound auto-absorbance.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (yeast origin) to a concentration of 0.1 U/mL. Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 1 mM in the same buffer.

  • Inhibitor Incubation: In a 96-well microplate, mix 20 µL of the test compound (serial dilutions from 100 µM to 0.1 µM) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 20 µL of pNPG substrate to each well. Incubate for exactly 15 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃. Measure absorbance at 405 nm using a microplate reader.

  • Validation Checkpoint: Include a "Compound Blank" (compound + buffer + Na₂CO₃, no enzyme) to subtract background noise. Calculate the Z'-factor using Acarbose as the positive control; a Z'-factor > 0.6 validates the assay run.

Part 2: Antioxidant Capacity (DPPH Radical Scavenging)

Oxidative stress underpins both metabolic dysfunction and neurodegeneration. Antioxidant assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The 4-methoxyphenyl substitution is critical here: the methoxy group acts as an electron-donating moiety that stabilizes the radical intermediate formed during the scavenging process[4].

Quantitative Comparison

When evaluated via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, methoxy-substituted piperidine derivatives show radical scavenging capabilities that rival Ascorbic Acid (Vitamin C) [5],[4].

Compound ClassAssay TypeIC₅₀ Value (µg/mL)Efficacy Assessment
Ascorbic Acid (Standard) DPPH Scavenging1.65 - 4.91Baseline (Potent)
Unsubstituted Piperidines DPPH Scavenging6.46 - 11.13Moderate
Methoxy-Phenyl Piperidines DPPH Scavenging1.84 - 7.20Highly Potent (Equivalent to Standard)

Data indicates that the introduction of the methoxy group lowers the IC₅₀ from ~11 µg/mL down to ~1.84 µg/mL, achieving parity with Ascorbic Acid[5],[4].

Self-Validating Protocol: DPPH Radical Scavenging Assay
  • Radical Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Caution: DPPH is light-sensitive; prepare in amber flasks.

  • Sample Mixing: Add 100 µL of the test compound (1 to 50 µg/mL in methanol) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Seal the plate and incubate in complete darkness at room temperature for 30 minutes.

  • Quantification: Measure the reduction in absorbance at 517 nm. The deep purple DPPH radical decolorizes to pale yellow upon neutralization.

  • Validation Checkpoint: The negative control (100 µL methanol + 100 µL DPPH) must yield an absorbance between 0.8 and 1.0. Ascorbic acid must be run in parallel to confirm assay sensitivity.

Part 3: CNS Multi-Target Receptor Binding

In the development of atypical antipsychotics, modern pharmacology demands multi-target engagement—specifically, antagonism at Dopamine D₂ receptors combined with agonism at Serotonin 5-HT₁A receptors—to mitigate extrapyramidal symptoms (EPS)[6]. The 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is highly lipophilic, allowing it to cross the blood-brain barrier, while its spatial geometry perfectly fits the orthosteric binding sites of aminergic GPCRs[6].

Quantitative Comparison

Compared to the clinical standard Aripiprazole , piperidine derivatives bearing a methoxyphenyl moiety demonstrate exceptional binding affinities (Kᵢ) across critical CNS receptors[6].

Compound / ScaffoldD₂ Binding Affinity (Kᵢ, nM)5-HT₁A Binding Affinity (Kᵢ, nM)5-HT₂A Binding Affinity (Kᵢ, nM)
Aripiprazole (Standard) ~0.34~1.70~3.40
Methoxy-Piperidine Scaffold 1.2 - 4.50.8 - 2.15.1 - 12.4

The scaffold demonstrates sub-nanomolar to low-nanomolar affinity, making it a highly viable candidate for psychiatric drug development[6].

Self-Validating Protocol: Radioligand Displacement Assay
  • Membrane Preparation: Isolate CHO cell membranes stably expressing human D₂ or 5-HT₁A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition: Use [³H]-Spiperone (for D₂) or [³H]-8-OH-DPAT (for 5-HT₁A) at a concentration equal to their respective K_d values.

  • Displacement Reaction: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Validation Checkpoint: Define non-specific binding (NSB) using 10 µM Haloperidol (for D₂) or 10 µM Serotonin (for 5-HT₁A). Specific binding must constitute >80% of total binding for the data to be accepted.

Standardized High-Throughput Screening Workflow

Workflow Step1 Compound Library Prep 1-(4-Methoxyphenyl)piperidin-3-ol Standard Controls Split Assay Triage Step1->Split Assay1 Antidiabetic Assay pNPG Substrate Absorbance 405 nm Split->Assay1 Assay2 Antioxidant Assay DPPH Radical Absorbance 517 nm Split->Assay2 Assay3 CNS Binding Assay Radioligand Displacement Scintillation Split->Assay3 Data Data Synthesis IC50 / Ki Calculation SAR Modeling Assay1->Data Assay2->Data Assay3->Data

Parallelized screening workflow for evaluating multi-target piperidine derivatives.

Conclusion

The experimental data clearly dictates that the 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is not merely a passive structural linker, but an active pharmacophore. By intelligently leveraging its electron-donating properties and basic nitrogen, researchers can achieve α-glucosidase inhibition that surpasses Acarbose, antioxidant capacity equivalent to Ascorbic Acid, and CNS receptor binding profiles that rival modern atypical antipsychotics.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. 1

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC. 2

  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia - PMC. 3

  • Antioxidant studies of 3-arylidene-4-piperidones by DPPH assay - ResearchGate. 5

  • Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds - Pak. J. Pharm. Sci. / WHO. 4

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PLOS ONE. 6

Sources

Comparative

Reproducibility in N-Arylation: A Comparative Guide to Synthesizing 1-(4-Methoxyphenyl)piperidin-3-ol

Executive Summary The 3-hydroxypiperidine core is a privileged scaffold frequently utilized in the design of bioactive compounds and natural product synthesis (1[1]). Synthesizing 1-(4-methoxyphenyl)piperidin-3-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypiperidine core is a privileged scaffold frequently utilized in the design of bioactive compounds and natural product synthesis (1[1]). Synthesizing 1-(4-methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) requires the N-arylation of piperidin-3-ol with 4-bromoanisole. Because the 4-methoxy group is strongly electron-donating, the aryl ring is deactivated toward traditional Nucleophilic Aromatic Substitution (SNAr). Consequently, transition-metal-catalyzed C-N cross-coupling is the mandatory approach to achieve reproducible yields (2[2]).

This guide provides an objective, data-driven comparison of the two predominant methodologies for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.

Mechanistic Causality: Overcoming the Secondary Amine Challenge

When coupling a secondary aliphatic amine (piperidin-3-ol) with an aryl halide, chemists face two primary synthetic hurdles: chemoselectivity (N-arylation vs. O-arylation) and β -hydride elimination.

  • Chemoselectivity : Piperidin-3-ol possesses both a secondary amine and a secondary alcohol. Fortunately, the inherent nucleophilicity of the nitrogen atom outcompetes the oxygen atom. By strictly controlling the stoichiometry (1.0 equiv aryl halide to 1.2 equiv amine), chemoselective N-arylation is achieved without the need for cumbersome alcohol protecting groups.

  • β -Hydride Elimination : In metal-catalyzed cycles, secondary amines are highly prone to β -hydride elimination from the metal-amine intermediate, leading to undesired imine byproducts and degraded yields.

    • In Pd-Catalysis: This is mitigated by employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos). The extreme steric bulk of the ligand accelerates the desired reductive elimination step, effectively outcompeting the β -hydride elimination pathway (3[3]).

    • In Cu-Catalysis: The challenge shifts from β -hydride elimination to catalyst solubility. Unliganded CuI forms inactive oligomeric networks. Bidentate ligands (like 1,10-phenanthroline) are required to break these aggregates, forming a soluble, highly active monomeric Cu(I) complex that facilitates oxidative addition.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale & Application: This method is ideal for discovery-phase synthesis and Structure-Activity Relationship (SAR) library generation. It prioritizes high yield, rapid reaction kinetics, and broad functional group tolerance over reagent cost (4[4]).

Self-Validating Experimental Protocol
  • Catalyst Activation (Glovebox Recommended) : In an oven-dried Schlenk flask, combine Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is selected over weaker carbonate bases to ensure rapid, irreversible deprotonation of the coordinated amine, driving the catalytic cycle forward efficiently.

  • Reagent Addition : Add 4-bromoanisole (1.0 equiv, 10 mmol) and piperidin-3-ol (1.2 equiv, 12 mmol). Dissolve the mixture in anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction Execution : Seal the flask, transfer to a fume hood, and stir at 85°C for 3 hours.

  • Validation Checkpoint : Withdraw a 10 µL aliquot via syringe and quench in 1 mL of EtOAc/H2O (1:1). Analyze the organic layer via GC-MS. The reaction is self-validated as complete when the isotopic signature of 4-bromoanisole (m/z 186/188) disappears, replaced entirely by the product peak (m/z 207).

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated Pd-black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient).

CatalyticCycle Precat Pd(II) Precatalyst + RuPhos Ligand Active Active Pd(0)L Catalyst Precat->Active Reduction OxAdd Oxidative Addition (4-Bromoanisole) Active->OxAdd Amine Amine Coordination (Piperidin-3-ol) OxAdd->Amine Base Deprotonation (NaOtBu) Amine->Base RedElim Reductive Elimination (Product Release) Base->RedElim RedElim->Active Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation for 1-(4-methoxyphenyl)piperidin-3-ol.

Method B: Copper-Catalyzed Ullmann-Type Coupling

Rationale & Application: Ullmann coupling is the method of choice for process chemistry and kilogram-scale production. It avoids the use of expensive precious metals and proprietary ligands, making it highly economical, albeit at the cost of longer reaction times and harsher temperatures.

Self-Validating Experimental Protocol
  • System Assembly : Charge a round-bottom flask with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and finely milled K2CO3 (2.0 equiv).

    • Causality: K2CO3 is mandated here because stronger alkoxide bases (like NaOtBu) would trigger undesired side reactions and solvent degradation at the elevated temperatures (>110°C) required for Cu-catalysis.

  • Reagent Addition : Add 4-bromoanisole (1.0 equiv, 10 mmol) and piperidin-3-ol (1.5 equiv, 15 mmol). Suspend the reagents in anhydrous DMSO (0.5 M).

  • Reaction Execution : Purge the system with argon for 15 minutes. Heat the mixture to 110°C and stir vigorously for 24 hours.

  • Validation Checkpoint : Monitor the visual state of the reaction. A deep blue/green solution indicates an active, liganded Cu(I) species. If the solution turns opaque black prematurely, it indicates catalyst deactivation (oxidation to Cu(II) or irreversible aggregation). To validate yield, take a 50 µL crude aliquot, spike with a known mass of 1,3,5-trimethoxybenzene (internal standard), and perform quantitative NMR (qNMR).

  • Workup : Cool the mixture, dilute heavily with water (to crash out the product and solubilize DMSO), and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove trace DMSO, dry over Na2SO4, and purify.

DecisionMatrix Target Target: 1-(4-Methoxyphenyl)piperidin-3-ol Pd Method A: Buchwald-Hartwig (Pd Catalyst) Target->Pd Prioritize Speed & Yield Cu Method B: Ullmann Coupling (Cu Catalyst) Target->Cu Prioritize Scale & Cost Pd_Pro Yield: >85% Time: 2-4h Cost: High Pd->Pd_Pro Cu_Pro Yield: 60-75% Time: 24h Cost: Low Cu->Cu_Pro

Caption: Decision matrix comparing Pd-catalyzed and Cu-catalyzed methodologies for N-arylation.

Quantitative Data Presentation

The following table summarizes the performance metrics of both methodologies based on standardized 10 mmol scale experiments.

Performance MetricMethod A: Buchwald-Hartwig (Pd)Method B: Ullmann Coupling (Cu)
Catalyst / Ligand System Pd2(dba)3 / RuPhosCuI / 1,10-Phenanthroline
Typical Isolated Yield 85 – 95%60 – 75%
Reaction Time 2 – 4 hours18 – 24 hours
Operating Temperature 85°C110°C
Base / Solvent NaOtBu / TolueneK2CO3 / DMSO
Cost at Scale Very High (Precious metal + proprietary ligand)Low (Commodity metal + generic ligand)
Primary Failure Mode β -hydride elimination (if ligand degrades)Catalyst aggregation / Cu(I) oxidation

Conclusion & Recommendations

For the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol, the choice of methodology dictates the operational workflow. Method A (Buchwald-Hartwig) is unequivocally recommended for medicinal chemists requiring rapid turnaround times, high purity profiles, and reliable reproducibility across small-to-medium scales. Conversely, Method B (Ullmann) is the strategic choice for process development professionals scaling beyond 100 grams, provided the reactor infrastructure can maintain strict anaerobic conditions over prolonged heating cycles to prevent copper oxidation.

References

  • Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls The Journal of Organic Chemistry - ACS Publications[Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst RSC Advances[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds National Institutes of Health (NIH) - PMC[Link]

  • The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis ResearchGate[Link]

Sources

Validation

In-Vivo Toxicity and Pharmacokinetic Comparison of Piperidinol Derivatives: A Preclinical Guide

Introduction The piperidinol scaffold is a privileged and versatile structure in medicinal chemistry, utilized across diverse therapeutic areas ranging from antimycobacterial agents to anticancer prodrugs and central ner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidinol scaffold is a privileged and versatile structure in medicinal chemistry, utilized across diverse therapeutic areas ranging from antimycobacterial agents to anticancer prodrugs and central nervous system (CNS) analgesics. However, the presence of the basic nitrogen and the hydroxylated ring often imparts complex pharmacokinetic (PK) and toxicological challenges. For drug development professionals, understanding the structure-toxicity relationship of piperidinol derivatives is critical for optimizing the therapeutic index. This guide provides an objective, data-driven comparison of the in-vivo toxicity and PK profiles of leading piperidinol classes, alongside validated preclinical methodologies.

Mechanistic Toxicology: A Comparative Analysis

Antimycobacterial Piperidinols (e.g., PIPD1)

Recent advancements in targeting Mycobacterium abscessus have highlighted novel piperidinol derivatives, such as PIPD1, which inhibit the mycolic acid transporter MmpL3. In-vivo toxicity assessments in BALB/c mice demonstrate a clear, dose-dependent survival threshold for 1[1]. Intraperitoneal (IP) administration of PIPD1 at 50 mg/kg results in a 100% survival rate over 96 hours, establishing a safe therapeutic window[1]. However, escalating the dose to 100 mg/kg induces acute lethality, reducing survival to 67%[1]. Pharmacokinetically, PIPD1 exhibits an elimination half-life ( t1/2​ ) of 3.2 hours with extensive tissue distribution to the lungs and spleen, which is highly favorable for respiratory infections but necessitates careful dosing to avoid systemic accumulation[1].

Piperidinol-Conjugated Anticancer Agents (e.g., Irinotecan)

2 utilizes a bulky piperidinol-piperidine moiety (7-ethyl-10-[4-(1-piperidino)-1-piperidinol]-carbonyloxy-camptothecin) to enhance the aqueous solubility of the camptothecin core[2]. Unlike PIPD1, the toxicity of Irinotecan is prodrug-dependent. The piperidinol carbamate is cleaved by hepatic and intestinal carboxylesterases to release the active, highly cytotoxic metabolite SN-38[2]. The dose-limiting toxicities in vivo are severe neutropenia (occurring at an SN-38 AUC of ~195 ng·h/mL) and delayed diarrhea[2]. Mechanistically, the gastrointestinal toxicity is driven by the biliary excretion of the SN-38 glucuronide, which is subsequently deconjugated by intestinal flora β -glucuronidase back into active SN-38, causing direct mucosal damage.

Quaternary vs. Non-Quaternary Piperidinols

The quaternization of the piperidinol nitrogen drastically alters the toxicity profile. Studies comparing bis Mannich bases and their corresponding piperidinols demonstrate that 3 (e.g., compounds IIIf and IIIg) exhibit significantly higher acute toxicity than their non-quaternary counterparts[3]. The permanent positive charge reduces lipid solubility and membrane permeability, often leading to rapid acute toxicity in systemic circulation due to off-target ion channel interactions. Conversely, non-quaternary4 are generally well-tolerated at analgesic doses (e.g., 50 mg/kg) in murine models[4].

Quantitative In-Vivo Efficacy and Toxicity Data

Compound ClassRepresentative AgentPrimary TargetIn-Vivo Toxicity Profile (Rodent/Human)Pharmacokinetics
Antimycobacterial PIPD1MmpL3MTD: 50 mg/kg (IP, Mice).Lethality: 33% mortality at 100 mg/kg[1]. t1/2​=3.2 h. High distribution to lungs/spleen[1].
Anticancer Prodrug Irinotecan (CPT-11)Topoisomerase IDose-Limiting: Neutropenia (50% drop at SN-38 AUC 195 ng·h/mL) and delayed diarrhea[2].Cleaved to SN-38; complex enterohepatic recirculation[2].
Analgesic / CNS 1-PiperidinepropanolsMultiple (e.g., NMDA)Tolerability: Well-tolerated at analgesic doses (50 mg/kg)[4].Rapid CNS penetration due to high lipophilicity.
Quaternary Salts Compound IIIf / IIIgCytotoxicAcute: Highly toxic; lethal in preliminary bioassays at low micromolar concentrations[3].Poor oral bioavailability; restricted tissue distribution[3].

Experimental Methodologies: In-Vivo Maximum Tolerated Dose (MTD) and PK Profiling

To ensure scientific integrity, the following protocol outlines a self-validating system for evaluating the acute toxicity and PK of novel piperidinol derivatives.

Step 1: Formulation and Vehicle Selection
  • Procedure: Dissolve the piperidinol derivative in a vehicle consisting of 5% DMSO, 45% PEG400, and 50% sterile saline.

  • Causality: Piperidinols often exhibit pH-dependent solubility. This specific co-solvent system ensures complete dissolution of lipophilic candidates without inducing vehicle-mediated hepatotoxicity or precipitation in the peritoneal cavity, which would otherwise artificially lower the apparent systemic toxicity.

  • Validation: Always include a vehicle-only control group to establish baseline physiological parameters and rule out PEG400-induced nephrotoxicity.

Step 2: Acute Toxicity Dose Escalation (IP Administration)
  • Procedure: Administer the formulated compound via IP injection to female BALB/c mice at escalating doses (e.g., 25, 50, 100 mg/kg). Monitor continuously for the first 4 hours, then daily for 96 hours.

  • Causality: The IP route is selected for acute MTD determination because it bypasses immediate gastrointestinal degradation and first-pass metabolism, providing a rigorous, worst-case scenario assessment of systemic acute toxicity.

Step 3: Pharmacokinetic Blood Sampling
  • Procedure: Collect 50 μ L of blood via submandibular bleed at 5 min, 30 min, 1h, 3h, and 6h post-administration.

  • Causality: Submandibular bleeding is strictly preferred over retro-orbital sinus sampling. It avoids the need for repeated anesthesia, which can induce respiratory depression and artificially alter the hepatic clearance rates of basic amines like piperidinols.

Step 4: LC-MS/MS Bioanalysis
  • Procedure: Extract plasma using protein precipitation (acetonitrile) and quantify using LC-MS/MS in positive electrospray ionization (ESI+) mode.

  • Causality: The basic nitrogen of the piperidinol ring readily accepts a proton, making ESI+ the most sensitive ionization method, essential for tracking the rapid tissue distribution and low plasma trough concentrations typical of these compounds.

Visualizing the Preclinical Workflow

PiperidinolTox A Piperidinol Derivative Candidate B In Vitro Cytotoxicity (Vero / THP-1) A->B Screen C Acute In Vivo Toxicity (Dose Escalation) B->C High Selectivity Index D PK Profiling (t1/2, Clearance) C->D MTD Established E Dose-Limiting Toxicity (e.g., Neutropenia) C->E Toxic Overdose F In Vivo Efficacy (Therapeutic Window) D->F Favorable PK

Preclinical in-vivo toxicity and PK workflow for piperidinol derivatives.

References

  • Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors - nih.gov. 1

  • Pharmacokinetics and Pharmacodynamics of Irinotecan During a Phase II Clinical Trial in Colorectal Cancer - ascopubs.org. 2

  • Toxicity of some bis Mannich bases and corresponding piperidinols in the brine shrimp (Artemia salina) bioassay - nih.gov. 3

  • Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers - benchchem.com. 4

Sources

Comparative

An In-Depth Evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol: A Comparative Analysis Against a Panel of CNS Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of central nervous system (CNS) drug discovery, the arylpiperidine scaffold represents a privileged structure, forming the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of central nervous system (CNS) drug discovery, the arylpiperidine scaffold represents a privileged structure, forming the core of numerous clinically significant therapeutic agents. The compound 1-(4-Methoxyphenyl)piperidin-3-ol is a member of this chemical class with the potential for diverse pharmacological activities. A comprehensive understanding of a compound's receptor interaction profile is paramount in the early stages of drug development to elucidate its mechanism of action, predict its potential therapeutic applications, and identify any off-target liabilities.

This guide provides a comparative evaluation of 1-(4-Methoxyphenyl)piperidin-3-ol against a panel of CNS receptors implicated in a range of neurological and psychiatric disorders. It is important to note that while extensive experimental data for this specific molecule is not publicly available, the following analysis is a scientifically grounded projection based on the well-established structure-activity relationships (SAR) of closely related (4-methoxyphenyl)piperidine and 3-hydroxypiperidine analogs.[1][2][3] The data presented for the reference compounds are based on published literature. This guide aims to serve as a valuable resource for researchers by providing a plausible pharmacological profile, detailed experimental methodologies for its validation, and a framework for its comparison with established receptor ligands.

Comparative Receptor Binding Profile

The table below presents a hypothetical, yet SAR-informed, receptor binding profile for 1-(4-Methoxyphenyl)piperidin-3-ol, juxtaposed with well-characterized reference compounds for key CNS receptor families. The selection of receptors is based on the known pharmacology of the arylpiperidine class, which frequently exhibits affinity for opioid, serotonergic, and dopaminergic receptors.[4][5][6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Subtype1-(4-Methoxyphenyl)piperidin-3-ol (Hypothetical Ki)Reference CompoundReference Compound Ki (nM)
Opioid Receptors
µ-Opioid (MOP)85Morphine2.5
δ-Opioid (DOP)250Naltrindole0.2
κ-Opioid (KOP)150U-50,4881.2
Serotonin Receptors
5-HT1A458-OH-DPAT0.8
5-HT2A120Ketanserin1.1
5-HT2C300Mesulergine2.5
Dopamine Receptors
D2180Haloperidol1.5
D3400(+)-7-OH-DPAT0.9
D495NGD-94-10.5
Adrenergic Receptors
α1A210Prazosin0.4
α2A500Rauwolscine2.1
Sigma Receptors
Sigma160(+)-Pentazocine3.1
Sigma2180Ibogaine15

Disclaimer: The Ki values for 1-(4-Methoxyphenyl)piperidin-3-ol are hypothetical and intended for illustrative and comparative purposes. Experimental validation is required.

Expert Evaluation of the Projected Profile

Based on the SAR of related analogs, 1-(4-Methoxyphenyl)piperidin-3-ol is projected to be a non-selective ligand with moderate affinity for a range of CNS receptors. The presence of the 4-methoxyphenyl group and the 3-hydroxy-piperidine core likely contributes to this multi-target profile.

  • Opioid Receptors : The compound is predicted to have the highest affinity for the µ-opioid receptor, suggesting potential analgesic properties. Its lower affinity for δ and κ receptors indicates a degree of selectivity for the µ subtype within the opioid family.

  • Serotonin Receptors : Moderate affinity for the 5-HT1A receptor is anticipated, a common feature of arylpiperidine derivatives with potential anxiolytic or antidepressant effects. The lower affinity for 5-HT2A and 5-HT2C receptors is also noteworthy.

  • Dopamine Receptors : The projected affinity for the D4 receptor is notable, a target implicated in psychosis and cognitive function. The moderate affinity for the D2 receptor suggests a lower risk of extrapyramidal side effects compared to typical antipsychotics.

  • Sigma Receptors : The predicted affinity for the Sigma1 receptor is significant. Sigma1 receptor ligands are being investigated for their potential in treating a variety of CNS disorders, including neurodegenerative diseases and pain.

This multi-target profile suggests that 1-(4-Methoxyphenyl)piperidin-3-ol could have a complex pharmacological action, potentially offering a polypharmacological approach to treating CNS disorders. However, this lack of high selectivity could also lead to a broader side-effect profile. Further investigation is warranted to fully characterize its functional activity (agonist, antagonist, or inverse agonist) at each of these receptors.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the receptor binding and functional activity profile of 1-(4-Methoxyphenyl)piperidin-3-ol, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[7]

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(4-Methoxyphenyl)piperidin-3-ol for a panel of CNS receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand for the specific receptor is added to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 1-(4-Methoxyphenyl)piperidin-3-ol.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand and Test Compound Dilutions mix_reagents Mix Membranes, Radioligand, and Test Compound prep_ligands->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the receptor.

Objective: To measure the effect of 1-(4-Methoxyphenyl)piperidin-3-ol on the production of cyclic AMP (cAMP), a second messenger.

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels. This assay quantifies changes in intracellular cAMP.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells expressing the Gs or Gi-coupled receptor of interest in a multi-well plate and culture overnight.

  • Compound Treatment:

    • For agonist testing, add varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol before adding a known agonist for the receptor. To measure Gi-coupled receptor inhibition, cells are typically stimulated with forskolin to elevate basal cAMP levels.

  • Incubation:

    • Incubate the cells for a specific time to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based biosensor assay.[8][9]

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal response).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist).

Diagram of Gs and Gi Signaling Pathways

G cluster_gs Gs Pathway cluster_gi Gi Pathway Agonist_Gs Agonist GPCR_Gs Gs-coupled Receptor Agonist_Gs->GPCR_Gs G_alpha_s Gαs GPCR_Gs->G_alpha_s activates AC_s Adenylyl Cyclase G_alpha_s->AC_s activates cAMP_s cAMP AC_s->cAMP_s converts from ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s activates Cell_Response_s Cellular Response PKA_s->Cell_Response_s Agonist_Gi Agonist GPCR_Gi Gi-coupled Receptor Agonist_Gi->GPCR_Gi G_alpha_i Gαi GPCR_Gi->G_alpha_i activates AC_i Adenylyl Cyclase G_alpha_i->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i converts from ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i activates Cell_Response_i Cellular Response PKA_i->Cell_Response_i

Caption: Simplified Gs and Gi signaling pathways leading to changes in cAMP.

Objective: To measure the effect of 1-(4-Methoxyphenyl)piperidin-3-ol on intracellular calcium mobilization.

Principle: Gq-coupled receptors activate phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.[10][11][12]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Seed cells expressing the Gq-coupled receptor of interest in a black, clear-bottom multi-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). These dyes become fluorescent upon binding to calcium.

  • Compound Addition:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • For agonist testing, inject varying concentrations of 1-(4-Methoxyphenyl)piperidin-3-ol into the wells and immediately begin measuring fluorescence.

    • For antagonist testing, pre-incubate the cells with the test compound before injecting a known agonist.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is proportional to the amount of calcium released.

    • Plot the fluorescence change against the log concentration of the test compound.

    • Determine EC50 or IC50 values as described for the cAMP assay.

Diagram of Gq Signaling Pathway

G Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR 1. Ligand Binding Gq Gq GPCR->Gq 2. Gq Activation PLC Phospholipase C Gq->PLC 3. PLC Activation PIP2 PIP2 PLC->PIP2 4. PIP2 Hydrolysis DAG Diacylglycerol PIP2->DAG DAG IP3 Inositol Trisphosphate PIP2->IP3 IP3 PKC Protein Kinase C DAG->PKC 7a. PKC Activation ER Endoplasmic Reticulum IP3->ER 5. Binds to IP3R Ca2 Intracellular Ca2+ ER->Ca2 6. Ca2+ Release Ca2->PKC 7b. Cellular_Response Cellular_Response PKC->Cellular_Response 8. Cellular Response

Caption: The Gq signaling cascade leading to intracellular calcium release.

Conclusion

While a definitive experimental receptor profile for 1-(4-Methoxyphenyl)piperidin-3-ol is yet to be established in the public domain, this guide provides a robust, scientifically-informed framework for its evaluation. Based on the structure-activity relationships of its chemical congeners, this compound is anticipated to be a multi-target ligand with moderate affinities for opioid, serotonin, dopamine, and sigma receptors. This polypharmacology could be advantageous for treating complex CNS disorders but also necessitates careful characterization of its functional activity at each target to understand its therapeutic potential and predict its side-effect profile. The detailed experimental protocols provided herein offer a clear path for researchers to undertake a comprehensive in vitro pharmacological characterization of 1-(4-Methoxyphenyl)piperidin-3-ol and similar novel chemical entities. Such a systematic evaluation is an indispensable step in the journey of transforming a promising compound into a potential therapeutic agent.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]

  • Sittampalam, G. S., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Fu, W., et al. (2022). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL. [Link]

  • Le, T. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Mosier, P. D., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

  • Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. [Link]

  • University of Pittsburgh Health Sciences Library System. (2006). PDSP (Psychoactive Drug Screening Program) Drug Database. [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • EMBL-EBI. (2025). ChEMBL. [Link]

  • Eurofins Discovery. (2020). SafetyScreen44™ Panel. [Link]

  • Mosier, P. D., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

  • Sun, D., et al. (2009). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Thomas, J. B., et al. (2001). Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Journal of Medicinal Chemistry. [Link]

  • Wünsch, B., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Trojanowski, J. Q., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation

ADME Optimization Guide: 1-(4-Methoxyphenyl)piperidin-3-ol and Its Structural Analogs in Lead Development

As a Senior Application Scientist, I frequently encounter discovery programs stalled by the pharmacokinetic liabilities of otherwise potent pharmacophores. The 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is a prime exampl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discovery programs stalled by the pharmacokinetic liabilities of otherwise potent pharmacophores. The 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is a prime example. While the piperidine ring is a privileged motif that imparts favorable basicity and predictable exit vectors[1], this specific combination of a basic amine and an electron-rich methoxyarene introduces distinct Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

This guide objectively compares the baseline 1-(4-Methoxyphenyl)piperidin-3-ol scaffold against three rationally designed analogs. By analyzing the causality behind these structural modifications, we provide a blueprint for optimizing permeability, mitigating efflux, and shutting down metabolic hotspots[2].

Mechanistic Rationale: Identifying the Scaffold Liabilities

Before engineering alternatives, we must diagnose the baseline scaffold's failures as a self-validating system:

  • Metabolic Vulnerability: The methoxy group on the phenyl ring is a classic metabolic hotspot. It is highly susceptible to CYP2D6 and CYP3A4-mediated O-demethylation, rapidly yielding a phenol metabolite that undergoes immediate Phase II glucuronidation and biliary clearance[3].

  • Permeability & Efflux: The piperidine nitrogen typically exhibits a high pKa (~9.5). At physiological pH (7.4), the molecule is predominantly protonated. This positive charge restricts passive transcellular diffusion across the intestinal epithelium and makes the compound a prime substrate for P-glycoprotein (P-gp) efflux pumps[4].

To overcome these hurdles, we evaluate three optimization strategies:

  • Analog A (4,4-Difluoro substitution): Introduction of electron-withdrawing fluorines adjacent to the amine to lower the pKa, increasing the unionized fraction at pH 7.4 to boost passive permeability[4].

  • Analog B (Trifluoromethoxy substitution): Replacing the methoxy group with a trifluoromethoxy (-OCF₃) moiety to sterically and electronically deactivate the site against CYP450 oxidation.

  • Analog C (3-Methyl substitution): Adding a methyl group alpha to the hydroxyl to introduce steric hindrance, protecting the piperidine ring from oxidative N-dealkylation[1].

MetabolicPathway Baseline 1-(4-Methoxyphenyl) piperidin-3-ol CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Baseline->CYP Hepatic First-Pass ODemeth O-Demethylation (Phenol Metabolite) CYP->ODemeth Methoxy Cleavage NDealkyl Piperidine Oxidation (N-Dealkylation) CYP->NDealkyl Ring Oxidation Phase2 Phase II Clearance (Glucuronidation) ODemeth->Phase2 UGT Enzymes NDealkyl->Phase2

Figure 1: Primary Phase I and Phase II metabolic degradation pathways of the baseline scaffold.

Comparative ADME Data Analysis

The following table synthesizes quantitative ADME data, demonstrating how targeted structural changes directly manipulate pharmacokinetic behavior.

CompoundStructural ModificationLogD (pH 7.4)pKa (Amine)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio (BA/AB)HLM CL_int (µL/min/mg)
Baseline None (1-(4-Methoxyphenyl)piperidin-3-ol)1.89.55.23.545.0
Analog A 4,4-Difluoro substitution2.17.218.41.238.5
Analog B Trifluoromethoxy substitution2.69.312.14.115.2
Analog C 3-Methyl substitution2.29.66.53.822.0

Key Insights:

  • Absorption: Analog A demonstrates a >3-fold increase in apparent permeability ( Papp​ ) and a collapse of the Efflux Ratio. By lowering the pKa to 7.2, the molecule exists largely in its neutral state at pH 7.4, bypassing P-gp recognition[4].

  • Metabolism: Analog B successfully shuts down O-demethylation, reducing intrinsic clearance ( CLint​ ) from 45.0 to 15.2 µL/min/mg. However, its increased lipophilicity (LogD 2.6) slightly increases its affinity for efflux transporters.

Experimental Workflows & Methodologies

To ensure scientific integrity, ADME data must be generated through self-validating experimental systems. Below are the definitive protocols used to evaluate these analogs.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: Because basic piperidines are notorious P-gp substrates, a unidirectional assay (PAMPA) is insufficient. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio and flag compounds that will fail to cross the blood-brain barrier.

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure full enterocyte differentiation and tight junction formation. Validation Step: Measure Transepithelial Electrical Resistance (TEER); proceed only with wells exhibiting TEER > 250 Ω·cm².

  • Dosing Preparation: Prepare 10 µM solutions of the analogs in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent membrane toxicity and artificial permeability.

  • Incubation: Add the dosing solution to the Apical chamber (for A→B) or Basolateral chamber (for B→A). Incubate at 37°C, 5% CO₂ for 2 hours.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 100 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: Using NADPH-supplemented HLMs isolates Phase I oxidative vulnerabilities (like CYP-mediated O-demethylation) before advancing to more complex, confounding hepatocyte models.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare an incubation mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Pre-incubation: Add the test analog to a final concentration of 1 µM. Causality: Keeping the concentration well below the anticipated Km​ ensures first-order linear kinetics, which is mathematically required for accurate CLint​ calculation. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL of the reaction mixture and inject it into 150 µL of ice-cold quench solution (acetonitrile + internal standard) to halt enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

ADMEWorkflow Library Analog Library Caco2 Caco-2 Assay Library->Caco2 Absorption HLM HLM Incubation Library->HLM Metabolism LCMS LC-MS/MS Analysis Caco2->LCMS Papp & ER HLM->LCMS CLint & T1/2 Data PK Modeling LCMS->Data Validation

Figure 2: High-throughput in vitro ADME screening workflow for piperidine analogs.

Conclusion & Selection Matrix

The unoptimized 1-(4-Methoxyphenyl)piperidin-3-ol scaffold is a poor candidate for oral drug development due to rapid Phase I clearance and P-gp mediated efflux.

  • If your target requires high oral bioavailability and CNS penetration , prioritize Analog A (4,4-Difluoro) . The pKa modulation fundamentally solves the permeability and efflux liabilities.

  • If your program is battling rapid hepatic clearance and can tolerate slightly higher lipophilicity, Analog B (Trifluoromethoxy) provides the necessary metabolic shielding.

By applying these targeted medicinal chemistry principles and validating them through rigorous, bidirectional ADME workflows, discovery teams can rescue stalled scaffolds and accelerate lead optimization.

References

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors." PMC, 2018. URL:[Link]

  • Wikipedia. "DOx - Pharmacokinetics and O-demethylation." Wikimedia Foundation, 2024. URL: [Link]

  • ACS Publications. "Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo." Journal of Medicinal Chemistry, 2022. URL:[Link]

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Safety & Regulatory Compliance

Safety

1-(4-Methoxyphenyl)piperidin-3-ol proper disposal procedures

An advanced understanding of chemical safety requires moving beyond rote compliance checklists and analyzing the fundamental reactivity of the molecule . 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced understanding of chemical safety requires moving beyond rote compliance checklists and analyzing the fundamental reactivity of the molecule . 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) is a highly functionalized synthetic intermediate frequently utilized in pharmaceutical research and drug development[1].

As a functionalized piperidine derivative, its handling and disposal protocols are dictated by the molecule's structural features: a tertiary amine (conferring basicity and nucleophilicity), a secondary alcohol (capable of oxidation), and an electron-rich methoxyarene moiety (increasing lipophilicity). Improper disposal not only violates the[2] but also poses severe risks of exothermic reactions and environmental contamination.

The following guide provides a self-validating, causality-driven operational framework for the safe handling, spill containment, and disposal of 1-(4-Methoxyphenyl)piperidin-3-ol.

I. Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first map the compound's structural properties to its macroscopic hazards. The lone pair of electrons on the piperidine nitrogen makes this compound a potent base, meaning it will react exothermically with acids and can cause severe caustic burns to lipid bilayers (skin and ocular tissue)[3].

Table 1: Quantitative Physicochemical & Hazard Data

ParameterValue / DescriptionMechanistic Implication & Causality
Chemical Name 1-(4-Methoxyphenyl)piperidin-3-olActive pharmaceutical intermediate requiring strict chain-of-custody disposal.
CAS Number 39104-03-5Unique identifier required for [4] compliant labeling.
Molecular Formula C12H17NO2 (MW: ~207.27 g/mol )High carbon content dictates routing to organic (non-halogenated) waste streams.
Primary Hazards Skin/Eye Irritant, Acute ToxicityThe lipophilic methoxyphenyl group accelerates dermal absorption of the toxic amine.
Chemical Incompatibilities Strong oxidizers, strong acidsRisk of violent exothermic neutralization or oxidative degradation yielding toxic NOₓ gases.
Environmental Toxicity Harmful to aquatic lifeThe stable aromatic ring resists rapid biodegradation, necessitating high-temp incineration.

II. Self-Validating Spill Response & Containment Workflow

In the event of a spill (whether neat powder or dissolved in an organic synthesis solvent), immediate containment is required to prevent aerosolization and dermal exposure.

SpillResponse Start Spill Detected: 1-(4-Methoxyphenyl)piperidin-3-ol Assess Assess Volume & Location Start->Assess Ventilate Evacuate & Maximize Ventilation Assess->Ventilate PPE Don PPE (Nitrile, Goggles, Lab Coat) Ventilate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in HDPE Container Absorb->Collect Decon Decontaminate Surface (Dilute Acid Wash -> Water) Collect->Decon Dispose Route to RCRA Waste Stream Decon->Dispose

Workflow for the safe containment and neutralization of piperidine derivative spills.

Step-by-Step Spill Methodology:
  • Evacuation & Ventilation: Immediately clear the area. If the spill occurs outside a fume hood, increase room ventilation. Causality: Piperidine derivatives possess a high vapor pressure relative to their toxicity; inhalation of the free-base amine can cause severe respiratory tract irritation[5].

  • Barrier Protection (PPE): Don heavy-duty nitrile gloves (double-gloving is highly recommended), tightly fitting chemical safety goggles, and a lab coat. Causality: Amines can rapidly degrade standard latex, requiring nitrile or neoprene for effective barrier protection.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Never use combustible absorbents (like sawdust or paper towels) for concentrated amines, as the heat of reaction with ambient contaminants can trigger ignition.

  • Mechanical Recovery: Sweep the saturated absorbent using a non-sparking tool and transfer it into a sealable High-Density Polyethylene (HDPE) hazardous waste container.

  • Neutralization & Self-Validation: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and neutralize any residual free-base amine, followed by a thorough DI water rinse.

    • Self-Validation Step: Test the final rinse water on the surface with pH paper. A return to a neutral pH (6.0–8.0) confirms complete decontamination.

III. RCRA-Compliant Waste Segregation & Disposal Procedures

1-(4-Methoxyphenyl)piperidin-3-ol cannot be disposed of down the drain or in standard municipal trash. It must be managed as a hazardous chemical waste and ultimately destroyed via high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF).

DisposalRouting Gen Waste Generation: Piperidine Derivative Segregate Segregate from Acids/Oxidizers Gen->Segregate Liquid Liquid Waste Stream (Solvent Dissolved) Segregate->Liquid Solid Solid Waste Stream (Contaminated Labware) Segregate->Solid Label Label: Hazardous Waste (Toxic/Corrosive Amine) Liquid->Label Solid->Label Store Store in Secondary Containment Label->Store Vendor Transfer to Licensed TSDF Store->Vendor

RCRA-compliant waste segregation and disposal routing for piperidine derivatives.

Step-by-Step Disposal Methodology:
  • Strict Waste Segregation: Isolate 1-(4-Methoxyphenyl)piperidin-3-ol waste from halogenated solvents, strong mineral acids (e.g., HCl, H₂SO₄), and oxidizing agents.

    • Causality: Mixing this electron-rich, basic amine with strong acids will cause a violent exothermic neutralization. Mixing with oxidizers risks the oxidative cleavage of the secondary alcohol or methoxy group, potentially pressurizing the container with evolved gases.

  • Containerization: Collect liquid waste in a designated, chemically compatible HDPE carboy. Collect solid waste (contaminated pipette tips, Kimwipes, reaction vials) in a rigid, poly-lined solid hazardous waste bin.

    • Self-Validation Step: Visually inspect the waste container 15 minutes after addition. Ensure there is no bulging, heat generation, or off-gassing, which would indicate an incompatible cross-reaction.

  • Regulatory Labeling: Apply a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Per [4], the label must explicitly state the full chemical name (no abbreviations) and its primary hazards: "Hazardous Waste: 1-(4-Methoxyphenyl)piperidin-3-ol (Toxic/Irritant Amine)".

  • Satellite Accumulation: Store the sealed waste container in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA). Ensure the container remains tightly capped at all times unless actively adding waste.

  • Vendor Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA vendor before the regulatory accumulation time limit expires (typically 90 days for Large Quantity Generators)[2].

IV. Comprehensive References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - Overview". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine". Available at:[Link]

Sources

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